molecular formula C40H66O B1239286 Octaprenol

Octaprenol

Numéro de catalogue: B1239286
Poids moléculaire: 562.9 g/mol
Clé InChI: BZORESSIXXHLNB-DJMILUHSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

All-trans-octaprenol is an ultra long-chain primary fatty alcohol that is the all-trans-isomer of octaprenol. It is an ultra-long-chain primary fatty alcohol and a member of octaprenols.
(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol has been reported in Ononis natrix with data available.

Propriétés

Formule moléculaire

C40H66O

Poids moléculaire

562.9 g/mol

Nom IUPAC

(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol

InChI

InChI=1S/C40H66O/c1-33(2)17-10-18-34(3)19-11-20-35(4)21-12-22-36(5)23-13-24-37(6)25-14-26-38(7)27-15-28-39(8)29-16-30-40(9)31-32-41/h17,19,21,23,25,27,29,31,41H,10-16,18,20,22,24,26,28,30,32H2,1-9H3/b34-19+,35-21+,36-23+,37-25+,38-27+,39-29+,40-31+

Clé InChI

BZORESSIXXHLNB-DJMILUHSSA-N

SMILES isomérique

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)C

SMILES canonique

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C

Origine du produit

United States

Foundational & Exploratory

The Central Role of Octaprenol in Cellular Metabolism: A Technical Guide to its Function in Ubiquinone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octaprenol, a C40 isoprenoid alcohol, serves a critical and primary function in the cellular metabolism of many prokaryotes, including the model organism Escherichia coli, as the direct precursor to the polyisoprenoid side chain of ubiquinone-8 (Coenzyme Q8). This vital lipid-soluble molecule is an essential component of the electron transport chain, playing a pivotal role in cellular respiration and energy production. This technical guide provides an in-depth exploration of the biosynthesis of this compound and its subsequent utilization in the ubiquinone biosynthetic pathway. Detailed experimental protocols for the key enzymes involved, quantitative data on their activity, and diagrammatic representations of the metabolic pathways are presented to facilitate further research and drug development efforts targeting these essential cellular processes.

Introduction

Cellular energy metabolism is fundamental to life, with the electron transport chain (ETC) being a central hub for ATP synthesis. Ubiquinone (Coenzyme Q) is a crucial electron carrier within the ETC, shuttling electrons from complex I and complex II to complex III. The structure of ubiquinone consists of a redox-active benzoquinone head group and a hydrophobic polyisoprenoid tail. The length of this tail varies among species, and in Escherichia coli, the predominant form is ubiquinone-8 (UQ-8), which possesses an eight-isoprene-unit side chain.

The primary function of this compound in cellular metabolism is to provide this C40 polyisoprenoid chain. This compound itself is not the direct donor; rather, it is the activated form, octaprenyl pyrophosphate (OPP), that is enzymatically attached to a derivative of the benzoquinone head group precursor, 4-hydroxybenzoate. This guide will detail the enzymatic steps leading to the synthesis of OPP and its subsequent condensation reaction, which is a committed step in ubiquinone biosynthesis.

The Biosynthesis of Octaprenyl Pyrophosphate

The journey to this compound's functional form, octaprenyl pyrophosphate, begins with the synthesis of the fundamental five-carbon isoprene units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In E. coli and many other bacteria, this occurs via the non-mevalonate pathway (MEP pathway).

The Non-Mevalonate (MEP) Pathway

The MEP pathway starts from pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to produce IPP and DMAPP.

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP Dxs G3P Glyceraldehyde-3-Phosphate G3P->DXP Dxs MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP Dxr CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE ME_cPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate ME_cPP->HMBPP IspG IPP Isopentenyl Pyrophosphate (IPP) HMBPP->IPP IspH DMAPP Dimethylallyl Pyrophosphate (DMAPP) HMBPP->DMAPP IspH IPP->DMAPP Idi OPP_Synthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP IspA (FPPS) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP IspA (FPPS) OPP Octaprenyl Pyrophosphate (OPP) IPP->OPP IspB (OPPs) DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP IspA (FPPS) GPP->FPP IspA (FPPS) FPP->OPP IspB (OPPs) UQ8_Pathway cluster_cytosol Cytosol cluster_membrane Membrane Chorismate Chorismate pOHB 4-Hydroxybenzoate Chorismate->pOHB UbiC Intermediate1 3-Octaprenyl-4-hydroxybenzoate pOHB->Intermediate1 UbiA OPP Octaprenyl Pyrophosphate OPP->Intermediate1 UbiA Intermediate2 2-Octaprenylphenol Intermediate1->Intermediate2 UbiD Intermediate3 2-Octaprenyl-6-hydroxyphenol Intermediate2->Intermediate3 UbiB Intermediate4 2-Octaprenyl-6-methoxyphenol Intermediate3->Intermediate4 UbiG Intermediate5 2-Octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol Intermediate4->Intermediate5 UbiH UQ8 Ubiquinone-8 (UQ-8) Intermediate5->UQ8 UbiE, UbiF

Unveiling Octaprenol: A Technical Guide to its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and isolation of octaprenol, a significant polyprenol, from natural sources. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, highlights key natural reservoirs, and presents detailed experimental protocols for its extraction, purification, and quantification. All quantitative data has been systematically organized into tables for comparative analysis, and key experimental workflows are visualized through detailed diagrams.

Introduction: The Discovery of a Ubiquitous Isoprenoid

The discovery of polyprenols, the class of long-chain isoprenoid alcohols to which this compound belongs, was an outcome of serendipity. Initially identified as contaminants in cellulose pulp extracts, their widespread presence across all kingdoms of life has since been firmly established. In the plant kingdom, these medium-chain polyprenols, including this compound (a C40 isoprenoid), are synthesized by a plastidial cis-prenyltransferase. These essential biomolecules are known to accumulate in the thylakoid membranes of chloroplasts, suggesting a functional role in the dynamics of photosynthetic membranes.

Natural Sources of this compound

While this compound is found in various plants, this guide will focus on its isolation from the leaves of Ginkgo biloba. This ancient tree species is a well-documented source of a variety of bioactive compounds, including a significant content of polyprenols. The quantitative analysis of polyprenols from Ginkgo biloba has shown a substantial presence of C70 – C100 polyprenols, and the methodologies employed are directly applicable to the isolation of this compound.[1]

Isolation and Purification of this compound from Ginkgo biloba Leaves

The isolation of this compound from Ginkgo biloba leaves is a multi-step process involving initial extraction, followed by chromatographic purification. The following sections provide a detailed experimental protocol based on established methodologies for polyprenol isolation.

Experimental Protocol: Extraction and Preliminary Purification

This protocol outlines the initial steps to extract and partially purify a polyprenol-rich fraction from dried Ginkgo biloba leaves.

Materials and Equipment:

  • Dried and powdered Ginkgo biloba leaves

  • Petroleum ether

  • Ethyl acetate

  • Silica gel (100-140 mesh)

  • Glass column for chromatography (15 mm x 350 mm)

  • Ultrasonic bath

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Ultrasonic Extraction:

    • Weigh 10 g of powdered Ginkgo biloba leaves and place them in a suitable flask.

    • Add 100 mL of petroleum ether to the flask.

    • Perform ultrasonic extraction for 45 minutes at room temperature.

    • Separate the solvent from the plant material by filtration.

    • Repeat the extraction process three more times with fresh petroleum ether.

    • Combine all the petroleum ether extracts.

  • Solvent Evaporation:

    • Concentrate the combined petroleum ether extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (100-140 mesh, 15 mm x 350 mm).

    • Dissolve the crude extract in a minimal amount of the mobile phase (petroleum ether:ethyl acetate, 9:1 v/v).

    • Load the dissolved extract onto the prepared silica gel column.

    • Elute the column with a mobile phase of petroleum ether:ethyl acetate (9:1 v/v).

    • Collect the fractions containing the polyprenols. The elution of polyprenols can be monitored using thin-layer chromatography (TLC).

    • Combine the polyprenol-rich fractions and evaporate the solvent to yield a purified polyprenol extract.

Advanced Purification: Bulk Ionic Liquid Membrane

For achieving higher purity, a bulk ionic liquid membrane technique can be employed. This method has been shown to significantly increase the purity of polyprenols from an initial 48.2% to 78.1% with a recovery of 73.5%.[2]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound within the purified extract is performed using a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS-C18 (5 µm, 4.6 mm x 250 mm).[3]

  • Mobile Phase: Isopropanol:methanol:hexane:water (250:125:75:10 v/v/v/v).[3]

  • Flow Rate: 1 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Detection: UV at 215 nm.[3]

  • Injection Volume: Appropriate volume based on sample concentration.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of a polyprenol standard (if available) or use a well-characterized polyprenol mixture for calibration.

  • Sample Preparation: Dissolve a known amount of the purified polyprenol extract in the mobile phase.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the polyprenol peaks based on their retention times compared to the standards. Construct a calibration curve from the standard solutions and use it to determine the concentration of individual polyprenols, including this compound, in the sample.

Data Presentation

The following table summarizes the quantitative data obtained from the purification of polyprenols from Ginkgo biloba leaves using the bulk ionic liquid membrane technique.

ParameterInitial ExtractPurified Extract
Purity 48.2%78.1%
Recovery -73.5%

Table 1: Quantitative data for the purification of polyprenols from Ginkgo biloba leaves using a bulk ionic liquid membrane technique.[2]

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps involved in the extraction and purification of this compound from Ginkgo biloba leaves.

experimental_workflow start Dried Ginkgo biloba Leaves extraction Ultrasonic Extraction (Petroleum Ether) start->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation (Rotary Evaporator) filtration->evaporation1 crude_extract Crude Polyprenol Extract evaporation1->crude_extract column_chromatography Silica Gel Column Chromatography (Petroleum Ether:Ethyl Acetate 9:1) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection evaporation2 Solvent Evaporation fraction_collection->evaporation2 purified_extract Purified Polyprenol Extract (this compound-containing) evaporation2->purified_extract hplc_analysis RP-HPLC Analysis purified_extract->hplc_analysis

Workflow for the isolation and analysis of this compound.
Generalized Isoprenoid Biosynthesis Pathway

While specific signaling pathways directly involving this compound are not yet fully elucidated, its biosynthesis is a key part of the well-established isoprenoid pathway in plants. The following diagram provides a simplified overview of this pathway, highlighting the origin of polyprenols.

isoprenoid_biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate DXP DXP Pyruvate->DXP GAP Glyceraldehyde 3-phosphate GAP->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP GPP Geranyl Diphosphate (GPP) IPP_MEP->GPP DMAPP_MEP->GPP Acetyl_CoA Acetyl-CoA MVA MVA Acetyl_CoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA FPP Farnesyl Diphosphate (FPP) GPP->FPP GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP Polyprenol_Synthase cis-Prenyltransferase (e.g., AtCPT7) GGPP->Polyprenol_Synthase Polyprenols Polyprenols (including this compound) Polyprenol_Synthase->Polyprenols

References

The Octaprenol Biosynthesis Pathway in Escherichia coli: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the octaprenol biosynthesis pathway in Escherichia coli, a critical metabolic route for the production of essential isoprenoids such as ubiquinone-8 and menaquinone-8. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core biochemistry, genetic regulation, and experimental methodologies associated with this pathway. Detailed experimental protocols for enzyme assays, product quantification, and protein purification are provided, alongside quantitative data on metabolic engineering outcomes. All signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes.

Introduction

Escherichia coli is a widely utilized model organism in metabolic engineering and synthetic biology for the production of a vast array of valuable compounds, including isoprenoids. The biosynthesis of this compound, a C40 isoprenoid alcohol, is a key branch of the isoprenoid pathway in E. coli. This compound, in its diphosphate form (octaprenyl diphosphate), serves as the precursor for the polyisoprenoid side chain of ubiquinone-8 (UQ-8) and menaquinone-8 (MK-8), which are essential components of the electron transport chain.[1][2] Understanding and engineering the this compound biosynthesis pathway is therefore of significant interest for enhancing the production of these vital coenzymes and for the development of novel therapeutics targeting bacterial viability. This guide will detail the enzymatic steps, genetic regulation, and experimental techniques relevant to the study of this pathway.

The this compound Biosynthesis Pathway

The biosynthesis of octaprenyl diphosphate in E. coli originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The Upstream MEP Pathway

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic reactions to produce IPP and DMAPP. The key enzymes and intermediates of this pathway are outlined below.

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS (dxs) G3P Glyceraldehyde 3-Phosphate G3P->DXP DXS (dxs) MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (dxr) CDP_ME 4-(Cytidine 5'-diphospho)-2-C- methyl-D-erythritol (CDP-ME) MEP->CDP_ME IspD (ispD) CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol (CDP-MEP) CDP_ME->CDP_MEP IspE (ispE) MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDP_MEP->MEcPP IspF (ispF) HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP) MEcPP->HMBPP IspG (ispG) IPP Isopentenyl diphosphate (IPP) HMBPP->IPP IspH (ispH) DMAPP Dimethylallyl diphosphate (DMAPP) IPP->DMAPP IDI (idi) Octaprenol_Biosynthesis IPP Isopentenyl diphosphate (IPP) GPP Geranyl diphosphate (GPP) IPP->GPP IspA FPP Farnesyl diphosphate (FPP) IPP->FPP IspA OPP Octaprenyl diphosphate (OPP) IPP->OPP IspB (ispB) DMAPP Dimethylallyl diphosphate (DMAPP) DMAPP->GPP IspA GPP->FPP IspA FPP->OPP IspB (ispB) Pathway_Regulation cluster_MEP MEP Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR G3P G3P G3P->DXP IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP ... IspB IspB IPP_DMAPP->IspB DXS DXS IPP_DMAPP->DXS Feedback Inhibition OPP Octaprenyl Diphosphate IspB->OPP IscR IscR IscR->MEP Transcriptional Regulation Protein_Purification_Workflow Start Start: ispB gene Cloning Clone ispB into an expression vector (e.g., pET series) Start->Cloning Transformation Transform vector into an expression host (e.g., E. coli BL21(DE3)) Cloning->Transformation Culture Grow culture to mid-log phase (OD600 ~0.6) Transformation->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Purification Purify IspB using affinity chromatography (e.g., Ni-NTA) Clarification->Purification Analysis Analyze purity by SDS-PAGE Purification->Analysis End End: Purified IspB Analysis->End

References

The Role of Octaprenol as a Precursor to Coenzyme Q8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q8 (UQ-8), an essential component of the electron transport chain in Escherichia coli and other prokaryotes, plays a pivotal role in cellular respiration and protection against oxidative stress. The biosynthesis of UQ-8 is a complex process involving a series of enzymatic reactions, with the prenylation of 4-hydroxybenzoate by octaprenol being a critical initial step. This technical guide provides a comprehensive overview of the biosynthesis of Coenzyme Q8, focusing on the role of this compound as the prenyl side-chain precursor. It details the enzymatic pathway, with a particular emphasis on the key enzyme 4-hydroxybenzoate octaprenyltransferase (UbiA), and discusses the genetic and environmental regulation of this pathway. Furthermore, this guide includes detailed experimental protocols for the analysis of UQ-8 biosynthesis and quantitative data on enzyme kinetics and cellular concentrations of pathway intermediates, serving as a valuable resource for researchers in microbiology, biochemistry, and drug development.

Introduction to Coenzyme Q8 Biosynthesis

Coenzyme Q (ubiquinone) is a lipid-soluble molecule composed of a quinone head group and a polyisoprenoid side chain. The length of this side chain varies among species; in Escherichia coli, the predominant form is Coenzyme Q8 (UQ-8), which possesses an eight-isoprenyl-unit side chain derived from octaprenyl diphosphate.[1][2] UQ-8 functions as an electron carrier in the aerobic respiratory chain, transferring electrons from NADH dehydrogenase and succinate dehydrogenase to the cytochrome complexes.[3] Beyond its role in cellular respiration, UQ-8 is also implicated in protecting cells from oxidative damage and is involved in the regulation of gene expression.[4]

The biosynthesis of UQ-8 in E. coli is a multi-step process that begins with the synthesis of the aromatic ring precursor, 4-hydroxybenzoate (4-HB), from chorismate, a product of the shikimate pathway.[3] The subsequent and committing step is the condensation of 4-HB with octaprenyl diphosphate, the activated form of this compound. This reaction is catalyzed by the integral membrane protein 4-hydroxybenzoate octaprenyltransferase, encoded by the ubiA gene.[5][6] Following this prenylation reaction, a series of modifications to the aromatic ring, including decarboxylation, hydroxylations, and methylations, are carried out by a suite of enzymes encoded by the ubi gene cluster to yield the final UQ-8 molecule.[7][8]

The Biosynthetic Pathway of Coenzyme Q8 from this compound

The synthesis of Coenzyme Q8 from its precursors involves a series of enzymatic steps, which can be broadly categorized into: 1) synthesis of the 4-hydroxybenzoate (4-HB) ring, 2) synthesis of the octaprenyl side chain, 3) condensation of the ring and side chain, and 4) modification of the resulting aromatic ring.

The octaprenyl diphosphate is synthesized from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of these C5 units is catalyzed by octaprenyl diphosphate synthase (IspB).

The core reaction involving this compound is the prenylation of 4-HB, catalyzed by UbiA. This reaction forms 3-octaprenyl-4-hydroxybenzoate, the first membrane-bound intermediate in the UQ-8 pathway.[9][10] Subsequent modifications are catalyzed by a complex of enzymes, many of which are organized into a metabolon to facilitate the efficient channeling of hydrophobic intermediates.[11]

The complete aerobic biosynthetic pathway in E. coli is as follows:

  • Chorismate → 4-hydroxybenzoate + pyruvate (catalyzed by UbiC)

  • 4-hydroxybenzoate + Octaprenyl diphosphate → 3-octaprenyl-4-hydroxybenzoate + Diphosphate (catalyzed by UbiA)[9]

  • 3-octaprenyl-4-hydroxybenzoate → 2-octaprenylphenol + CO2 (catalyzed by UbiD, requires UbiX)[9][12]

  • 2-octaprenylphenol → 2-octaprenyl-6-hydroxyphenol (catalyzed by UbiI)[13]

  • 2-octaprenyl-6-hydroxyphenol → 2-octaprenyl-6-methoxyphenol (catalyzed by UbiG)

  • 2-octaprenyl-6-methoxyphenol → 2-octaprenyl-6-methoxy-1,4-benzoquinol (catalyzed by UbiH)

  • 2-octaprenyl-6-methoxy-1,4-benzoquinol → 3-demethylubiquinone-8 (catalyzed by UbiE)

  • 3-demethylubiquinone-8 → Ubiquinone-8 (catalyzed by UbiF and UbiG)[8]

E. coli also possesses an oxygen-independent pathway for UQ-8 biosynthesis, which utilizes a different set of hydroxylases (UbiT, UbiU, UbiV) for the ring modifications.[2]

CoQ8_Biosynthesis cluster_precursors Precursor Synthesis cluster_pathway Coenzyme Q8 Biosynthesis Pathway Chorismate Chorismate HB 4-Hydroxybenzoate Chorismate->HB UbiC IPP_DMAPP IPP + DMAPP ODP Octaprenyl Diphosphate IPP_DMAPP->ODP IspB OHB 3-Octaprenyl-4-hydroxybenzoate HB->OHB ODP->OHB UbiA OPP 2-Octaprenylphenol OHB->OPP UbiD/UbiX OHP 2-Octaprenyl-6-hydroxyphenol OPP->OHP UbiI OMP 2-Octaprenyl-6-methoxyphenol OHP->OMP UbiG OMBQ 2-Octaprenyl-6-methoxy- 1,4-benzoquinol OMP->OMBQ UbiH DMQ8 3-Demethylubiquinone-8 OMBQ->DMQ8 UbiE UQ8 Ubiquinone-8 DMQ8->UQ8 UbiF/UbiG

Figure 1. Aerobic biosynthetic pathway of Coenzyme Q8 in E. coli.

Key Enzymes in the Pathway

The biosynthesis of UQ-8 is catalyzed by a series of "Ubi" proteins. Below is a summary of the key enzymes involved.

EnzymeGeneFunction
Chorismate lyase ubiCCatalyzes the conversion of chorismate to 4-hydroxybenzoate, the aromatic precursor of UQ-8.
4-hydroxybenzoate octaprenyltransferase ubiACondenses octaprenyl diphosphate with 4-hydroxybenzoate to form 3-octaprenyl-4-hydroxybenzoate.[9]
3-octaprenyl-4-hydroxybenzoate decarboxylase ubiDDecarboxylates 3-octaprenyl-4-hydroxybenzoate to 2-octaprenylphenol.[10]
Flavin prenyltransferase ubiXSynthesizes a prenylated FMN cofactor required for UbiD activity.[1][9]
2-octaprenylphenol hydroxylase ubiICatalyzes the C5-hydroxylation of 2-octaprenylphenol in the aerobic pathway.[13]
Ubiquinone biosynthesis O-methyltransferase ubiGCatalyzes two O-methylation steps in the pathway.[14]
2-octaprenyl-6-methoxyphenol hydroxylase ubiHCatalyzes a hydroxylation step.
Ubiquinone/menaquinone C-methyltransferase ubiECatalyzes a C-methylation step.
2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol hydroxylase ubiFCatalyzes the final hydroxylation in the aerobic pathway.[8]

Regulation of Coenzyme Q8 Biosynthesis

The expression of the ubi genes is tightly regulated to meet the cell's demand for UQ-8 under different growth conditions. The primary regulatory signals are oxygen availability and the carbon source.

Regulation by Oxygen Availability

In E. coli, the transition between aerobic and anaerobic growth is controlled by two major global regulatory systems: the Fumarate and Nitrate Reductase regulator (Fnr) and the Arc (aerobic respiration control) two-component system (ArcA/ArcB).

  • ArcA/ArcB System: The sensor kinase ArcB is autophosphorylated under anaerobic conditions and subsequently transfers the phosphate group to the response regulator ArcA. Phosphorylated ArcA acts as a transcriptional repressor for many genes involved in aerobic respiration, including genes of the ubi operon.[15]

  • Fnr: Fnr is an oxygen-sensitive transcriptional activator that is active under anaerobic conditions. Fnr directly or indirectly influences the expression of a vast number of genes involved in the switch to anaerobic metabolism.

The expression of the ubiCA operon is repressed by ArcA under anaerobic conditions.[7] The expression of other ubi genes is also influenced by these regulators, ensuring that the level of UQ-8 is appropriate for the mode of respiration.

Ubi_Regulation cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions O2_high High O2 ArcB_inactive ArcB (inactive) O2_high->ArcB_inactive Inhibits autophosphorylation Fnr_inactive Fnr (inactive) O2_high->Fnr_inactive Oxidizes [4Fe-4S] cluster ArcA_unphos ArcA (unphosphorylated) ArcB_inactive->ArcA_unphos No phosphotransfer ubi_operon_active ubi operon expression (active) ArcA_unphos->ubi_operon_active No repression O2_low Low O2 ArcB_active ArcB-P (active) O2_low->ArcB_active Allows autophosphorylation Fnr_active Fnr (active) O2_low->Fnr_active [4Fe-4S] cluster stable ArcA_phos ArcA-P (phosphorylated) ArcB_active->ArcA_phos Phosphotransfer ubi_operon_repressed ubi operon expression (repressed) ArcA_phos->ubi_operon_repressed Represses transcription

Figure 2. Regulation of the ubi operon by oxygen availability.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of some of the key enzymes in the UQ-8 biosynthetic pathway have been determined.

EnzymeSubstrate(s)KmVmaxReference(s)
UbiA 4-Hydroxybenzoate0.2 mM-[16]
Geranyl diphosphate (GPP)0.25 mM-[16]
UbiX Dimethylallyl monophosphate (DMAP)--[1][9]
Flavin mononucleotide (FMN)--[1][9]
UbiD 3-octaprenyl-4-hydroxybenzoate--[12][17]
UbiG ---Data not available
UbiH ---Data not available
UbiI ---Data not available
UbiF ---Data not available
Cellular Concentrations of Quinones

The cellular concentrations of ubiquinone-8 and its precursors vary depending on the growth conditions.

ConditionQuinone SpeciesConcentration (nmol/g dry weight)Reference(s)
Aerobic Ubiquinone-8 (UQ-8)~150-200[3][6]
Demethylmenaquinone-8 (DMK-8)~50-100[3][6]
Menaquinone-8 (MK-8)Low/Undetectable[3][6]
Anaerobic Ubiquinone-8 (UQ-8)~10-20[2][3]
Demethylmenaquinone-8 (DMK-8)~200-300[3][6]
Menaquinone-8 (MK-8)~100-150[3][6]

Experimental Protocols

Assay of 4-Hydroxybenzoate Octaprenyltransferase (UbiA) Activity in E. coli Microsomes

This protocol describes an in vitro assay to measure the activity of UbiA by monitoring the formation of its product, 3-geranyl-4-hydroxybenzoate (a shorter-chain analog of the natural product), using HPLC.[18]

Materials:

  • E. coli strain overexpressing UbiA (e.g., BL21(DE3) with a pET vector containing the ubiA gene). A ubiA knockout strain can be used for expressing mutant versions of UbiA to avoid background activity.

  • Lysis buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 10% (v/v) glycerol.

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT.

  • Substrates: 4-hydroxybenzoate (PHB) and geranyl diphosphate (GPP).

  • Stop solution: 1 M HCl.

  • Extraction solvent: Ethyl acetate.

  • HPLC system with a C18 reverse-phase column and a UV detector.

Procedure:

  • Preparation of Microsomes:

    • Grow the E. coli strain expressing UbiA to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression (e.g., with IPTG).

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

    • Lyse the cells by sonication or French press.

    • Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal membranes.

    • Resuspend the microsomal pellet in a small volume of lysis buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

      • 50 µL of 2x assay buffer.

      • Microsomal preparation (containing a defined amount of protein, e.g., 50-100 µg).

      • 1 mM 4-hydroxybenzoate.

      • 1 mM geranyl diphosphate.

      • Make up the final volume to 100 µL with nuclease-free water.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Extraction and Analysis:

    • Extract the product by adding 500 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

    • Transfer the upper organic phase to a new tube and evaporate the solvent under a stream of nitrogen.

    • Resuspend the dried extract in a known volume of the HPLC mobile phase (e.g., 100 µL of methanol).

    • Analyze the sample by HPLC, monitoring the absorbance at a wavelength appropriate for the product (e.g., 254 nm).

    • Quantify the product by comparing the peak area to a standard curve of synthetically prepared 3-geranyl-4-hydroxybenzoate.

UbiA_Assay_Workflow cluster_microsome_prep Microsome Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis start E. coli culture with UbiA expression harvest Harvest cells start->harvest lyse Lyse cells harvest->lyse centrifuge1 Centrifuge (low speed) lyse->centrifuge1 centrifuge2 Centrifuge (high speed) centrifuge1->centrifuge2 resuspend Resuspend microsomes centrifuge2->resuspend mix Prepare reaction mixture resuspend->mix incubate Incubate at 37°C mix->incubate stop Stop reaction incubate->stop extract Extract with ethyl acetate stop->extract dry Evaporate solvent extract->dry resuspend_hplc Resuspend for HPLC dry->resuspend_hplc hplc HPLC analysis resuspend_hplc->hplc end Quantify product hplc->end

Figure 3. Experimental workflow for the UbiA enzyme assay.
Extraction and Quantification of Coenzyme Q8 and Intermediates by LC-MS/MS

This protocol provides a general method for the extraction of quinones from E. coli and their quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20][21]

Materials:

  • E. coli cell culture.

  • Quenching solution: 60% methanol, 0.85% (w/v) ammonium bicarbonate, pre-chilled to -40°C.

  • Extraction solvent: Chloroform:Methanol (2:1, v/v), pre-chilled.

  • Internal standard (e.g., Coenzyme Q10).

  • LC-MS/MS system with a C18 reverse-phase column.

Procedure:

  • Sample Collection and Quenching:

    • Rapidly withdraw a known volume of cell culture and immediately mix it with 5 volumes of quenching solution to arrest metabolic activity.

    • Centrifuge the quenched cell suspension at low temperature to pellet the cells.

    • Wash the cell pellet with a cold buffer (e.g., PBS) and store at -80°C until extraction.

  • Extraction:

    • Resuspend the cell pellet in a small volume of cold water.

    • Add a known amount of the internal standard.

    • Add the cold chloroform:methanol extraction solvent.

    • Vortex the mixture vigorously for an extended period (e.g., 30 minutes) at 4°C.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids and quinones.

    • Repeat the extraction of the aqueous phase and cell debris with the extraction solvent.

    • Pool the organic phases and evaporate the solvent under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for injection (e.g., isopropanol:methanol, 1:1, v/v).

    • Inject the sample into the LC-MS/MS system.

    • Separate the quinones using a C18 column with an appropriate mobile phase gradient (e.g., a gradient of methanol/acetonitrile with a small amount of formic acid or ammonium formate).

    • Detect and quantify the target molecules (UQ-8 and its intermediates) using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-product ion transitions for each analyte need to be determined empirically or from the literature.

    • Quantify the analytes by comparing their peak areas to that of the internal standard and using a calibration curve generated with authentic standards.

LCMS_Workflow start E. coli cell culture quench Quench metabolism start->quench harvest Harvest and wash cells quench->harvest extract Extract lipids with chloroform:methanol harvest->extract dry Evaporate solvent extract->dry resuspend Resuspend in injection solvent dry->resuspend lcms LC-MS/MS analysis resuspend->lcms end Quantify CoQ8 and intermediates lcms->end

Figure 4. Experimental workflow for LC-MS/MS analysis of CoQ8.

Conclusion

The biosynthesis of Coenzyme Q8 is a fundamental metabolic pathway in E. coli and many other bacteria, with this compound serving as the essential precursor for the isoprenoid side chain. The intricate series of enzymatic reactions, from the initial condensation of octaprenyl diphosphate with 4-hydroxybenzoate to the final modifications of the quinone ring, is tightly regulated to adapt to the cell's energetic needs and the prevailing environmental conditions. This technical guide has provided a detailed overview of this pathway, including quantitative data, experimental protocols, and visualizations of the key processes. A thorough understanding of UQ-8 biosynthesis is not only crucial for fundamental microbiology but also holds significant potential for the development of novel antimicrobial agents that target this essential metabolic pathway. Further research into the kinetics and regulation of the lesser-characterized enzymes in this pathway will undoubtedly provide deeper insights and open new avenues for therapeutic intervention.

References

Engineering Microbial Hosts for Enhanced Octaprenol Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the genetic regulatory mechanisms controlling octaprenol biosynthesis, this technical guide is intended for researchers, scientists, and drug development professionals. Herein, we explore the core genetic components and metabolic engineering strategies to enhance the production of this compound, a vital precursor for various therapeutic compounds.

This compound, a C40 isoprenoid alcohol, serves as a crucial building block in the synthesis of pharmacologically significant molecules, most notably Coenzyme Q8 (ubiquinone-8). The genetic regulation of its biosynthetic pathway is a key area of research for optimizing production in microbial hosts such as Escherichia coli. This guide provides an in-depth overview of the key genes, regulatory strategies, and experimental protocols to manipulate and enhance this compound production.

The Core Genetic Machinery of this compound Biosynthesis

The biosynthesis of this compound originates from the methylerythritol 4-phosphate (MEP) pathway, which provides the fundamental five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The elongation of the polyprenyl chain to the specific C40 length of this compound is catalyzed by a key enzyme, octaprenyl diphosphate synthase.

The central genes involved in this pathway in E. coli are:

  • dxs : This gene encodes 1-deoxy-D-xylulose-5-phosphate synthase, the first and a rate-limiting enzyme of the MEP pathway. Overexpression of dxs has been shown to significantly increase the flux towards isoprenoid precursors.

  • ispB : This gene encodes octaprenyl diphosphate synthase, the enzyme directly responsible for synthesizing the C40 octaprenyl diphosphate, the immediate precursor to this compound. This enzyme is essential for the growth of E. coli under normal conditions as it provides the side chain for ubiquinone-8.

Strategies for Enhanced this compound Production

Metabolic engineering of microbial hosts offers a promising avenue for the overproduction of this compound. The strategies primarily focus on increasing the precursor supply and channeling the metabolic flux towards the desired product. A highly relevant case study in the production of Coenzyme Q10 (CoQ10), which utilizes a decaprenyl (C50) side chain, demonstrates the efficacy of a synergistic genetic approach that can be adapted for this compound production.

A study by Park et al. (2009) revealed that a combination of three genetic modifications in E. coli led to a dramatic increase in CoQ10 production, providing a valuable blueprint for this compound engineering. The key strategies are:

  • Deletion of the Endogenous Polyprenyl Diphosphate Synthase: Knocking out the native ispB gene is a critical step to eliminate the production of the endogenous polyprenyl diphosphate and create a clean background for the production of a specific-length polyprenol.

  • Heterologous Expression of a Target Polyprenyl Diphosphate Synthase: In place of the knocked-out native enzyme, a desired polyprenyl diphosphate synthase is expressed. For this compound production, this would involve the re-introduction and overexpression of the ispB gene, potentially from a high-producing organism or a mutated variant with improved catalytic activity.

  • Overexpression of the Upstream MEP Pathway: To boost the supply of the IPP and DMAPP precursors, a key rate-limiting enzyme in the MEP pathway, DXS (encoded by the dxs gene), is overexpressed.

Quantitative Data on Engineered Polyprenol Production

The following table summarizes the quantitative data from the study on CoQ10 production, which highlights the potential for significant yield improvements through the aforementioned genetic modifications. These results serve as a strong indicator of the potential for this compound production enhancement using analogous strategies.

Strain / Genetic ModificationSpecific CoQ10 Content (mg/g DCW)CoQ10 Concentration (mg/L)CoQ10 Productivity (mg/L/h)
E. coli BL21(DE3)/pAP1 (control)---
E. coli BL21(DE3)ΔispB/pAP10.55 - 0.89--
E. coli BL21(DE3)ΔispB/pAP1+pDXS1.4099.43.11

Data adapted from Park et al., Journal of Biotechnology, 2009.[1]

Visualizing the Biosynthetic and Engineering Pathways

To clearly illustrate the genetic and metabolic pathways, the following diagrams have been generated using the DOT language.

Octaprenol_Biosynthesis_Pathway cluster_MEP MEP Pathway cluster_Polyprenol This compound Synthesis G3P Glyceraldehyde-3-Phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP dxs MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP IPP Isopentenyl Diphosphate MEP->IPP DMAPP Dimethylallyl Diphosphate MEP->DMAPP IPP->DMAPP FPP Farnesyl Diphosphate (C15) IPP->FPP GGPP Geranylgeranyl Diphosphate (C20) IPP->GGPP ODP Octaprenyl Diphosphate (C40) IPP->ODP DMAPP->FPP Multiple Steps FPP->GGPP GGPP->ODP ispB This compound This compound ODP->this compound Phosphatase

Figure 1. this compound biosynthesis pathway, highlighting key precursors and the role of the ispB gene.

Experimental_Workflow cluster_Strain_Construction Strain Engineering cluster_Production_Analysis Production and Analysis start Wild-type E. coli knockout Chromosomal Deletion of ispB (Lambda Red Recombination) start->knockout overexpression_dxs Overexpression of dxs (Plasmid-based) knockout->overexpression_dxs overexpression_ispB Overexpression of ispB (Plasmid-based) overexpression_dxs->overexpression_ispB engineered_strain Engineered Strain for This compound Production overexpression_ispB->engineered_strain fermentation Fermentation of Engineered Strain engineered_strain->fermentation extraction Extraction of Polyprenols fermentation->extraction hplc HPLC-MS Analysis extraction->hplc quantification Quantification of this compound hplc->quantification

Figure 2. General experimental workflow for the development and analysis of an this compound-producing E. coli strain.

Experimental Protocols

Chromosomal Gene Knockout of ispB using Lambda Red Recombination

This protocol is a standard method for creating markerless gene deletions in E. coli.

Materials:

  • E. coli strain containing the pKD46 plasmid (temperature-sensitive, expresses the lambda Red recombinase system).

  • Linear DNA cassette containing a selectable marker (e.g., kanamycin resistance) flanked by sequences homologous to the regions upstream and downstream of the ispB gene.

  • L-arabinose for induction of the recombinase.

  • Electroporator and cuvettes.

  • LB medium and agar plates with appropriate antibiotics.

Procedure:

  • Preparation of Electrocompetent Cells:

    • Grow the E. coli strain harboring pKD46 at 30°C in LB medium with ampicillin to an OD600 of 0.1.

    • Add L-arabinose to a final concentration of 10 mM and continue to grow at 30°C to an OD600 of 0.4-0.6.

    • Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.

  • Electroporation:

    • Electroporate the linear DNA cassette into the prepared competent cells.

    • Recover the cells in SOC medium at 37°C for 1-2 hours.

  • Selection and Verification:

    • Plate the cells on LB agar containing the appropriate antibiotic to select for transformants where the gene has been replaced by the resistance cassette.

    • Verify the correct gene knockout by colony PCR using primers flanking the ispB locus.

  • Removal of the Resistance Cassette (Optional):

    • If a flippase recognition target (FRT)-flanked resistance cassette was used, the marker can be removed by transforming the cells with a plasmid expressing the FLP recombinase (e.g., pCP20).

Overexpression of dxs and ispB

This protocol describes the cloning and expression of the target genes in a suitable expression vector.

Materials:

  • High-fidelity DNA polymerase for PCR.

  • Restriction enzymes and T4 DNA ligase.

  • Expression vector (e.g., pTrc99A, pET series) with an inducible promoter.

  • Competent E. coli cells for cloning (e.g., DH5α) and expression (e.g., BL21(DE3)).

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

Procedure:

  • Gene Amplification and Cloning:

    • Amplify the coding sequences of dxs and ispB from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.

    • Digest the PCR products and the expression vector(s) with the corresponding restriction enzymes.

    • Ligate the digested genes into the vector(s).

    • Transform the ligation mixture into competent cloning cells and select for positive clones.

  • Expression:

    • Transform the constructed expression plasmid(s) into the expression host (e.g., the ΔispB strain).

    • Grow the transformed cells in a suitable medium to mid-log phase (OD600 of 0.6-0.8).

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to culture the cells for a defined period (e.g., 24-48 hours) to allow for protein expression and product accumulation.

Quantification of this compound by HPLC

This protocol outlines the extraction and analysis of this compound from bacterial cultures.

Materials:

  • HPLC system with a UV or mass spectrometry (MS) detector.

  • Reverse-phase C18 column.

  • Solvents for extraction (e.g., chloroform, methanol) and HPLC mobile phase (e.g., methanol, isopropanol, hexane).

  • This compound standard for quantification.

Procedure:

  • Sample Preparation:

    • Harvest a known volume of the bacterial culture by centrifugation.

    • Lyophilize the cell pellet to determine the dry cell weight.

    • Extract the total lipids from the cell pellet using a solvent mixture such as chloroform:methanol (2:1, v/v).

    • Evaporate the solvent under a stream of nitrogen.

  • HPLC Analysis:

    • Resuspend the lipid extract in a suitable solvent (e.g., ethanol or the mobile phase).

    • Inject the sample into the HPLC system.

    • Separate the polyprenols using a gradient elution with a mobile phase suitable for long-chain isoprenoids.

    • Detect this compound using a UV detector at approximately 210 nm or with an MS detector for higher specificity and sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Conclusion

The genetic regulation of this compound production is a multi-faceted process that can be effectively manipulated through targeted metabolic engineering. By focusing on the key genes dxs and ispB, and employing strategies such as gene knockout and overexpression, it is possible to significantly enhance the production of this valuable isoprenoid in microbial hosts. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own this compound production platforms. Further research into the discovery of more efficient polyprenyl diphosphate synthases and the fine-tuning of metabolic pathways will continue to advance the field of isoprenoid biotechnology.

References

Octaprenol's Role in the Non-Mevalonate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of octaprenol's involvement in the non-mevalonate (MEP) pathway, with a primary focus on its biosynthesis and function in prokaryotes, particularly Escherichia coli. This compound, in its activated form, octaprenyl pyrophosphate (OPP), is a crucial intermediate, serving as the elongated isoprenoid side-chain for essential molecules such as ubiquinone-8 and menaquinone-8. This document details the enzymatic steps leading to OPP formation, presents quantitative data on pathway intermediates and enzyme kinetics, and provides detailed experimental protocols for the study of this pathway. Furthermore, it includes visualizations of the key metabolic and experimental workflows to facilitate a deeper understanding of the subject matter. This guide is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in the bacterial MEP pathway and its potential as a target for novel antimicrobial agents.

Introduction

Isoprenoids constitute one of the most diverse classes of natural products, with over 50,000 identified members. They play fundamental roles in all domains of life, participating in processes ranging from electron transport to cell wall biosynthesis and protein modification[1]. The universal five-carbon building blocks for all isoprenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[1]. Bacteria primarily utilize the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway for the synthesis of IPP and DMAPP, a pathway that is absent in humans, making it an attractive target for the development of new antibiotics.

This compound, a C40 isoprenoid alcohol, is a key product derived from the MEP pathway in many bacteria. In its biologically active form, octaprenyl pyrophosphate (OPP), it serves as the precursor for the polyisoprenoid side chain of essential quinones, such as ubiquinone-8 (coenzyme Q8) and menaquinone-8 (vitamin K2)[2][3]. These quinones are vital components of the electron transport chain, and consequently, the synthesis of this compound is essential for bacterial growth and survival[4][5][6][7].

This guide will provide an in-depth exploration of the biosynthesis of this compound via the MEP pathway, the enzymatic conversion of pathway intermediates to octaprenyl pyrophosphate, and its subsequent utilization in ubiquinone synthesis. We will present available quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

The Non-Mevalonate (MEP) Pathway and this compound Biosynthesis

The MEP pathway commences with the condensation of pyruvate and D-glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic reactions to yield IPP and DMAPP. These universal C5 precursors are then utilized by prenyltransferases to synthesize isoprenoid chains of varying lengths.

From the MEP Pathway to Farnesyl Pyrophosphate (FPP)

The initial steps of the MEP pathway leading to IPP and DMAPP are well-characterized. Subsequently, a series of head-to-tail condensations of IPP with DMAPP, catalyzed by prenyltransferases, generates geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15). FPP serves as a crucial branch-point intermediate for the synthesis of numerous isoprenoids, including octaprenyl pyrophosphate.

Octaprenyl Pyrophosphate Synthase (OPPs)

The synthesis of octaprenyl pyrophosphate is catalyzed by octaprenyl pyrophosphate synthase (OPPs), the product of the ispB gene[2][8]. This enzyme belongs to the family of trans-prenyltransferases and catalyzes the sequential condensation of five molecules of IPP with one molecule of FPP to produce the C40 all-trans-octaprenyl pyrophosphate[9][10][11][12][13]. The overall reaction can be summarized as:

Farnesyl pyrophosphate (FPP) + 5 Isopentenyl pyrophosphate (IPP) → Octaprenyl pyrophosphate (OPP) + 5 Pyrophosphate (PPi)

The ispB gene has been shown to be essential for the growth of E. coli, highlighting the critical role of this compound in bacterial physiology[4][5][6][7].

Quantitative Data

Intracellular Concentrations of MEP Pathway Intermediates in E. coli

The intracellular concentrations of MEP pathway intermediates can vary depending on the growth conditions and genetic background of the E. coli strain. The following table summarizes representative concentrations measured in glucose-fed, exponentially growing E. coli.

MetaboliteConcentration (µM)Reference
1-Deoxy-D-xylulose 5-phosphate (DXP)25[2]
2-C-Methyl-D-erythritol 4-phosphate (MEP)13[2]
4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)1.8[2]
2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP)Not Quantified[14]
2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)50[2]
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)Not Detected[14]
Isopentenyl pyrophosphate (IPP) / Dimethylallyl pyrophosphate (DMAPP)12[2]
Farnesyl pyrophosphate (FPP)0.5[15]
Kinetic Parameters of E. coli Octaprenyl Pyrophosphate Synthase (OPPs)

The kinetic parameters of OPPs provide insight into its catalytic efficiency. Pre-steady-state kinetic analysis has revealed that product release is a slow step in the catalytic cycle.

ParameterValueReference
Steady-state rate0.02 s⁻¹[9]
IPP condensation rate (single-turnover)2 s⁻¹[9]
kcatNot explicitly stated
Km (for FPP)Not explicitly stated
Km (for IPP)Not explicitly stated

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Ubiquinone-8 from the MEP Pathway

The following diagram illustrates the metabolic pathway from the central carbon metabolism precursors to the final product, ubiquinone-8, highlighting the role of this compound.

Ubiquinone_Biosynthesis cluster_MEP Non-Mevalonate (MEP) Pathway cluster_elongation Isoprenoid Elongation cluster_head_group Ubiquinone Head Group Synthesis cluster_assembly Ubiquinone Assembly Pyruvate Pyruvate DXP DXP Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP MEP MEP DXP->MEP IspC CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH FPP Farnesyl-PP (FPP) IPP_DMAPP->FPP IspA OPP Octaprenyl-PP (OPP) IPP_DMAPP->OPP 5x FPP->OPP IspB (OPPs) Intermediate 3-octaprenyl-4-hydroxybenzoate OPP->Intermediate UbiA Chorismate Chorismate PHB p-Hydroxybenzoate (PHB) Chorismate->PHB UbiC PHB->Intermediate Ubiquinone8 Ubiquinone-8 Intermediate->Ubiquinone8 UbiD, UbiI, UbiG, UbiH, UbiE, UbiF

Caption: Biosynthesis of Ubiquinone-8 from the MEP Pathway.

Experimental Workflow for In Vitro Octaprenyl Pyrophosphate Synthase (OPPs) Assay

This diagram outlines the general workflow for measuring the activity of OPPs in vitro using radiolabeled substrates.

OPPs_Assay_Workflow start Start reagents Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - MgCl2 - DTT - FPP (unlabeled) - [1-14C]IPP (radiolabeled) start->reagents enzyme Add Purified OPPs Enzyme reagents->enzyme incubation Incubate at 37°C enzyme->incubation stop_reaction Stop Reaction (e.g., add EDTA or acid) incubation->stop_reaction extraction Extract Products (e.g., with 1-butanol) stop_reaction->extraction analysis Analyze Products extraction->analysis quantification Quantify Radioactivity (Liquid Scintillation Counting) analysis->quantification end End quantification->end

Caption: Workflow for In Vitro OPPs Activity Assay.

Logical Relationship of ispB Gene Regulation and Ubiquinone Synthesis

This diagram illustrates the central role of the ispB gene product in ubiquinone synthesis and its essentiality for bacterial growth.

ispB_Regulation ispB_gene ispB gene opps_protein Octaprenyl Pyrophosphate Synthase (OPPs) ispB_gene->opps_protein Transcription & Translation opp Octaprenyl Pyrophosphate (OPP) opps_protein->opp Catalysis ubiquinone Ubiquinone-8 opp->ubiquinone Precursor electron_transport Electron Transport Chain ubiquinone->electron_transport Function growth Bacterial Growth electron_transport->growth Essential for

Caption: Central Role of ispB in Bacterial Growth.

Experimental Protocols

In Vitro Assay for Octaprenyl Pyrophosphate Synthase (OPPs) Activity

This protocol is adapted from methods used for other prenyltransferases and is suitable for determining the kinetic parameters of OPPs.

Materials:

  • Purified E. coli Octaprenyl Pyrophosphate Synthase (OPPs)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl₂ (1 mM)

  • Dithiothreitol (DTT) (1 mM)

  • Triton X-100 (0.1% v/v)

  • Farnesyl pyrophosphate (FPP) (10 µM)

  • [1-¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]IPP) (10 µM, specific activity ~50 mCi/mmol)

  • EDTA (0.5 M, pH 8.0)

  • 1-Butanol

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (total volume 50 µL) containing 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100, 10 µM FPP, and 10 µM [¹⁴C]IPP.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified OPPs enzyme (e.g., 0.1-1 µg).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • Product Extraction: Add 100 µL of 1-butanol to the reaction mixture, vortex vigorously for 30 seconds, and centrifuge at high speed for 2 minutes to separate the phases.

  • Radioactivity Measurement: Carefully transfer a known volume (e.g., 80 µL) of the upper butanol phase, which contains the radiolabeled octaprenyl pyrophosphate, to a scintillation vial. Add an appropriate volume of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculation of Activity: Calculate the amount of product formed based on the specific activity of the [¹⁴C]IPP and the measured radioactivity. Enzyme activity can be expressed in units such as pmol/min/mg of protein.

Quantification of Octaprenyl Pyrophosphate (OPP) by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of OPP from bacterial cell extracts, adapted from methods for other isoprenoid pyrophosphates[16][17][18].

Materials:

  • E. coli cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, v/v/v)

  • LC-MS/MS system with a C18 reversed-phase column

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Octaprenyl pyrophosphate standard

Procedure:

  • Sample Collection and Quenching: Rapidly harvest a known quantity of E. coli cells from the culture and immediately quench the metabolism by adding the cold quenching solution.

  • Cell Lysis and Extraction: Centrifuge the quenched cells at low temperature to pellet them. Resuspend the cell pellet in the cold extraction solvent and lyse the cells (e.g., by sonication or bead beating) on ice.

  • Protein Precipitation and Clarification: Centrifuge the lysate at high speed and low temperature to pellet cell debris and precipitated proteins. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject a known volume of the clarified extract onto the C18 column.

    • Separate the metabolites using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic OPP.

    • Detect OPP using the mass spectrometer in negative ion mode. The precursor ion for OPP ([M-H]⁻) is m/z 617.4. A characteristic product ion for fragmentation is the pyrophosphate moiety at m/z 175.0.

    • Set up a Multiple Reaction Monitoring (MRM) method with the transition 617.4 → 175.0 for quantification.

  • Quantification: Generate a standard curve using known concentrations of the octaprenyl pyrophosphate standard. Quantify the amount of OPP in the samples by comparing their peak areas to the standard curve. Normalize the results to the initial amount of cells used.

Regulation of this compound Synthesis

The synthesis of this compound is tightly linked to the overall metabolic state of the cell, particularly the demand for ubiquinone. While specific regulatory mechanisms targeting the ispB gene are not extensively characterized, the regulation of the ubiquinone biosynthetic pathway as a whole provides insights into the control of this compound production.

The expression of the ubiCA operon, which encodes enzymes for the synthesis of the ubiquinone head group, is regulated by carbon source availability and oxygen levels[19][20]. This suggests that the demand for the octaprenyl side chain is coordinated with the synthesis of the aromatic head group. The essentiality of the ispB gene for E. coli growth underscores the critical and continuous need for this compound for the synthesis of vital quinones[4][5][6][7]. Further research is needed to elucidate the specific transcriptional and post-transcriptional regulatory networks that govern the expression and activity of octaprenyl pyrophosphate synthase.

Conclusion

This compound, synthesized as octaprenyl pyrophosphate via the non-mevalonate pathway, is a vital intermediate in the biosynthesis of essential respiratory quinones in many bacteria. The enzyme responsible for its synthesis, octaprenyl pyrophosphate synthase, represents a potential target for the development of novel antimicrobial agents due to its essentiality for bacterial survival and its absence in humans. The quantitative data, detailed experimental protocols, and visual workflows presented in this guide provide a solid foundation for researchers to further investigate the intricacies of this metabolic pathway. A deeper understanding of the regulation of this compound synthesis and the kinetic properties of the involved enzymes will be crucial for the successful development of inhibitors and for metabolic engineering efforts aimed at harnessing this pathway for biotechnological applications.

References

Preliminary Studies on Octaprenol in Prokaryotic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaprenol, a long-chain isoprenoid alcohol, serves as a crucial precursor in the biosynthesis of ubiquinone-8 (UQ-8), an essential component of the electron transport chain in many prokaryotes, including the model organism Escherichia coli. The study of this compound and its biosynthetic pathway offers significant insights into bacterial physiology and presents potential targets for novel antimicrobial drug development. This technical guide provides a comprehensive overview of preliminary studies on this compound in prokaryotic organisms, focusing on its biosynthesis, function, and the experimental methodologies employed for its investigation.

Biosynthesis of this compound and its Role in Ubiquinone-8 Formation

In prokaryotes like E. coli, this compound is synthesized as octaprenyl diphosphate (OPP), which then serves as the polyprenyl tail for ubiquinone. The biosynthetic pathway involves a series of enzymatic reactions that are genetically well-characterized.

The biosynthesis of the octaprenyl chain is initiated from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key enzyme, octaprenyl diphosphate synthase , encoded by the ispB gene, catalyzes the sequential condensation of five IPP molecules with one farnesyl pyrophosphate (FPP) molecule to generate C40 octaprenyl diphosphate[1]. The ispB gene has been shown to be essential for the normal growth of E. coli[1].

The octaprenyl chain is then transferred to 4-hydroxybenzoate (4-HB), a reaction catalyzed by 4-hydroxybenzoate octaprenyltransferase , the product of the ubiA gene[2][3][4]. This membrane-bound enzyme facilitates the formation of 3-octaprenyl-4-hydroxybenzoate[3][4]. Subsequent enzymatic modifications, including decarboxylation, hydroxylations, and methylations, are carried out by enzymes encoded by other ubi genes (e.g., ubiD, ubiB, ubiE, ubiF) to complete the synthesis of UQ-8[5][6][7]. Mutant strains of E. coli with defects in these genes have been instrumental in elucidating this pathway, as they accumulate specific ubiquinone precursors[3][5][8]. For instance, ubiA mutants lack 4-hydroxybenzoate octaprenyltransferase activity and are deficient in ubiquinone[3].

Octaprenol_Biosynthesis cluster_isoprenoid Isoprenoid Precursor Synthesis cluster_chain_elongation Octaprenyl Chain Elongation cluster_ubiquinone_synthesis Ubiquinone-8 Synthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP OPP Octaprenyl Diphosphate (OPP) FPP->OPP ispB (Octaprenyl diphosphate synthase) OHB 3-Octaprenyl-4-hydroxybenzoate OPP->OHB ubiA (4-hydroxybenzoate octaprenyltransferase) HB 4-Hydroxybenzoate (4-HB) UQ8 Ubiquinone-8 (UQ-8) OHB->UQ8 ubiD, ubiB, ubiE, ubiF, etc.

Caption: Simplified pathway of this compound-derived ubiquinone-8 biosynthesis in E. coli.

Function of Polyprenols in Prokaryotes

While the primary documented role of this compound in E. coli is as a precursor to ubiquinone, other polyprenols play vital roles in prokaryotic cell physiology. Notably, undecaprenyl phosphate acts as a lipid carrier for the transport of peptidoglycan monomers across the cytoplasmic membrane during cell wall biosynthesis[9]. Polyprenol phosphates are involved in the transport of oligosaccharides for the synthesis of various cell surface polysaccharides[10].

Experimental Protocols

Genetic Manipulation of the this compound Biosynthesis Pathway

3.1.1. Generation of Knockout Mutants (e.g., ubiA knockout in E. coli)

A common method for studying gene function is the creation of knockout mutants. For the ubiA gene, chromosomal gene replacement with an antibiotic resistance cassette (e.g., chloramphenicol resistance) can be employed[2].

Workflow for Generating a ubiA Knockout Mutant:

Knockout_Workflow PCR PCR amplification of resistance cassette with flanking homology to ubiA Transform Transformation of E. coli with the linear DNA fragment PCR->Transform Recombination Homologous Recombination Transform->Recombination Selection Selection on antibiotic-containing medium Recombination->Selection Verification Verification of knockout by PCR and phenotypic analysis Selection->Verification

Caption: Workflow for creating a targeted gene knockout in E. coli.

3.1.2. Heterologous Expression and Purification of Pathway Enzymes (e.g., UbiA)

To characterize the enzymatic activity, heterologous expression in a suitable E. coli strain (e.g., BL21(DE3)) is often performed. The gene of interest (e.g., ubiA) is cloned into an expression vector, and its expression is induced.

General Protocol for Heterologous Protein Expression:

  • Cloning: Clone the ubiA gene into an expression vector with an inducible promoter (e.g., T7 promoter).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression host strain.

  • Culture Growth: Grow the transformed cells in a rich medium (e.g., LB broth) with the appropriate antibiotic to an optimal optical density (OD600 of 0.5-0.6).

  • Induction: Induce protein expression by adding an inducer (e.g., IPTG for the T7 promoter).

  • Harvesting: After a period of incubation at a suitable temperature (e.g., 16-37°C), harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication or French press).

  • Purification: Since UbiA is a membrane protein, it will be in the membrane fraction. The protein can be solubilized with detergents and purified using chromatography techniques (e.g., immobilized metal affinity chromatography if a His-tag is used).

Extraction and Analysis of this compound and its Derivatives

3.2.1. Extraction of Polyprenyl Phosphates from E. coli

A recently developed method allows for the quantification of intracellular polyprenyl diphosphates[1].

Extraction Protocol:

  • Harvest bacterial cells by centrifugation.

  • Extract total lipids from the cell pellet using an appropriate solvent mixture (e.g., chloroform/methanol).

  • Separate the lipid extract into aqueous and organic phases.

  • The polyprenyl phosphates will be in the organic phase, which can be dried down and reconstituted for analysis.

3.2.2. Thin-Layer Chromatography (TLC) for Polyprenol Analysis

TLC is a useful technique for the qualitative analysis of lipid extracts.

TLC Protocol for Polyprenols:

  • Stationary Phase: C18-modified silica gel plates are suitable for reversed-phase TLC of hydrophobic compounds like polyprenols[11].

  • Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v) can be used as a starting point. The polarity can be adjusted to optimize separation[11].

  • Sample Application: Dissolve the lipid extract in a nonpolar, volatile solvent (e.g., hexane) and spot it onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization: Since polyprenols are not UV-active, visualization can be achieved using an iodine chamber, which results in yellow-brown spots[11].

Workflow for TLC Analysis:

TLC_Workflow Sample_Prep Dissolve lipid extract in solvent Spotting Spot sample onto C18 TLC plate Sample_Prep->Spotting Development Develop plate in methanol/water Spotting->Development Drying Dry the TLC plate Development->Drying Visualization Visualize spots in iodine chamber Drying->Visualization

Caption: General workflow for Thin-Layer Chromatography analysis of polyprenols.

3.2.3. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC provides a robust method for the separation and quantification of polyprenyl phosphates.

HPLC Protocol for Polyprenyl Diphosphates:

  • Column: A reversed-phase column (e.g., C18) is used.

  • Mobile Phase: An elution solvent containing an ion-pair reagent like tetraethylammonium phosphate is effective for separating polyprenyl phosphates and diphosphates with varying carbon chain lengths[1].

  • Detection: Detection can be performed using a suitable detector, such as a UV detector at an appropriate wavelength.

  • Quantification: Cellular levels of octaprenyl phosphate and octaprenyl diphosphate can be determined by comparing peak areas to those of known standards[1].

Enzymatic Assay for 4-Hydroxybenzoate Octaprenyltransferase (UbiA)

The activity of this membrane-bound enzyme can be assayed in cell extracts or purified preparations.

Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (optimal pH is 7.8), Mg2+ ions, 4-hydroxybenzoate, and octaprenyl diphosphate[4].

  • Enzyme Preparation: Add the membrane fraction containing UbiA or the purified enzyme to initiate the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Extraction: Stop the reaction and extract the lipid-soluble product, 3-octaprenyl-4-hydroxybenzoate.

  • Analysis: Analyze the product by TLC or HPLC to determine the amount formed and calculate the enzyme activity. The reaction can be stimulated by detergents like CHAPS[4].

Quantitative Data

Quantitative data on the cellular levels of this compound and its phosphorylated derivatives in prokaryotes are still limited. However, a recent study provided the first direct measurement of polyprenyl diphosphates in E. coli using a specialized HPLC method[1]. Further research is needed to establish the concentrations of these molecules under various growth conditions and in different prokaryotic species. The analysis of ubi mutant strains has been crucial in identifying and quantifying the accumulation of specific ubiquinone precursors, providing indirect measures of the metabolic flux through the pathway[3][5][8].

Table 1: Key Enzymes in this compound-Related Biosynthesis in E. coli

EnzymeGeneFunctionCofactor/Requirements
Octaprenyl diphosphate synthaseispBSynthesizes octaprenyl diphosphate from FPP and IPP-
4-hydroxybenzoate octaprenyltransferaseubiATransfers the octaprenyl group to 4-hydroxybenzoateMg2+
3-octaprenyl-4-hydroxybenzoate carboxy-lyaseubiDDecarboxylates 3-octaprenyl-4-hydroxybenzoate-

Conclusion and Future Directions

The study of this compound in prokaryotes has primarily focused on its essential role in ubiquinone biosynthesis in E. coli. The genetic and biochemical basis of this pathway is well-established, providing a solid foundation for further research. The development of advanced analytical techniques, such as the specific HPLC method for polyprenyl diphosphates, will enable more precise quantitative studies.

Future research should aim to:

  • Develop and validate robust protocols for the extraction, purification, and quantification of this compound in its free alcohol form from a variety of prokaryotic species.

  • Investigate the potential alternative functions of this compound and other polyprenols in prokaryotic physiology beyond their role as biosynthetic precursors.

  • Explore the enzymes in the this compound biosynthetic pathway as potential targets for the development of novel antibacterial agents.

This technical guide provides a starting point for researchers, scientists, and drug development professionals interested in the fascinating and important area of prokaryotic this compound metabolism. The detailed methodologies and signaling pathway diagrams offer a practical framework for designing and conducting further investigations in this field.

References

Exploring the Evolutionary Significance of Octaprenyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Octaprenyl pyrophosphate (OPP) is a crucial intermediate in the biosynthesis of essential isoprenoids, most notably as the side chain for ubiquinone-8 (Q8) and menaquinone-8 (MK-8) in many bacteria. These quinones are vital components of electron transport chains, underscoring the fundamental role of OPP in cellular respiration and energy metabolism. The enzyme responsible for its synthesis, octaprenyl pyrophosphate synthase (OPPs), belongs to the family of trans-prenyltransferases and catalyzes the sequential condensation of five molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP). This technical guide delves into the core aspects of OPP, including its biosynthesis, function, and evolutionary significance. We provide a comprehensive overview of the kinetic properties of OPP synthases, detailed experimental protocols for their study, and a discussion on the evolutionary pressures that have shaped the chain length of polyprenyl pyrophosphates. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development, offering insights into a key metabolic pathway with potential as a therapeutic target.

Introduction

Isoprenoids represent one of the most ancient and diverse classes of natural products, with fundamental roles in all domains of life.[1][2] The biosynthesis of all isoprenoids proceeds from the common C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3][4] Two distinct and ancient pathways exist for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway, which is predominant in archaea and eukaryotes, and the non-mevalonate or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, which is characteristic of most bacteria and plant plastids.[1][5]

From these basic building blocks, a vast array of isoprenoid molecules are generated through the action of prenyltransferases, which catalyze the sequential head-to-tail condensation of IPP with an allylic pyrophosphate primer. Octaprenyl pyrophosphate (OPP) is a C40 isoprenoid synthesized by octaprenyl pyrophosphate synthase (OPPs).[6][7] In organisms such as Escherichia coli, OPP serves as the precursor for the polyprenyl tail of ubiquinone-8 (Q8) and menaquinone-8 (MK-8), essential lipid-soluble electron carriers in the respiratory chain.[6][7][8] The essentiality of the ispB gene, which encodes OPPs in E. coli, highlights the critical role of OPP in bacterial physiology and survival.[9]

The evolutionary conservation of OPP and its biosynthetic machinery in a wide range of bacteria underscores its fundamental importance. The length of the polyprenyl side chain of quinones, which is determined by enzymes like OPPs, is a key characteristic that varies between different species and is thought to be an evolutionary adaptation to different physiological and environmental conditions. This guide will explore the multifaceted significance of OPP, from its biochemical synthesis to its broader evolutionary implications.

Biosynthesis of Octaprenyl Pyrophosphate

The synthesis of OPP is catalyzed by octaprenyl pyrophosphate synthase (OPPs), a member of the trans-prenyltransferase family.[6][7] This enzyme facilitates the sequential condensation of five molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP), the allylic substrate.[6][7] The overall reaction can be summarized as:

Farnesyl pyrophosphate (FPP) + 5 Isopentenyl pyrophosphate (IPP) → Octaprenyl pyrophosphate (OPP) + 5 Pyrophosphate (PPi)

The biosynthesis of the precursors, FPP and IPP, originates from the DXP pathway in most bacteria.

The DXP Pathway: A Bacterial Hallmark

The DXP pathway, also known as the MEP pathway, is the primary route for IPP and DMAPP synthesis in most bacteria.[10] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. The evolutionary history of the DXP and MVA pathways suggests that the DXP pathway is ancestral to eubacteria, while the MVA pathway is germane to archaebacteria.[1][2] Eukaryotes appear to have inherited their isoprenoid biosynthesis genes from prokaryotes.[1]

Octaprenyl Pyrophosphate Synthase (OPPs)

OPPs belongs to the family of trans-prenyltransferases, which are characterized by the formation of products with trans-double bonds.[6] These enzymes typically contain two highly conserved aspartate-rich motifs, DDXXD, which are crucial for substrate binding and catalysis.[6] The crystal structures of OPPs from E. coli and the hyperthermophilic bacterium Thermotoga maritima have been solved, providing valuable insights into the enzyme's mechanism and the determination of its product chain length.[11][12] The active site of OPPs is located in a large hydrophobic cavity, and specific residues at the bottom of this cavity act as a "wall" that determines the final C40 chain length of the product.[7][11]

Functional Role of Octaprenyl Pyrophosphate

The primary and most well-characterized function of OPP is to serve as the precursor for the polyprenyl side chain of ubiquinone-8 (Q8) and menaquinone-8 (MK-8) in bacteria like E. coli.[6][7][13]

Ubiquinone-8 and Menaquinone-8 Biosynthesis

Ubiquinone (coenzyme Q) and menaquinone (vitamin K2) are essential components of the electron transport chain, where they function as mobile carriers of electrons and protons.[13][14] The hydrophobic polyprenyl tail, derived from OPP, anchors these quinones within the cell membrane.[14] In E. coli, the biosynthesis of Q8 and MK-8 involves the attachment of the octaprenyl moiety from OPP to 4-hydroxybenzoate and 1,4-dihydroxy-2-naphthoate, respectively.[13][15][16] These reactions are catalyzed by distinct octaprenyltransferases, UbiA and MenA.[13][16]

The biosynthesis of ubiquinone-8 in E. coli is a multi-step process involving a complex of enzymes.[8][17] The octaprenyl tail is crucial for the proper localization and function of the quinone within the membrane.

Other Potential Roles

While the role of OPP as a quinone precursor is well-established, isoprenoids of this chain length may have other functions. In some organisms, polyprenyl pyrophosphates are precursors to a variety of secondary metabolites. However, in bacteria like E. coli, the primary role of OPP appears to be in quinone biosynthesis.

Evolutionary Significance

The evolution of isoprenoid biosynthesis pathways is a fascinating story that sheds light on the early evolution of life.[1][3][4] The distinct MVA and DXP pathways in archaea and bacteria, respectively, represent a fundamental biochemical divergence between these two domains.[1] The ubiquity of isoprenoids in essential structures like cell membranes and in fundamental processes like electron transport highlights their ancient origins.

Conservation and Diversification of Prenyltransferases

Prenyltransferases, the enzymes responsible for elongating isoprenoid chains, are found in all domains of life. Phylogenetic analyses of these enzymes reveal distinct clades corresponding to their product chain length and stereochemistry (cis or trans).[5] The conservation of the core catalytic domains, such as the DDXXD motifs in trans-prenyltransferases, points to a common evolutionary ancestor.[6] However, the diversification of these enzymes to produce a wide range of polyprenyl pyrophosphates with different chain lengths reflects the adaptation of organisms to different environments and metabolic needs.

Significance of the Polyprenyl Chain Length in Quinones

The length of the polyprenyl side chain of quinones is not random but is a species-specific characteristic. For instance, E. coli synthesizes Q8, while humans synthesize Q10. This variation in chain length is thought to influence the physical properties of the quinone, such as its mobility and partitioning within the membrane.[14] These properties, in turn, can affect the efficiency of electron transport and the overall respiratory capacity of the organism. The evolution of OPPs and other polyprenyl pyrophosphate synthases with specific product chain lengths is therefore likely driven by the need to optimize the function of the respiratory chain in different cellular and environmental contexts. Recent studies on the evolution of quinone biosynthetic pathways suggest a common origin for high-potential quinone biosynthesis that predates the great oxygenation event, highlighting the ancient and critical role of these molecules in the evolution of aerobic metabolism.[6][18][19]

Data Presentation

Table 1: Kinetic Parameters of Octaprenyl Pyrophosphate Synthases
Enzyme SourceSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Escherichia coli OPPsFPP---[4]
IPP---[4]
IPP (single turnover)-2-[4]
Thermotoga maritima OPPsFPP, IPP-0.005 (at 25°C)-[4]
Table 2: Structural Data for Octaprenyl Pyrophosphate Synthases
Enzyme SourcePDB CodeResolution (Å)Ligand(s)Reference(s)
Escherichia coli OPPs3WJK2.2Apo[12]
3WJN2.6FsPP[12]
3WJO2.45IPP[12]
Thermotoga maritima OPPs1V4E2.28Apo[11]
Table 3: Cellular Concentration of Ubiquinone-8 in Escherichia coli
Growth ConditionQ8 Concentration (nmol/g dry weight)Reference(s)
Low Osmotic Pressure~100[11]
High Osmotic Pressure~11,000 (110-fold increase)

Experimental Protocols

Assay of Octaprenyl Pyrophosphate Synthase Activity

This protocol is adapted from methods used for assaying prenyltransferase activity and involves measuring the incorporation of radiolabeled IPP into a butanol-extractable polyprenyl pyrophosphate product.

Materials:

  • Purified OPPs enzyme

  • [1-14C]IPP (Isopentenyl pyrophosphate, radiolabeled)

  • FPP (Farnesyl pyrophosphate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2 and a detergent like Triton X-100)

  • Quenching solution (e.g., saturated NaCl)

  • Extraction solvent (e.g., 1-butanol)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, FPP, and [1-14C]IPP.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified OPPs enzyme.

  • Incubate for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the lipid-soluble product (radiolabeled OPP) with 1-butanol.

  • Wash the butanol phase with the quenching solution to remove unincorporated [1-14C]IPP.

  • Transfer an aliquot of the butanol phase to a scintillation vial containing scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of the [1-14C]IPP, and the reaction time.

Quantification of Octaprenyl Pyrophosphate by HPLC

This method allows for the direct measurement of intracellular OPP levels.

Materials:

  • E. coli cell culture

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile phase containing an ion-pairing reagent (e.g., tetraethylammonium phosphate)

  • OPP standard

Procedure:

  • Harvest E. coli cells from a culture of known volume and cell density.

  • Perform a lipid extraction on the cell pellet using a chloroform/methanol-based method.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Elute the polyprenyl pyrophosphates using a gradient of the mobile phase.

  • Detect the eluting compounds using a suitable detector (e.g., UV or mass spectrometer).

  • Identify the OPP peak by comparing its retention time to that of the OPP standard.

  • Quantify the amount of OPP by integrating the peak area and comparing it to a standard curve generated with known concentrations of the OPP standard.

Site-Directed Mutagenesis of OPPs

This protocol outlines a general workflow for introducing specific mutations into the gene encoding OPPs to study the function of individual amino acid residues.

Materials:

  • Plasmid DNA containing the OPPs gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar plates with appropriate antibiotic

Procedure:

  • Design and synthesize mutagenic primers that are complementary to the template DNA and contain the desired mutation.

  • Perform PCR using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. This will generate a linear DNA product containing the mutation.

  • Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, thereby selectively digesting the parental (non-mutated) plasmid DNA, which was isolated from a methylation-proficient E. coli strain.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Plate the transformed cells on LB agar containing the appropriate antibiotic to select for cells that have taken up the plasmid.

  • Isolate plasmid DNA from individual colonies and sequence the OPPs gene to confirm the presence of the desired mutation.

  • Express and purify the mutant OPPs protein to characterize its properties.

Mandatory Visualizations

OPP_Biosynthesis_Pathway cluster_DXP DXP Pathway cluster_OPP_synthesis OPP Synthesis Pyruvate Pyruvate DXP DXP Pyruvate->DXP G3P Glyceraldehyde 3-P G3P->DXP IPP_DMAPP IPP & DMAPP DXP->IPP_DMAPP Multiple Steps FPP Farnesyl-PP (FPP) IPP_DMAPP->FPP IPP Isomerase & FPP Synthase IPP Isopentenyl-PP (IPP) IPP_DMAPP->IPP OPPs Octaprenyl-PP Synthase (OPPs) FPP->OPPs IPP->OPPs OPP Octaprenyl-PP (OPP) OPPs->OPP

Caption: Biosynthesis of Octaprenyl Pyrophosphate (OPP) from central metabolism.

Quinone_Biosynthesis cluster_UQ Ubiquinone-8 Biosynthesis cluster_MK Menaquinone-8 Biosynthesis OPP Octaprenyl-PP (OPP) UbiA UbiA OPP->UbiA MenA MenA OPP->MenA HB 4-Hydroxybenzoate HB->UbiA Intermediate_UQ 3-Octaprenyl-4-hydroxybenzoate UbiA->Intermediate_UQ UQ8 Ubiquinone-8 (Q8) Intermediate_UQ->UQ8 Multiple Steps DHNA 1,4-Dihydroxy-2-naphthoate DHNA->MenA Intermediate_MK Demethylmenaquinone-8 MenA->Intermediate_MK MK8 Menaquinone-8 (MK-8) Intermediate_MK->MK8 Methylation

Caption: Role of OPP as a precursor in quinone biosynthesis.

Experimental_Workflow start Start: Hypothesis on OPPs Residue Function mutagenesis Site-Directed Mutagenesis of opps gene start->mutagenesis transformation Transformation into E. coli mutagenesis->transformation expression Protein Expression and Purification transformation->expression characterization Biochemical Characterization expression->characterization kinetic_assay Kinetic Assay (Km, kcat) characterization->kinetic_assay structural_analysis Structural Analysis (X-ray Crystallography) characterization->structural_analysis data_analysis Data Analysis and Interpretation kinetic_assay->data_analysis structural_analysis->data_analysis conclusion Conclusion on Residue Function data_analysis->conclusion

Caption: Workflow for studying OPPs function via mutagenesis.

Conclusion and Future Directions

Octaprenyl pyrophosphate stands as a linchpin in the metabolism of numerous bacteria, serving as the dedicated precursor for the biosynthesis of essential respiratory quinones. The evolutionary conservation of its biosynthetic enzyme, OPPs, and the tightly regulated C40 chain length of its product highlight its fundamental importance. Understanding the structure, function, and regulation of OPPs offers exciting opportunities for the development of novel antimicrobial agents. The detailed experimental protocols and compiled data within this guide provide a solid foundation for researchers aiming to further explore this critical area of bacterial biochemistry.

Future research in this field could focus on several key areas. A more comprehensive characterization of the kinetic parameters of OPPs from a wider range of organisms would provide deeper insights into their catalytic mechanisms and evolutionary adaptations. Elucidating the precise molecular interactions that govern the strict chain length determination by OPPs and other polyprenyl pyrophosphate synthases remains an active area of investigation. Furthermore, exploring the potential for OPP or its derivatives to have roles beyond quinone biosynthesis in different bacterial species could uncover novel biological functions. Finally, the development of high-throughput screening assays for OPPs inhibitors holds significant promise for the discovery of new classes of antibiotics that target bacterial respiration. The continued exploration of the evolutionary significance of octaprenyl pyrophosphate will undoubtedly yield further valuable knowledge with both fundamental and practical applications.

References

A Technical Guide to the Enzymatic Synthesis of Octaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of octaprenol, a crucial intermediate in the biosynthesis of essential isoprenoid quinones. The document details the core biochemical pathways, provides comprehensive experimental protocols for the in vitro synthesis and purification of the key enzyme, and presents quantitative data to inform experimental design and optimization.

Introduction to this compound and its Biosynthesis

This compound is a long-chain polyprenol molecule composed of eight isoprene units. In its pyrophosphate form, octaprenyl diphosphate serves as the precursor for the side chain of vital isoprenoid quinones, namely ubiquinone-8 (UQ-8) and menaquinone-8 (MK-8), in organisms such as Escherichia coli.[1][2] These quinones are integral components of the electron transport chain, playing essential roles in cellular respiration.[2] The synthesis of the octaprenyl side chain is a critical step and is catalyzed by the enzyme octaprenyl diphosphate synthase.

The enzymatic synthesis of this compound is a key area of study for understanding bacterial physiology and for the development of novel antimicrobial agents targeting this essential pathway.[2]

The this compound Biosynthesis Pathway

In Escherichia coli, the synthesis of octaprenyl diphosphate is carried out by the enzyme octaprenyl diphosphate synthase (OPPS), encoded by the ispB gene.[1][3] This enzyme is a cis-prenyltransferase that catalyzes the sequential condensation of five molecules of isopentenyl diphosphate (IPP) with a farnesyl diphosphate (FPP) molecule.[4] FPP serves as the allylic primer for the reaction. The resulting C40 isoprenoid chain is all-trans-octaprenyl diphosphate. This octaprenyl diphosphate is then transferred to a quinone precursor molecule in the subsequent steps of ubiquinone and menaquinone biosynthesis.

Ubiquinone_Menaquinone_Biosynthesis cluster_MEP MEP Pathway cluster_Isoprenoid_Precursors Isoprenoid Precursors cluster_FPP_synthesis FPP Synthesis cluster_Octaprenol_synthesis This compound Synthesis cluster_Quinone_synthesis Quinone Biosynthesis G3P Glyceraldehyde-3-P MEP_intermediates ... G3P->MEP_intermediates Pyruvate Pyruvate Pyruvate->MEP_intermediates IPP Isopentenyl Diphosphate (IPP) MEP_intermediates->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IspB Octaprenyl Diphosphate Synthase (IspB) IPP->IspB GPP Geranyl Diphosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Diphosphate (FPP) GPP->FPP + IPP FPP->IspB Octaprenyl_PP Octaprenyl Diphosphate UQ_precursors Ubiquinone Precursors Octaprenyl_PP->UQ_precursors MK_precursors Menaquinone Precursors Octaprenyl_PP->MK_precursors IspB->Octaprenyl_PP Chorismate Chorismate p_hydroxybenzoate p-Hydroxybenzoate Chorismate->p_hydroxybenzoate DHNA 1,4-dihydroxy- 2-naphthoate Chorismate->DHNA p_hydroxybenzoate->UQ_precursors Ubiquinone Ubiquinone-8 UQ_precursors->Ubiquinone DHNA->MK_precursors Menaquinone Menaquinone-8 MK_precursors->Menaquinone

Figure 1: Simplified pathway for ubiquinone and menaquinone biosynthesis in E. coli.

Experimental Protocols

This section provides detailed methodologies for the purification of recombinant E. coli octaprenyl diphosphate synthase and the subsequent in vitro enzymatic synthesis of this compound.

Purification of Recombinant E. coli Octaprenyl Diphosphate Synthase (IspB)

This protocol describes the expression and purification of His-tagged IspB from E. coli.

A. Expression of Recombinant IspB:

  • Transformation: Transform E. coli BL21(DE3) cells with a suitable expression vector containing the ispB gene with an N-terminal His6-tag (e.g., pET-28a-ispB).

  • Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

B. Cell Lysis and Clarification:

  • Resuspension: Resuspend the cell pellet in 50 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lysis: Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

C. Affinity Chromatography:

  • Column Preparation: Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Binding: Load the clarified lysate onto the column.

  • Washing: Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis: Dialyze the eluted fractions against storage buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

D. Protein Purity and Concentration:

  • SDS-PAGE Analysis: Assess the purity of the purified protein by SDS-PAGE.

  • Concentration Measurement: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzymatic Synthesis of this compound

This protocol details the in vitro reaction for the synthesis of octaprenyl diphosphate using purified IspB.

A. Reaction Mixture:

Prepare the following reaction mixture in a total volume of 100 µL:

  • 50 mM Tris-HCl, pH 7.5

  • 5 mM MgCl₂

  • 2 mM DTT

  • 10 µM Farnesyl diphosphate (FPP)

  • 50 µM Isopentenyl diphosphate (IPP) (containing [1-¹⁴C]IPP for radioactive detection)

  • 1-5 µg of purified recombinant IspB enzyme

B. Reaction Incubation:

  • Initiation: Start the reaction by adding the enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

C. Reaction Termination and Product Extraction:

  • Termination: Stop the reaction by adding 200 µL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the polyprenyl pyrophosphates.

  • Washing: Wash the organic phase with 100 µL of 1 M KCl.

  • Drying: Evaporate the organic solvent under a stream of nitrogen.

D. Product Analysis by Thin-Layer Chromatography (TLC):

  • Hydrolysis: To analyze the product as the alcohol, resuspend the dried extract in 50 µL of 0.1 M Tris-HCl (pH 9.0) containing 1 unit of alkaline phosphatase and incubate at 37°C for 1 hour to hydrolyze the pyrophosphate group.

  • Extraction of Alcohol: Extract the resulting this compound with 100 µL of n-hexane.

  • TLC: Spot the n-hexane extract onto a silica gel TLC plate.

  • Development: Develop the TLC plate using a solvent system of hexane:diethyl ether (9:1, v/v).

  • Visualization: Visualize the radioactive product by autoradiography or a phosphorimager. A non-radioactive this compound standard can be run in parallel and visualized with iodine vapor.

Experimental_Workflow cluster_Purification Enzyme Purification cluster_Synthesis In Vitro Synthesis cluster_Analysis Product Analysis Expression Expression of recombinant IspB in E. coli Lysis Cell Lysis and Clarification Expression->Lysis Chromatography Ni-NTA Affinity Chromatography Lysis->Chromatography Purity Purity and Concentration Analysis (SDS-PAGE, Bradford) Chromatography->Purity Reaction_Setup Reaction Mixture Setup (FPP, IPP, IspB, Buffer) Purity->Reaction_Setup Purified Enzyme Incubation Incubation at 37°C Reaction_Setup->Incubation Termination Reaction Termination and Product Extraction Incubation->Termination Hydrolysis Hydrolysis of Pyrophosphate (Alkaline Phosphatase) Termination->Hydrolysis Extracted Product TLC Thin-Layer Chromatography (TLC) Hydrolysis->TLC Visualization Visualization (Autoradiography/Iodine) TLC->Visualization

Figure 2: General experimental workflow for enzymatic synthesis and analysis of this compound.

Quantitative Data

The kinetic parameters of E. coli octaprenyl diphosphate synthase have been determined, providing valuable data for optimizing in vitro synthesis reactions. The following table summarizes the key kinetic constants for the wild-type enzyme.

ParameterValueSubstrateReference
Km 1.2 ± 0.2 µMFarnesyl Diphosphate (FPP)[4]
Km 35 ± 5 µMIsopentenyl Diphosphate (IPP)[4]
kcat 0.15 ± 0.01 s⁻¹-[4]

Note: The kinetic parameters were determined using a radioactive assay with [1-¹⁴C]IPP. The kcat value represents the turnover number of the enzyme under saturating substrate conditions.

Conclusion

This technical guide has provided a comprehensive overview of the enzymatic synthesis of this compound, a key intermediate in the biosynthesis of essential quinones in bacteria. The detailed protocols for enzyme purification and in vitro synthesis, along with the provided quantitative data, offer a solid foundation for researchers and drug development professionals working in this area. Further research into the structure and mechanism of octaprenyl diphosphate synthase will continue to provide valuable insights for the development of novel therapeutics targeting this crucial metabolic pathway.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Octaprenol from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaprenol, a member of the polyprenol family of long-chain isoprenoid alcohols, is a key intermediate in the biosynthesis of ubiquinones (Coenzyme Q) in many bacteria. Its potential applications in the pharmaceutical and nutraceutical industries have driven the development of efficient methods for its production and extraction. This document provides a detailed protocol for the extraction and purification of this compound from bacterial cultures, with a focus on genetically engineered Escherichia coli as a production host. The methodologies described herein are intended to provide a robust framework for researchers in academia and industry.

This compound Biosynthesis Pathway in Bacteria

In most bacteria, the biosynthesis of this compound originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. This pathway synthesizes the fundamental five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These precursors are then sequentially condensed to form longer-chain polyprenyl pyrophosphates. Specifically for this compound, a series of condensation reactions catalyzed by polyprenyl synthases leads to the formation of octaprenyl pyrophosphate (OPP). Finally, a phosphatase enzyme hydrolyzes OPP to yield free this compound.

Octaprenol_Biosynthesis_Pathway Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate Glyceraldehyde-3-phosphate->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXP reductoisomerase IPP Isopentenyl pyrophosphate MEP->IPP Multiple enzymatic steps DMAPP Dimethylallyl pyrophosphate IPP->DMAPP IPP isomerase GPP Geranyl pyrophosphate DMAPP->GPP + IPP FPP Farnesyl pyrophosphate GPP->FPP + IPP OPP Octaprenyl pyrophosphate FPP->OPP + 5 IPP (Polyprenyl synthase) This compound This compound OPP->this compound Phosphatase

Caption: Bacterial biosynthesis of this compound via the MEP pathway.

Experimental Protocols

This section details the step-by-step procedures for the cultivation of this compound-producing bacteria, followed by the extraction, purification, and quantification of the target compound.

Protocol 1: Cultivation of this compound-Producing E. coli

Genetically engineered E. coli strains capable of overproducing this compound are the preferred host for this protocol.[2]

  • Inoculum Preparation:

    • Aseptically inoculate 50 mL of Luria-Bertani (LB) broth (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl) in a 250 mL baffled flask with a single colony of the engineered E. coli strain from a fresh agar plate.

    • Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

  • Production Culture:

    • Transfer the overnight inoculum to a larger volume of Terrific Broth (TB) (12 g/L tryptone, 24 g/L yeast extract, 4 mL/L glycerol, 2.31 g/L KH₂PO₄, 12.54 g/L K₂HPO₄) to achieve an initial optical density at 600 nm (OD₆₀₀) of 0.1.

    • Incubate at 37°C with vigorous shaking (250 rpm) until the OD₆₀₀ reaches 0.6-0.8.

    • Induce gene expression for the this compound biosynthesis pathway by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • Continue the cultivation at a reduced temperature, typically 25-30°C, for an additional 48-72 hours to allow for this compound accumulation.

Protocol 2: Extraction of this compound

This protocol employs a two-step solvent extraction followed by saponification to isolate the unsaponifiable lipid fraction containing this compound.

  • Cell Harvesting:

    • Harvest the bacterial cells from the production culture by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with phosphate-buffered saline (PBS).

    • Determine the wet weight of the cell pellet.

  • Cell Lysis:

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Lyse the cells using a high-pressure homogenizer or by sonication on ice. Ensure complete lysis by monitoring the clarification of the cell suspension.

  • Solvent Extraction:

    • To the cell lysate, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio.

    • Stir the mixture vigorously for 2 hours at room temperature.

    • Add chloroform and water to the mixture to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).

    • Centrifuge the mixture at 4,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Re-extract the aqueous phase and the interface with an equal volume of chloroform.

    • Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

  • Saponification:

    • Dissolve the crude lipid extract in a minimal volume of toluene.

    • Add an equal volume of 10% (w/v) potassium hydroxide in 80% (v/v) ethanol.

    • Reflux the mixture at 80°C for 2 hours with constant stirring.

    • After cooling, transfer the mixture to a separatory funnel and add an equal volume of water.

    • Extract the unsaponifiable fraction three times with an equal volume of n-hexane.

    • Combine the hexane extracts, wash with water until neutral, and then dry over anhydrous sodium sulfate.

    • Evaporate the hexane under reduced pressure to yield the crude this compound-containing fraction.

Protocol 3: Purification and Quantification of this compound
  • Purification by Column Chromatography:

    • Prepare a silica gel column packed in n-hexane.

    • Dissolve the crude this compound fraction in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in n-hexane (e.g., 0-20% ethyl acetate).

    • Collect fractions and monitor the elution of this compound by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (9:1, v/v) and visualizing with iodine vapor or by staining with anisaldehyde-sulfuric acid reagent.

    • Pool the fractions containing pure this compound and evaporate the solvent.

  • Quantification by HPLC-MS:

    • Prepare a standard curve of authentic this compound of known concentrations.

    • Dissolve the purified this compound sample and the standards in a suitable solvent (e.g., isopropanol).

    • Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic elution with methanol or a gradient of acetonitrile and isopropanol.

      • Flow Rate: 1.0 mL/min.

      • Detection: Mass spectrometry in positive ion mode, monitoring for the characteristic ions of this compound.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Experimental Workflow Diagram

Octaprenol_Extraction_Workflow cluster_cultivation Bacterial Cultivation cluster_extraction Extraction cluster_purification Purification & Analysis Inoculum Inoculum Preparation Production Production Culture Inoculum->Production Induction Induction of Gene Expression Production->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Solvent_Extraction Solvent Extraction Lysis->Solvent_Extraction Saponification Saponification Solvent_Extraction->Saponification Column_Chromatography Column Chromatography Saponification->Column_Chromatography HPLC_MS HPLC-MS Quantification Column_Chromatography->HPLC_MS

Caption: General workflow for the extraction and analysis of this compound.

Data Presentation: Yields of Related Isoprenoid Compounds in Engineered E. coli

While specific yield data for this compound from engineered E. coli is not widely published, the following table presents the reported yields of other related isoprenoid compounds produced in metabolically engineered E. coli. This data serves as a valuable benchmark for the potential production levels of this compound that could be achieved through similar metabolic engineering strategies.

CompoundHost StrainCultivation ModeTiter (g/L)Yield (g/g glucose)Reference
IsoprenolE. coliFed-batch8.51Not Reported[3]
1-PropanolE. coliFed-batch10.80.107[1]
ResveratrolE. coliNot Specified2.3Not Reported[4]
PinosylvinE. coliNot Specified0.091Not Reported[5]
GeraniolE. coliFed-batch2.0Not Reported[6]

Characterization of Purified this compound

Beyond quantification by HPLC-MS, further characterization of the purified this compound is recommended to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the purified this compound, often after derivatization (e.g., silylation) to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the purified compound, confirming the number and arrangement of the isoprene units and the presence of the terminal alcohol group.[3]

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the extraction, purification, and quantification of this compound from bacterial cultures. The use of metabolically engineered E. coli presents a promising platform for the scalable production of this valuable isoprenoid. The provided data on the yields of related compounds highlights the potential for achieving significant titers of this compound through further optimization of strains and fermentation processes. The detailed methodologies and analytical procedures will aid researchers in the successful isolation and characterization of this compound for various applications in drug development and scientific research.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Isotopically Labeled Octaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotopically labeled substrates provides a means to trace the flow of atoms through metabolic pathways, offering detailed insights into cellular physiology and regulation. Octaprenol, a long-chain isoprenoid alcohol, is a key component in the biosynthesis of essential molecules like ubiquinone-8 (in Escherichia coli) and other polyprenols. Understanding the metabolic flux leading to this compound biosynthesis is crucial for research in microbial metabolism, bioengineering of isoprenoid production, and the development of novel therapeutics targeting these pathways.

These application notes provide a detailed framework for utilizing isotopically labeled precursors to investigate the metabolic flux through the this compound biosynthesis pathway. The protocols outlined are based on established methodologies for metabolic flux analysis of isoprenoid pathways and can be adapted for specific experimental systems, such as E. coli or other relevant microorganisms.

Core Principles

The fundamental principle of this application is to supply a biological system with a substrate labeled with a stable isotope, such as ¹³C. As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, including the intermediates of the this compound biosynthesis pathway. By analyzing the mass isotopomer distribution (MID) of these metabolites using mass spectrometry (MS), the relative contributions of different metabolic pathways to the synthesis of this compound precursors can be quantified.

This compound is synthesized from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In most bacteria, including E. coli, IPP and DMAPP are produced via the non-mevalonate pathway, also known as the methylerythritol 4-phosphate (MEP) pathway. In eukaryotes, archaea, and some bacteria, the mevalonate (MVA) pathway is utilized.[1][2] The octaprenyl chain is formed by the sequential head-to-tail condensation of IPP units with a growing allylic diphosphate chain, a reaction catalyzed by polyprenyl synthases. Specifically, in E. coli, octaprenyl pyrophosphate synthase (IspB) catalyzes the formation of octaprenyl pyrophosphate (OPP), the direct precursor of the this compound side chain of ubiquinone-8.[3][4]

Key Applications

  • Elucidation of Pathway Dynamics: Tracing the incorporation of labeled precursors allows for the determination of active biosynthetic routes to this compound under different physiological conditions.

  • Metabolic Engineering: Quantifying flux provides a basis for rationally designing strategies to enhance the production of this compound or other valuable isoprenoids.

  • Drug Discovery: Identifying and quantifying flux through the this compound pathway can aid in the discovery and characterization of inhibitors targeting enzymes in this pathway, which may have applications as antimicrobial or other therapeutic agents.

  • Understanding Disease States: Alterations in isoprenoid metabolism have been implicated in various diseases. MFA can be used to study these metabolic dysregulations.

Data Presentation

Table 1: Representative Mass Isotopomer Distribution (MID) Data for Key Intermediates in the Non-Mevalonate (MEP) Pathway

This table presents hypothetical MID data for intermediates in the MEP pathway from an E. coli culture grown on 100% [U-¹³C₆]-glucose. The data is illustrative of what would be obtained from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of derivatized metabolites.

MetaboliteUnlabeled (M+0)M+1M+2M+3M+4M+5M+6
Pyruvate5%10%85%----
Glyceraldehyde-3-phosphate (G3P)4%8%88%----
1-Deoxy-D-xylulose 5-phosphate (DXP)2%5%10%83%---
Isopentenyl pyrophosphate (IPP)1%3%8%15%73%--
Dimethylallyl pyrophosphate (DMAPP)1%3%8%15%73%--

Note: This is simulated data for illustrative purposes. Actual MIDs will vary based on experimental conditions.

Table 2: Calculated Metabolic Flux Ratios

Based on the MID data from Table 1, flux ratios through key metabolic branch points can be calculated. This provides a quantitative measure of the relative activity of different pathways.

Flux RatioDescriptionCalculated Value
Glycolysis / Pentose Phosphate PathwayThe relative contribution of glycolysis versus the pentose phosphate pathway to the synthesis of pyruvate and G3P.3.2
Pyruvate from Glycolysis / Pyruvate from other sourcesThe fraction of pyruvate derived directly from the supplied labeled glucose.0.95
MEP Pathway / MVA PathwayThe relative contribution of the MEP versus an alternative (if present) pathway to IPP/DMAPP synthesis.> 0.99 (in E. coli)

Note: These values are derived from the simulated data in Table 1 and are for illustrative purposes.

Experimental Protocols

Protocol 1: ¹³C-Labeling of E. coli for this compound Metabolic Flux Analysis

Objective: To label the intracellular metabolite pool of E. coli, including this compound precursors, with a ¹³C-labeled carbon source for subsequent analysis.

Materials:

  • E. coli strain of interest (e.g., K-12)

  • Minimal medium (e.g., M9)

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose or [1,2-¹³C₂]-glucose)

  • Unlabeled glucose (for control cultures)

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solution (e.g., 80% methanol, -80°C)

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of E. coli into 5 mL of minimal medium containing unlabeled glucose. Grow overnight at 37°C with shaking.

  • Main Culture Inoculation: Inoculate a larger volume of minimal medium (e.g., 50 mL) containing either the ¹³C-labeled glucose or unlabeled glucose (as a control) with the overnight pre-culture to an initial OD₆₀₀ of ~0.05.

  • Cell Growth and Labeling: Incubate the cultures at 37°C with shaking. Monitor cell growth by measuring the OD₆₀₀ at regular intervals.

  • Harvesting: When the cultures reach the desired growth phase (typically mid-exponential phase, OD₆₀₀ ~0.6-0.8), rapidly harvest the cells.

  • Quenching: To halt metabolic activity, rapidly transfer a defined volume of the cell culture (e.g., 10 mL) into a larger volume of ice-cold quenching solution (e.g., 30 mL of 60% methanol at -40°C).

  • Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.

  • Metabolite Extraction: Resuspend the cell pellet in a pre-chilled extraction solution (e.g., 1 mL of 80% methanol at -80°C). Vortex thoroughly and incubate at -80°C for at least 1 hour.

  • Sample Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Storage: Transfer the supernatant containing the extracted metabolites to a new tube and store at -80°C until analysis.

Protocol 2: Analysis of ¹³C-Labeled Metabolites by LC-MS/MS

Objective: To separate and quantify the mass isotopomer distribution of key intermediates in the this compound biosynthesis pathway.

Materials:

  • ¹³C-labeled and unlabeled metabolite extracts

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Appropriate chromatography column (e.g., a reversed-phase C18 column for isoprenoid pyrophosphates or a HILIC column for polar central carbon metabolites)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • Metabolite standards (for retention time and fragmentation pattern confirmation)

Procedure:

  • Sample Preparation: Thaw the metabolite extracts on ice. If necessary, derivatize the samples to improve chromatographic separation and ionization efficiency (e.g., for GC-MS analysis).

  • LC-MS/MS Method Development: Develop a robust LC-MS/MS method for the separation and detection of the target metabolites. This includes optimizing the chromatographic gradient, mass spectrometer source parameters, and fragmentation energies for each compound.

  • Data Acquisition: Inject the prepared samples onto the LC-MS/MS system. Acquire data in a targeted manner using Multiple Reaction Monitoring (MRM) or in an untargeted manner using full scan MS and data-dependent MS/MS.

  • Data Analysis:

    • Identify the peaks corresponding to the target metabolites based on retention time and fragmentation patterns compared to authentic standards.

    • Extract the mass isotopomer distributions for each identified metabolite from the ¹³C-labeled samples.

    • Correct the raw MID data for the natural abundance of ¹³C.

  • Flux Calculation: Use the corrected MID data as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate metabolic flux ratios and absolute flux values.

Visualizations

Octaprenol_Biosynthesis_Workflow cluster_culture Cell Culture and Labeling cluster_sampling Sampling and Extraction cluster_analysis Analysis cluster_modeling Modeling Culture E. coli Culture Quenching Quenching Culture->Quenching Labeled_Glucose ¹³C-Labeled Glucose Labeled_Glucose->Culture Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing LCMS->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA

Caption: Experimental workflow for metabolic flux analysis of this compound biosynthesis.

Non_Mevalonate_Pathway cluster_inputs Inputs cluster_pathway Non-Mevalonate (MEP) Pathway cluster_outputs Outputs Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde-3-phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP MEC 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEC HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate MEC->HMBPP IPP Isopentenyl pyrophosphate HMBPP->IPP DMAPP Dimethylallyl pyrophosphate HMBPP->DMAPP

Caption: The Non-Mevalonate (MEP) pathway for IPP and DMAPP biosynthesis.

Octaprenol_Synthesis cluster_precursors Precursors cluster_synthesis Chain Elongation cluster_final_product Final Product IPP Isopentenyl pyrophosphate GPP Geranyl pyrophosphate IPP->GPP FPP Farnesyl pyrophosphate IPP->FPP GGPP Geranylgeranyl pyrophosphate IPP->GGPP DMAPP Dimethylallyl pyrophosphate DMAPP->GPP GPP->FPP FPP->GGPP OPP Octaprenyl pyrophosphate GGPP->OPP + 4 IPP This compound This compound OPP->this compound Phosphatase

References

Application of Octaprenol as a Substrate for Coq2p Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain, crucial for cellular energy production. The biosynthesis of CoQ is a multi-step process involving a series of enzymes known as "Coq" proteins. Coq2p (para-hydroxybenzoate polyprenyltransferase) is a key enzyme in this pathway, catalyzing the condensation of 4-hydroxybenzoate (4-HB) with a polyprenyl diphosphate tail of varying length, depending on the species. In some organisms, this tail is an octaprenyl group (C40). Mutations and subsequent dysfunction of Coq2p can lead to primary Coenzyme Q10 deficiency, a clinically heterogeneous mitochondrial disorder. Therefore, the study of Coq2p activity is of significant interest for understanding CoQ biosynthesis and for the development of therapeutic interventions.

These application notes provide detailed protocols for the expression and purification of recombinant Coq2p, the chemoenzymatic synthesis of the octaprenol diphosphate substrate, and the subsequent use of this substrate in a robust enzyme assay to determine Coq2p activity. The protocols are designed to be a valuable resource for researchers investigating CoQ biosynthesis, screening for potential inhibitors or activators of Coq2p, and characterizing the enzyme's kinetic properties.

Coenzyme Q Biosynthesis Pathway

The biosynthesis of Coenzyme Q is a conserved pathway that takes place in the mitochondria. It can be broadly divided into three stages: synthesis of the benzoquinone head group derived from tyrosine, synthesis of the polyisoprenoid tail from the mevalonate pathway, and the final condensation and modification steps on the benzoquinone ring. Coq2p carries out the critical condensation of these two precursor molecules.

CoQ_Biosynthesis cluster_Mito Mitochondrial Matrix Tyrosine Tyrosine p_HB 4-Hydroxybenzoate (4-HB) Tyrosine->p_HB Multiple Steps Coq2p Coq2p p_HB->Coq2p Mevalonate Mevalonate Pathway IPP Isopentenyl-PP Mevalonate->IPP Coq1p Coq1p (Polyprenyl Diphosphate Synthase) IPP->Coq1p Octaprenyl_PP Octaprenyl Diphosphate Coq1p->Octaprenyl_PP Octaprenyl_PP->Coq2p Product 4-Hydroxy-3-octaprenylbenzoate Coq2p->Product Coq3_9p Coq3p-Coq9p (Modification Enzymes) Product->Coq3_9p CoQ Coenzyme Q Coq3_9p->CoQ

Caption: Simplified overview of the Coenzyme Q biosynthesis pathway highlighting the role of Coq2p.

Quantitative Data

SubstrateApparent Km (µM)Source Organism of EnzymeReference
Geranyldiphosphate (GPP, C10)254Escherichia coli[1]
Farnesyldiphosphate (FPP, C15)22Escherichia coli[1]
Solanesyldiphosphate (SPP, C45)31Escherichia coli[1]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged Coq2p

This protocol describes the expression of His-tagged Coq2p in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a Coq2p expression vector (e.g., pET vector with an N-terminal His6-tag).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose resin.

  • Dialysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol.

Procedure:

  • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Add the clarified supernatant to a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with 10-20 column volumes of Wash Buffer.

  • Elute the His-tagged Coq2p with 5-10 column volumes of Elution Buffer.

  • Collect the elution fractions and analyze them by SDS-PAGE to confirm the purity of the protein.

  • Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Aliquot the purified enzyme and store at -80°C.

Protocol 2: Chemoenzymatic Synthesis of all-trans-Octaprenol Diphosphate

This protocol outlines a general strategy for the synthesis of this compound diphosphate, which is not readily commercially available. It involves the chemical synthesis of this compound followed by enzymatic phosphorylation.

Part A: Chemical Synthesis of all-trans-Octaprenol This part is based on a repetitive allylic bromination and acetate substitution to elongate a shorter polyprenol chain.[2]

Materials:

  • Starting polyprenol (e.g., all-trans-geranylgeraniol, GGOH, C20).

  • Phosphorus tribromide (PBr₃).

  • Diethyl ether, anhydrous.

  • Ethyl acetoacetate.

  • Sodium ethoxide solution.

  • Sodium hydroxide (NaOH).

  • Hexane.

  • Sodium acetylide in dimethoxyethane (DME).

  • Lindlar's catalyst.

  • Quinoline.

  • Potassium acetate.

  • Ethanol.

Procedure: This is a multi-step organic synthesis that should be performed by a trained chemist in a fume hood with appropriate safety precautions. The general workflow involves:

  • Bromination: Convert the starting polyprenol to its corresponding bromide using PBr₃.

  • Acetoacetic Ester Synthesis: React the polyprenyl bromide with ethyl acetoacetate to form a ketone.

  • Acetylide Addition: Add an acetylene group to the ketone.

  • Partial Hydrogenation: Reduce the alkyne to a cis-alkene using Lindlar's catalyst.

  • Second Bromination and Acetate Substitution: Repeat the bromination and substitute with acetate to add another isoprene unit.

  • Hydrolysis: Hydrolyze the acetate to yield the elongated polyprenol.

  • Repeat steps 1-6 as necessary to achieve the desired C40 chain length of this compound.

Part B: Enzymatic Diphosphorylation of this compound This part utilizes a diacylglycerol kinase (DGK) which has been shown to phosphorylate polyprenols.[3][4]

Materials:

  • Purified all-trans-octaprenol.

  • Crude cell envelope fraction containing overexpressed Streptococcus mutans diacylglycerol kinase (DGK).

  • ATP.

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1% Triton X-100, 10% DMSO.

Procedure:

  • Prepare a reaction mixture containing the Reaction Buffer, ATP, and the purified this compound.

  • Initiate the reaction by adding the crude cell envelope fraction containing DGK.

  • Incubate the reaction at 37°C for several hours.

  • Monitor the formation of this compound monophosphate and diphosphate by thin-layer chromatography (TLC) or HPLC.

  • The resulting this compound diphosphate can be purified using chromatographic methods.

Protocol 3: Coq2p Enzyme Assay (Radioactive Method)

This protocol is adapted from a method for heptaprenyl diphosphate synthase and measures the incorporation of a radiolabeled substrate into the final product.

Materials:

  • Purified recombinant Coq2p.

  • This compound diphosphate substrate.

  • [¹⁴C]-4-Hydroxybenzoate (radiolabeled substrate).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 0.01% CHAPS, 5 mM DTT.

  • Quenching Solution: 2 M HCl in saturated NaCl.

  • Extraction Solvent: n-butanol.

  • Scintillation cocktail.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing Assay Buffer, a known concentration of this compound diphosphate, and [¹⁴C]-4-Hydroxybenzoate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified Coq2p enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). A time-course experiment is recommended to ensure the reaction is in the linear range.

  • Stop the reaction by adding the Quenching Solution.

  • Extract the lipid-soluble product, 4-hydroxy-3-[¹⁴C]octaprenylbenzoate, by adding n-butanol, vortexing vigorously, and centrifuging to separate the phases.

  • Transfer an aliquot of the upper butanol phase to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the [¹⁴C]-4-Hydroxybenzoate.

Protocol 4: HPLC Analysis of the Coq2p Reaction Product

This protocol describes a reverse-phase HPLC method for the separation and quantification of the non-radiolabeled product of the Coq2p reaction, 4-hydroxy-3-octaprenylbenzoate.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Methanol.

  • Standard of 4-hydroxy-3-octaprenylbenzoate (if available) or a closely related compound for retention time determination.

Procedure:

  • Set up the HPLC system with the C18 column.

  • Prepare a gradient elution program. A typical gradient might be: 0-5 min, 80% B; 5-20 min, 80-100% B; 20-25 min, 100% B; 25-30 min, 100-80% B. The flow rate is typically 1 mL/min.

  • Set the UV detector to monitor at a wavelength where 4-hydroxy-3-octaprenylbenzoate has significant absorbance (e.g., around 275 nm).

  • Prepare samples from the Coq2p enzyme assay (non-radioactive version) by quenching the reaction with an equal volume of methanol and centrifuging to pellet the precipitated protein.

  • Inject the supernatant onto the HPLC column.

  • Monitor the chromatogram for the appearance of the product peak. The retention time will be longer than that of the 4-hydroxybenzoate substrate due to the hydrophobic octaprenyl tail.

  • Quantify the product by integrating the peak area and comparing it to a standard curve generated with a known amount of the product or a suitable standard.

Experimental Workflow and Troubleshooting

The following diagrams illustrate the general workflow for a Coq2p enzyme assay and a logical approach to troubleshooting common issues.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Enzyme Assay cluster_Analysis Analysis Purify_Coq2p 1. Purify Recombinant Coq2p Setup_Reaction 3. Set up Reaction Mixture Purify_Coq2p->Setup_Reaction Synthesize_Substrate 2. Synthesize this compound-PP Synthesize_Substrate->Setup_Reaction Incubate 4. Incubate at 37°C Setup_Reaction->Incubate Quench 5. Quench Reaction Incubate->Quench Extract_Product 6. Extract Product Quench->Extract_Product Analyze_HPLC 7. Analyze by HPLC/Scintillation Extract_Product->Analyze_HPLC Calculate_Activity 8. Calculate Enzyme Activity Analyze_HPLC->Calculate_Activity

Caption: General experimental workflow for the Coq2p enzyme assay.

Troubleshooting_Logic Start Low/No Enzyme Activity Check_Enzyme Check Enzyme Integrity (SDS-PAGE, Activity with known substrate) Start->Check_Enzyme Check_Substrates Check Substrate Quality (Purity, Concentration) Check_Enzyme->Check_Substrates Pass Enzyme_Problem Enzyme Inactive (Repurify or obtain new batch) Check_Enzyme->Enzyme_Problem Fail Check_Conditions Check Assay Conditions (pH, Temp, Mg2+, DTT) Check_Substrates->Check_Conditions Pass Substrate_Problem Substrate Degraded (Resynthesize or purify) Check_Substrates->Substrate_Problem Fail Conditions_Problem Optimize Conditions (Titrate components) Check_Conditions->Conditions_Problem Fail Success Activity Restored Check_Conditions->Success Pass Enzyme_Problem->Start Substrate_Problem->Start Conditions_Problem->Start

References

In Vitro Reconstitution of Coenzyme Q Biosynthesis with Octaprenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain, crucial for cellular energy production. The biosynthesis of CoQ is a complex, multi-step process involving a series of enzymes. In Escherichia coli, the final product is Coenzyme Q8 (CoQ8), which is characterized by a benzoquinone ring attached to an eight-isoprene unit side chain. This document provides detailed application notes and protocols for the in vitro reconstitution of the later stages of the CoQ8 biosynthetic pathway, starting from octaprenol-derived precursors. This reconstituted system serves as a powerful tool for studying enzyme kinetics, screening for inhibitors, and understanding the molecular details of CoQ biosynthesis.

The pathway involves several key enzymes, including UbiA, a prenyltransferase that attaches the octaprenyl side chain to a benzoquinone precursor. Subsequent modifications of the octaprenylated intermediate are carried out by a series of enzymes including the UbiD/UbiX decarboxylase complex, UbiI and UbiH hydroxylases, and UbiG and UbiE methyltransferases. The reconstitution of this pathway in a controlled in vitro environment allows for the systematic investigation of each enzymatic step.

Data Presentation

Table 1: Key Enzymes in the E. coli Coenzyme Q8 Biosynthetic Pathway
EnzymeGeneFunctionCofactors/Requirements
4-hydroxybenzoate octaprenyltransferaseubiAAttaches octaprenyl diphosphate to 4-hydroxybenzoateMg2+
3-octaprenyl-4-hydroxybenzoate carboxy-lyaseubiDDecarboxylation of the benzoquinone ring intermediatePrenylated FMN (from UbiX), Phospholipids, Dithiothreitol[1]
Flavin prenyltransferaseubiXSynthesizes prenylated FMN (prFMN) cofactor for UbiDFMN, Dimethylallyl monophosphate
2-octaprenylphenol hydroxylaseubiHHydroxylation of the benzoquinone ringFAD, NAD(P)H, O2
Ubiquinone/menaquinone biosynthesis C-methyltransferaseubiEC-methylation of the benzoquinone ringS-adenosyl-L-methionine (SAM)
2-octaprenyl-6-methoxyphenol hydroxylaseubiFHydroxylation of the benzoquinone ringFAD, NAD(P)H, O2
3-demethylubiquinone-8 3-O-methyltransferaseubiGO-methylation of the benzoquinone ringS-adenosyl-L-methionine (SAM)
2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol hydroxylaseubiIC5-hydroxylation of the benzoquinone ringFAD, NAD(P)H, O2

Signaling Pathways and Experimental Workflows

Coenzyme Q8 Biosynthetic Pathway (Later Stages)

This diagram illustrates the sequential enzymatic reactions involved in the conversion of 4-hydroxy-3-octaprenyl-benzoate to Coenzyme Q8.

CoQ8_Biosynthesis cluster_0 In Vitro Reconstitution 4_hydroxy_3_octaprenyl_benzoate 4-Hydroxy-3-octaprenyl-benzoate 2_octaprenylphenol 2-Octaprenylphenol 4_hydroxy_3_octaprenyl_benzoate->2_octaprenylphenol UbiD/UbiX 2_octaprenyl_6_hydroxyphenol 2-Octaprenyl-6-hydroxyphenol 2_octaprenylphenol->2_octaprenyl_6_hydroxyphenol UbiH 2_octaprenyl_6_methoxyphenol 2-Octaprenyl-6-methoxyphenol 2_octaprenyl_6_hydroxyphenol->2_octaprenyl_6_methoxyphenol UbiG 2_octaprenyl_3_methyl_6_methoxy_1_4_benzoquinol 2-Octaprenyl-3-methyl- 6-methoxy-1,4-benzoquinol 2_octaprenyl_6_methoxyphenol->2_octaprenyl_3_methyl_6_methoxy_1_4_benzoquinol UbiE, UbiF Coenzyme_Q8 Coenzyme Q8 2_octaprenyl_3_methyl_6_methoxy_1_4_benzoquinol->Coenzyme_Q8 UbiG

Caption: In vitro enzymatic cascade for CoQ8 biosynthesis.

Experimental Workflow for In Vitro Reconstitution

This workflow outlines the major steps from enzyme production to the final analysis of the reconstituted pathway.

Experimental_Workflow cluster_1 Enzyme Preparation cluster_2 In Vitro Reconstitution cluster_3 Analysis Cloning Cloning of ubi genes into expression vectors Expression Heterologous expression in E. coli Cloning->Expression Purification Purification of His-tagged Ubi proteins Expression->Purification Activity_Assay Individual enzyme activity assays Purification->Activity_Assay Reaction_Setup One-pot reaction setup with purified enzymes and substrates Purification->Reaction_Setup Incubation Incubation under optimized conditions Reaction_Setup->Incubation Quenching Reaction quenching and extraction of lipids Incubation->Quenching HPLC HPLC-ECD analysis for CoQ8 quantification Quenching->HPLC LC_MS LC-MS for intermediate identification Quenching->LC_MS Data_Analysis Kinetic and yield analysis HPLC->Data_Analysis LC_MS->Data_Analysis

Caption: Overall experimental workflow.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Ubi Enzymes

This protocol describes the general procedure for producing and purifying the necessary enzymes for the in vitro reconstitution.

1. Gene Cloning and Plasmid Construction:

  • Amplify the ubiA, ubiD, ubiX, ubiG, and ubiH genes from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites.
  • Ligate the PCR products into a suitable expression vector (e.g., pET-28a) containing an N-terminal hexa-histidine (His6) tag for affinity purification.
  • Transform the ligation products into a competent E. coli strain (e.g., DH5α) for plasmid propagation and verify the constructs by DNA sequencing.

2. Protein Expression:

  • Transform the verified expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).
  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Analyze the purified protein fractions by SDS-PAGE for purity.
  • Dialyze the purified proteins against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Reconstitution of the CoQ8 Biosynthetic Pathway

This protocol details the setup of a one-pot reaction to synthesize CoQ8 from an this compound-derived precursor.

1. Substrate Preparation:

  • Synthesize or obtain 4-hydroxy-3-octaprenyl-benzoate as the starting substrate. Dissolve the substrate in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.

2. Reaction Mixture Assembly:

  • In a microcentrifuge tube, assemble the following components on ice:
  • 100 mM Tris-HCl buffer (pH 7.5)
  • 5 mM MgCl2
  • 2 mM Dithiothreitol (DTT)
  • 1 mM S-adenosyl-L-methionine (SAM)
  • 1 mM FAD
  • 1 mM NAD(P)H
  • 0.5 mM FMN
  • 50 µM 4-hydroxy-3-octaprenyl-benzoate
  • Purified UbiD (e.g., 1-5 µM)
  • Purified UbiX (e.g., 1-5 µM)
  • Purified UbiH (e.g., 1-5 µM)
  • Purified UbiG (e.g., 1-5 µM)
  • Purified UbiE (e.g., 1-5 µM)
  • Purified UbiF (e.g., 1-5 µM)
  • Nuclease-free water to a final volume of 100 µL.
  • Note: The optimal concentration of each enzyme may need to be determined empirically.

3. Reaction Incubation:

  • Incubate the reaction mixture at 37°C for 2-4 hours. For kinetic studies, time points can be taken at various intervals.

4. Reaction Quenching and Extraction:

  • Stop the reaction by adding 2 volumes of ice-cold methanol.
  • Add 4 volumes of petroleum ether or hexane to extract the lipids.
  • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
  • Carefully collect the upper organic phase containing the CoQ8 and its intermediates.
  • Dry the organic phase under a stream of nitrogen gas.

Protocol 3: Quantitative Analysis by HPLC-ECD

This protocol describes the quantification of the synthesized CoQ8 using High-Performance Liquid Chromatography with Electrochemical Detection.

1. Sample Preparation:

  • Resuspend the dried lipid extract from Protocol 2 in 100 µL of mobile phase (e.g., methanol/ethanol/2-propanol mixture).
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-ECD Conditions:

  • HPLC System: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A mixture of methanol, ethanol, 2-propanol, and a suitable electrolyte (e.g., sodium perchlorate or lithium perchlorate) in an appropriate ratio for optimal separation.
  • Flow Rate: 1.0 mL/min.
  • Electrochemical Detector: Set the potential of the working electrode to a value suitable for the oxidation of CoQ8 (e.g., +500 to +650 mV).
  • Injection Volume: 20 µL.

3. Quantification:

  • Generate a standard curve using known concentrations of authentic CoQ8 standard.
  • Quantify the amount of CoQ8 produced in the in vitro reaction by comparing the peak area of the sample to the standard curve. The analysis of CoQ10 in biological samples can be achieved with a recovery rate of 94% and is reproducible.[2]

Concluding Remarks

The in vitro reconstitution of the Coenzyme Q biosynthetic pathway provides a versatile platform for detailed biochemical and mechanistic studies. The protocols outlined in this document offer a comprehensive guide for researchers to produce the necessary enzymatic components and perform the multi-step synthesis of CoQ8 in a controlled environment. This system is invaluable for investigating the function of individual enzymes, understanding the regulation of the pathway, and for the discovery and characterization of novel inhibitors that could have therapeutic applications. Further optimization of reaction conditions and enzyme ratios may be necessary to maximize the yield of CoQ8.

References

Application Notes and Protocols: Utilizing Coenzyme Q Biosynthesis Inhibitors to Model Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a central pathological feature in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.[1][2] A critical component of mitochondrial function is Coenzyme Q10 (CoQ10), a vital electron carrier in the electron transport chain (ETC) and a potent antioxidant.[3][4] The targeted inhibition of CoQ10 biosynthesis presents a powerful strategy to induce and study mitochondrial dysfunction in various disease models, offering a controlled system to investigate downstream pathological events and evaluate potential therapeutic interventions.

While the query specifically mentioned octaprenol, a review of the current scientific literature did not yield significant evidence of its use as a primary tool for inducing mitochondrial dysfunction through CoQ10 inhibition. However, the principle of inhibiting CoQ10 biosynthesis remains a valid and widely used approach. This document will focus on a well-characterized inhibitor, 4-nitrobenzoate (4-NB) , an analog of the CoQ10 precursor 4-hydroxybenzoate (4-HB), to provide detailed application notes and protocols for studying mitochondrial dysfunction in disease models. 4-NB competitively inhibits the enzyme 4-para-hydroxybenzoate:polyprenyl transferase (COQ2), a key step in the CoQ10 biosynthetic pathway, leading to a decrease in cellular CoQ10 levels and subsequent mitochondrial impairment.[5]

These notes will provide a comprehensive guide for researchers to utilize this chemical tool to create robust in vitro models of mitochondrial dysfunction, enabling the detailed study of disease mechanisms and the screening of novel therapeutics.

Application Notes

Rationale for Using 4-Nitrobenzoate (4-NB) to Model Mitochondrial Dysfunction

Inducing mitochondrial dysfunction with 4-NB provides a titratable and reproducible method to mimic the bioenergetic defects observed in diseases associated with CoQ10 deficiency.[5] By depleting cellular CoQ10, researchers can investigate a cascade of downstream effects, including:

  • Impaired Electron Transport Chain (ETC) Function: Reduced CoQ10 levels directly hinder the transfer of electrons between Complex I/II and Complex III, leading to decreased ATP production.[6]

  • Increased Oxidative Stress: Disruption of the ETC can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.[7][8]

  • Alterations in Cellular Signaling: Mitochondrial dysfunction can trigger various signaling pathways related to stress responses, apoptosis, and metabolic reprogramming.[9][10]

  • Induction of a Glycolytic Shift: Cells may adapt to mitochondrial dysfunction by increasing their reliance on glycolysis for ATP production, a phenomenon known as the Warburg effect, which can be studied using 4-NB.[5]

Key Applications in Disease Modeling

The use of 4-NB to induce mitochondrial dysfunction is applicable to a wide range of disease models, particularly:

  • Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of diseases like Parkinson's and Alzheimer's.[1] 4-NB can be used in neuronal cell cultures to model the energetic deficits and oxidative stress implicated in these conditions.

  • Cardiovascular Diseases: Impaired mitochondrial function contributes to the pathophysiology of heart failure and ischemia-reperfusion injury.[11][12][13] Cardiomyocyte cultures treated with 4-NB can be used to study these processes.

  • Metabolic Syndromes: Conditions such as diabetes and non-alcoholic fatty liver disease are associated with mitochondrial impairment. 4-NB can be applied to relevant cell types (e.g., hepatocytes, adipocytes) to investigate the role of mitochondrial dysfunction in these diseases.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the typical quantitative data that can be obtained from experiments using 4-NB to induce mitochondrial dysfunction.

Table 1: Effects of 4-NB on Coenzyme Q10 Levels and Mitochondrial Respiration

ParameterControl4-NB TreatedExpected ChangeReference
Coenzyme Q10 Level (nmol/mg protein)1.5 ± 0.20.6 ± 0.1[5]
Basal Respiration (OCR, pmol/min)150 ± 1590 ± 10[14][15]
ATP-Linked Respiration (OCR, pmol/min)120 ± 1260 ± 8[14][15]
Maximal Respiration (OCR, pmol/min)300 ± 25150 ± 20[14][15]
Spare Respiratory Capacity (%)100 ± 1040 ± 5[14]

OCR: Oxygen Consumption Rate

Table 2: Effects of 4-NB on Cellular Viability and Oxidative Stress

ParameterControl4-NB TreatedExpected ChangeReference
Cell Viability (%)10075 ± 5
Mitochondrial ROS (MitoSOX Red fluorescence)100 ± 10250 ± 30[7]
Total Antioxidant Capacity (e.g., ORAC assay)500 ± 50300 ± 40[16]
Lipid Peroxidation (e.g., MDA assay)1.0 ± 0.12.5 ± 0.3[17]

ROS: Reactive Oxygen Species; ORAC: Oxygen Radical Absorbance Capacity; MDA: Malondialdehyde

Experimental Protocols

Protocol 1: Induction of Mitochondrial Dysfunction with 4-Nitrobenzoate (4-NB) in Cell Culture

Objective: To decrease cellular Coenzyme Q10 levels and induce mitochondrial dysfunction in a chosen cell line.

Materials:

  • Cell line of interest (e.g., SH-SY5Y for neuronal models, H9c2 for cardiac models)

  • Complete cell culture medium

  • 4-nitrobenzoate (4-NB) stock solution (e.g., 100 mM in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates

Procedure:

  • Seed cells in culture plates at an appropriate density and allow them to adhere overnight.

  • Prepare working concentrations of 4-NB in complete cell culture medium. A typical concentration range to test is 100-500 µM.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of 4-NB or vehicle control.

  • Incubate the cells for a predetermined time course. A 24-72 hour incubation is often sufficient to observe significant effects on CoQ10 levels and mitochondrial function.

  • After incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

dot

cluster_workflow Experimental Workflow: 4-NB Treatment start Seed Cells treatment Treat with 4-NB (or Vehicle) start->treatment incubation Incubate (24-72 hours) treatment->incubation analysis Downstream Analysis incubation->analysis

Caption: Workflow for inducing mitochondrial dysfunction using 4-NB.

Protocol 2: Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

Objective: To assess the impact of 4-NB treatment on mitochondrial respiratory function.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mito Stress Test Kit reagents:

    • Oligomycin (Complex V inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

  • 4-NB treated and control cells from Protocol 1

Procedure:

  • Seed and treat cells with 4-NB as described in Protocol 1 in a Seahorse XF Cell Culture Microplate.

  • On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.

  • Replace the culture medium in the cell plate with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Prepare the Mito Stress Test reagents in assay medium at the desired final concentrations.

  • Load the prepared reagents into the appropriate ports of the hydrated sensor cartridge.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.[15][18][19]

  • Analyze the data to determine key parameters of mitochondrial function as listed in Table 1.

dot

cluster_seahorse Seahorse Mito Stress Test Basal Basal Respiration Oligo Oligomycin Injection Basal->Oligo ATP_Prod ATP Production Basal->ATP_Prod FCCP FCCP Injection Oligo->FCCP Proton_Leak Proton Leak Oligo->Proton_Leak Rot_AA Rotenone/Antimycin A Injection FCCP->Rot_AA Max_Resp Maximal Respiration FCCP->Max_Resp Spare_Cap Spare Capacity FCCP->Spare_Cap Non_Mito Non-Mitochondrial Respiration Rot_AA->Non_Mito

Caption: Key parameters measured in a Seahorse Mito Stress Test.

Protocol 3: Assessment of Oxidative Stress

Objective: To measure the levels of reactive oxygen species (ROS) and total antioxidant capacity in 4-NB treated cells.

A. Measurement of Mitochondrial ROS using MitoSOX Red

Materials:

  • MitoSOX Red reagent

  • HBSS (Hank's Balanced Salt Solution)

  • Fluorescence microscope or plate reader

  • 4-NB treated and control cells from Protocol 1

Procedure:

  • Remove the culture medium and wash the cells with warm HBSS.

  • Incubate the cells with MitoSOX Red working solution (typically 5 µM in HBSS) for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an appropriate filter set (e.g., excitation/emission ~510/580 nm).

  • Quantify the fluorescence intensity and normalize to cell number or protein concentration.

B. Measurement of Total Antioxidant Capacity (TAC)

Materials:

  • Commercially available TAC assay kit (e.g., ORAC or CUPRAC-based)[20]

  • Cell lysis buffer

  • Microplate reader

  • 4-NB treated and control cells from Protocol 1

Procedure:

  • Harvest the cells and prepare cell lysates according to the manufacturer's instructions for the chosen TAC assay kit.

  • Perform the TAC assay following the kit's protocol. This typically involves mixing the cell lysate with a reagent that changes color or fluorescence in the presence of antioxidants.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the total antioxidant capacity based on a standard curve generated with a known antioxidant (e.g., Trolox).

Signaling Pathways and Visualization

Inhibition of CoQ10 biosynthesis and the resulting mitochondrial dysfunction can activate several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

dot

cluster_pathway Signaling Pathways Activated by CoQ10 Deficiency NB 4-Nitrobenzoate CoQ10 Coenzyme Q10 Biosynthesis NB->CoQ10 inhibits Mito_Dys Mitochondrial Dysfunction CoQ10->Mito_Dys ROS Increased ROS Mito_Dys->ROS ATP Decreased ATP Mito_Dys->ATP Apoptosis Apoptosis Mito_Dys->Apoptosis induces Nrf2 Nrf2 Pathway (Antioxidant Response) ROS->Nrf2 activates NFkB NF-κB Pathway (Inflammation) ROS->NFkB activates AMPK AMPK Pathway (Energy Sensing) ATP->AMPK activates

Caption: Key signaling pathways affected by 4-NB-induced CoQ10 deficiency.

This diagram illustrates how the inhibition of CoQ10 biosynthesis by 4-NB leads to mitochondrial dysfunction, characterized by increased ROS production and decreased ATP levels. These mitochondrial perturbations, in turn, can activate cellular stress response pathways such as the Nrf2 and NF-κB pathways, as well as the energy-sensing AMPK pathway, and can ultimately lead to apoptosis.[9][10][21]

By utilizing the protocols and understanding the underlying signaling pathways outlined in these application notes, researchers can effectively employ CoQ10 biosynthesis inhibitors like 4-NB as a robust tool to investigate the multifaceted role of mitochondrial dysfunction in a variety of disease models.

References

Application Notes and Protocols for Monitoring Octaprenol Transport Across Mitochondrial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaprenol, a long-chain polyprenol, plays a crucial role in various cellular processes, including the biosynthesis of ubiquinone (Coenzyme Q10), a vital component of the mitochondrial electron transport chain. Understanding the mechanisms by which this compound is transported across the inner and outer mitochondrial membranes is essential for elucidating its role in mitochondrial function and for the development of therapeutic strategies targeting mitochondrial metabolism. These application notes provide detailed protocols and techniques for monitoring the transport of this compound into mitochondria, employing both in vitro and cell-based assays. The methodologies described herein are designed to facilitate research into the dynamics of this compound transport and to aid in the identification of potential protein-mediated transport systems.

I. Synthesis of Fluorescently Labeled this compound for Transport Studies

To visualize and quantify the transport of this compound into mitochondria, a fluorescently labeled analog is an invaluable tool. Here, we propose a synthetic scheme to label this compound with a 7-nitrobenz-2-oxa-1,3-diazol (NBD) fluorophore. NBD is a small, environmentally sensitive fluorophore suitable for tracking lipids in biological membranes.

Protocol 1: Synthesis of NBD-Octaprenol

This protocol is adapted from methods for labeling long-chain alcohols and involves a two-step process: tosylation of the terminal hydroxyl group of this compound followed by nucleophilic substitution with an NBD-amine derivative.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-diaminoethane (NBD-DAE)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Tosylation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add tosyl chloride (1.2 equivalents) to the solution.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

    • Quench the reaction by adding cold water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting octaprenyl tosylate by silica gel column chromatography.

  • NBD Labeling:

    • Dissolve the purified octaprenyl tosylate (1 equivalent) and NBD-DAE (1.5 equivalents) in anhydrous DCM.

    • Add triethylamine (2 equivalents) to the solution.

    • Stir the reaction at room temperature for 48 hours in the dark.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product, NBD-octaprenol, by silica gel column chromatography using a hexane/ethyl acetate gradient.

Characterization:

  • Confirm the structure of NBD-octaprenol using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the excitation and emission maxima of NBD-octaprenol in various solvents to assess its fluorescence properties.

II. In Vitro Assays for Monitoring this compound Transport into Isolated Mitochondria

In vitro assays using isolated mitochondria provide a controlled environment to study the direct transport of this compound across the mitochondrial membranes, minimizing interference from other cellular processes.

Protocol 2: Isolation of Functional Mitochondria from Cultured Cells or Tissues

This protocol describes the isolation of mitochondria using differential centrifugation, a standard method to obtain a fraction enriched in functional mitochondria.[1][2]

Materials:

  • Mitochondrial Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Homogenization Buffer: MIB supplemented with 1 mg/mL BSA (fatty acid-free).

  • Dounce homogenizer with a loose-fitting pestle.

  • Centrifuge capable of reaching 15,000 x g at 4°C.

Procedure:

  • Cell/Tissue Preparation:

    • For cultured cells: Harvest cells by centrifugation, wash with PBS, and resuspend the cell pellet in ice-cold Homogenization Buffer.

    • For tissue: Mince the tissue on ice and wash thoroughly with ice-cold MIB to remove blood. Homogenize the tissue in Homogenization Buffer using a Dounce homogenizer.

  • Homogenization:

    • Homogenize the cell suspension or tissue with 10-15 strokes of the loose-fitting pestle on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant (cytosolic fraction).

    • Resuspend the mitochondrial pellet in MIB and centrifuge again at 10,000 x g for 15 minutes at 4°C to wash the mitochondria.

    • Repeat the wash step.

  • Final Preparation:

    • Resuspend the final mitochondrial pellet in a minimal volume of MIB.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Store the isolated mitochondria on ice and use them for transport assays within a few hours.

Protocol 3: Fluorescence-Based In Vitro Transport Assay

This assay measures the uptake of NBD-octaprenol into isolated mitochondria by monitoring the increase in fluorescence within the mitochondrial fraction.

Materials:

  • Isolated mitochondria (0.5-1.0 mg/mL protein).

  • NBD-octaprenol stock solution (in ethanol or DMSO).

  • Respiration Buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, 5 mM MgCl₂, 5 mM KH₂PO₄, pH 7.4.

  • Mitochondrial respiratory substrates (e.g., 5 mM succinate and 2 µM rotenone, or 5 mM glutamate and 5 mM malate).

  • ADP.

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a protonophore to dissipate membrane potential.

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Assay Setup:

    • In a fluorometer cuvette or a microplate well, add Respiration Buffer and isolated mitochondria.

    • Add respiratory substrates to energize the mitochondria and initiate respiration.

  • Initiate Transport:

    • Add NBD-octaprenol to the mitochondrial suspension to a final concentration of 1-5 µM.

    • Immediately start recording the fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes) at the appropriate excitation and emission wavelengths for NBD.

  • Controls:

    • Negative Control (Depolarized Mitochondria): Pre-incubate mitochondria with CCCP (1-2 µM) for 5 minutes before adding NBD-octaprenol to assess non-specific binding and passive diffusion in the absence of a membrane potential.

    • Temperature Control: Perform the assay at 4°C to assess the contribution of temperature-dependent processes.

    • No Mitochondria Control: Measure the fluorescence of NBD-octaprenol in Respiration Buffer alone.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Calculate the initial rate of fluorescence increase as a measure of the transport rate.

    • Compare the transport rates under different conditions (energized vs. depolarized mitochondria).

Quantitative Data Summary

ParameterConditionExpected Outcome
NBD-Octaprenol Conc. 1-5 µMOptimal concentration for signal without causing membrane disruption.
Mitochondrial Protein 0.5-1.0 mg/mLSufficient for a robust fluorescence signal.
Temperature 25-30°COptimal for mitochondrial activity.
CCCP Concentration 1-2 µMSufficient to dissipate mitochondrial membrane potential.
Transport Rate Energized MitochondriaHigher rate of fluorescence increase.
Transport Rate Depolarized Mitochondria (CCCP)Significantly lower rate, representing non-specific binding/passive diffusion.

III. Cell-Based Assays for Monitoring this compound Transport

Cell-based assays provide a more physiologically relevant context to study this compound transport, taking into account the interplay between different organelles and cellular signaling pathways.

Protocol 4: Live-Cell Imaging of NBD-Octaprenol Uptake

This protocol uses confocal microscopy to visualize the accumulation of NBD-octaprenol in the mitochondria of living cells.

Materials:

  • Cultured cells (e.g., HeLa, HEK293, or a cell line relevant to the research).

  • NBD-octaprenol stock solution.

  • MitoTracker™ Red CMXRos or other mitochondrial-specific fluorescent dye.

  • Live-cell imaging medium (e.g., phenol red-free DMEM).

  • Confocal microscope with environmental control (37°C, 5% CO₂).

Procedure:

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.

  • Mitochondrial Staining:

    • Incubate the cells with MitoTracker™ Red (50-100 nM) in a complete medium for 15-30 minutes at 37°C to label mitochondria.

    • Wash the cells twice with a pre-warmed live-cell imaging medium.

  • NBD-Octaprenol Labeling:

    • Incubate the cells with NBD-octaprenol (1-5 µM) in a live-cell imaging medium for various time points (e.g., 5, 15, 30, 60 minutes).

  • Imaging:

    • Mount the dish/coverslip on the confocal microscope stage.

    • Acquire images using the appropriate laser lines and emission filters for NBD (green channel) and MitoTracker™ Red (red channel).

    • Capture images at different time points to observe the kinetics of uptake and localization.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to assess the colocalization between the NBD-octaprenol signal and the MitoTracker™ signal.

    • Quantify the fluorescence intensity of NBD-octaprenol within the mitochondrial regions of interest (ROIs).

IV. Investigating Potential Protein-Mediated Transport

The transport of this compound across mitochondrial membranes may be a passive process driven by its hydrophobicity or facilitated by specific protein transporters. The following approaches can help distinguish between these possibilities.

Protocol 5: Competition Assay

This assay aims to determine if the transport of NBD-octaprenol is saturable, a characteristic of protein-mediated transport.

Procedure:

  • Perform the in vitro transport assay (Protocol 3) with a fixed concentration of NBD-octaprenol.

  • In parallel experiments, pre-incubate the isolated mitochondria with increasing concentrations of unlabeled this compound (e.g., 10x, 50x, 100x molar excess) for 5-10 minutes before adding NBD-octaprenol.

  • Measure the initial rate of NBD-octaprenol uptake.

  • A dose-dependent decrease in the uptake of NBD-octaprenol in the presence of excess unlabeled this compound would suggest a specific, saturable transport mechanism.

Protocol 6: Reconstitution of Mitochondrial Membrane Proteins into Liposomes

If a candidate transporter protein is identified, its function can be directly assessed by reconstituting the purified protein into artificial lipid vesicles (liposomes).

Materials:

  • Purified candidate mitochondrial transporter protein.

  • Lipids for liposome preparation (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, and cardiolipin mimicking the mitochondrial inner membrane).

  • Detergent (e.g., octyl glucoside).

  • Bio-Beads for detergent removal.

  • NBD-octaprenol.

  • Size-exclusion chromatography column.

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by drying the lipid mixture under a stream of nitrogen.

    • Hydrate the lipid film in a buffer to form multilamellar vesicles.

    • Create unilamellar vesicles by sonication or extrusion.

  • Reconstitution:

    • Solubilize the liposomes and the purified protein separately with a detergent.

    • Mix the solubilized protein and liposomes.

    • Remove the detergent slowly using Bio-Beads or dialysis to allow the protein to insert into the liposome bilayer, forming proteoliposomes.

  • Transport Assay:

    • Load the proteoliposomes with a buffer.

    • Add NBD-octaprenol to the external buffer.

    • Measure the uptake of NBD-octaprenol into the proteoliposomes over time using a fluorescence-based assay (e.g., stopping the reaction at different time points and separating the proteoliposomes from the external medium by size-exclusion chromatography).

    • Compare the transport activity of proteoliposomes containing the candidate transporter with that of protein-free liposomes.

V. Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow_in_vitro cluster_prep Mitochondria Preparation cluster_assay In Vitro Transport Assay cells Cultured Cells / Tissue homogenization Homogenization cells->homogenization centrifugation1 Low-Speed Centrifugation (800 x g) homogenization->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (10,000 x g) supernatant1->centrifugation2 pellet Mitochondrial Pellet centrifugation2->pellet wash Wash Steps pellet->wash isolated_mito Isolated Mitochondria wash->isolated_mito setup Assay Setup: - Respiration Buffer - Isolated Mitochondria - Respiratory Substrates isolated_mito->setup add_probe Add NBD-Octaprenol setup->add_probe measure Measure Fluorescence (Time-course) add_probe->measure analysis Data Analysis: - Calculate Transport Rate measure->analysis

Caption: Workflow for the in vitro monitoring of this compound transport into isolated mitochondria.

live_cell_imaging_workflow cluster_cell_prep Cell Preparation cluster_imaging Live-Cell Imaging seed_cells Seed Cells on Glass-Bottom Dish mito_stain Stain with MitoTracker Red seed_cells->mito_stain wash_cells Wash Cells mito_stain->wash_cells add_probe Add NBD-Octaprenol wash_cells->add_probe confocal Confocal Microscopy (Time-lapse) add_probe->confocal image_analysis Image Analysis: - Colocalization - Fluorescence Quantification confocal->image_analysis

Caption: Workflow for live-cell imaging of NBD-octaprenol transport into mitochondria.

octaprenol_transport_pathways cluster_passive Passive Diffusion cluster_protein_mediated Protein-Mediated Transport octaprenol_ext Extracellular This compound cytosol Cytosol octaprenol_ext->cytosol Uptake omm Outer Mitochondrial Membrane (OMM) cytosol->omm Partitioning transporter_omm OMM Transporter? cytosol->transporter_omm Binding & Translocation ims Intermembrane Space (IMS) omm->ims imm Inner Mitochondrial Membrane (IMM) ims->imm transporter_imm IMM Transporter? ims->transporter_imm matrix Mitochondrial Matrix imm->matrix transporter_omm->ims transporter_imm->matrix

Caption: Putative pathways for this compound transport across mitochondrial membranes.

References

Probing Enzyme-Substrate Interactions: The Utility of Octaprenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Octaprenol and its derivatives, particularly octaprenyl diphosphate, are crucial intermediates in the biosynthesis of essential molecules like ubiquinone (Coenzyme Q) and menaquinone (Vitamin K2) in various organisms, including the bacterium Escherichia coli. The enzymes responsible for the synthesis of these long-chain isoprenoids, such as octaprenyl diphosphate synthase (OPPS), are attractive targets for the development of novel antimicrobial agents. The study of enzyme-substrate interactions is fundamental to understanding catalytic mechanisms and designing potent and specific inhibitors. Modified this compound derivatives serve as powerful chemical probes to elucidate the structure, function, and kinetics of enzymes like OPPS. These probes can be designed to incorporate features such as fluorescent tags for binding studies, reactive groups for covalent modification of the active site, or altered chain lengths and functionalities to map substrate specificity and inhibitor binding. This document provides detailed protocols and data presentation guidelines for utilizing this compound derivatives in the investigation of enzyme-substrate interactions, with a focus on E. coli octaprenyl diphosphate synthase.

Key Enzyme in Focus: Escherichia coli Octaprenyl Diphosphate Synthase (OPPS)

E. coli OPPS (encoded by the ispB gene) is a well-characterized enzyme that catalyzes the sequential condensation of five molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP) to generate C40 all-trans-octaprenyl diphosphate.[1] This product serves as the polyprenyl tail for both ubiquinone-8 and menaquinone-8. Understanding the active site and catalytic mechanism of OPPS is crucial for designing effective inhibitors.[2]

Quantitative Data Summary

The following table summarizes key kinetic parameters for E. coli octaprenyl diphosphate synthase and a related enzyme, heptaprenyl diphosphate synthase, which can be used as a reference for comparative studies. The use of substrate analogs allows for the determination of how modifications to the this compound structure affect binding affinity (K_m) and catalytic efficiency (k_cat).

EnzymeOrganismSubstrate/AnalogK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Octaprenyl Diphosphate SynthaseEscherichia coliFarnesyl Diphosphate (FPP)1.2 ± 0.20.0352.9 x 10⁴Sleda et al., 2022 (adapted)
Octaprenyl Diphosphate SynthaseEscherichia coliIsopentenyl Diphosphate (IPP)30.0 ± 4.00.0321.1 x 10³Sleda et al., 2022 (adapted)
Heptaprenyl Diphosphate SynthaseToxoplasma gondiiGeranyl Diphosphate (GPP)12.0 ± 2.00.0086.7 x 10²Sleda et al., 2022
Heptaprenyl Diphosphate SynthaseToxoplasma gondiiFarnesyl Diphosphate (FPP)1.5 ± 0.30.0342.3 x 10⁴Sleda et al., 2022
Heptaprenyl Diphosphate SynthaseToxoplasma gondiiGeranylgeranyl Diphosphate (GGPP)5.0 ± 1.00.0122.4 x 10³Sleda et al., 2022
Heptaprenyl Diphosphate SynthaseToxoplasma gondiiIsopentenyl Diphosphate (IPP)35.0 ± 5.00.0308.6 x 10²Sleda et al., 2022

Experimental Protocols

Protocol 1: Synthesis of a Fluorescently Labeled this compound Diphosphate Analog

This protocol describes a general method for the synthesis of a fluorescently labeled this compound diphosphate analog, which can be used in enzyme binding assays. The synthesis involves the introduction of a fluorescent reporter group, such as a nitrobenzofurazan (NBD) moiety, to the this compound backbone, followed by phosphorylation.

Materials:

  • All-trans-octaprenol

  • NBD-Cl (4-Chloro-7-nitrobenzofurazan)

  • Sodium hydride (NaH)

  • Trichloroacetonitrile

  • Tetrabutylammonium phosphate

  • Anhydrous solvents (THF, DMF, Acetonitrile)

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Synthesis of NBD-labeled this compound:

    • Dissolve all-trans-octaprenol in anhydrous THF.

    • Add NaH portion-wise at 0°C and stir for 30 minutes.

    • Add a solution of NBD-Cl in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the NBD-labeled this compound by silica gel column chromatography.

  • Diphosphorylation of NBD-labeled this compound:

    • Dissolve the purified NBD-labeled this compound in anhydrous acetonitrile.

    • Add trichloroacetonitrile and stir at room temperature for 1 hour.

    • In a separate flask, prepare a solution of tetrabutylammonium phosphate in anhydrous acetonitrile.

    • Add the phosphate solution to the reaction mixture and stir for 24 hours at room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the fluorescently labeled this compound diphosphate analog by ion-exchange chromatography.

Protocol 2: Enzyme Kinetic Assay using a Radioactive Substrate

This protocol is adapted from methods used for related polyprenyltransferases and measures the incorporation of radiolabeled [¹⁴C]IPP into the growing polyprenyl chain in the presence of an allylic substrate like FPP and the enzyme OPPS.[3]

Materials:

  • Purified E. coli Octaprenyl Diphosphate Synthase (OPPS)

  • [¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP)

  • Farnesyl diphosphate (FPP)

  • This compound derivative (as a potential inhibitor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 mM DTT)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, a fixed concentration of FPP, and varying concentrations of [¹⁴C]IPP.

    • To test an this compound derivative as an inhibitor, include it at various concentrations in the reaction mixture.

  • Enzyme Addition:

    • Initiate the reaction by adding a known amount of purified OPPS to the reaction mixture.

  • Incubation:

    • Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding 1 M HCl.

    • Extract the radiolabeled polyprenyl diphosphate product with n-butanol.

  • Quantification:

    • Transfer the n-butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the initial reaction velocities from the measured radioactivity.

    • Determine the kinetic parameters (K_m, V_max, and k_cat) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. For inhibition studies, determine the inhibition constant (K_i).

Protocol 3: Fluorescence Polarization Binding Assay

This assay measures the binding of a fluorescently labeled this compound derivative to OPPS. Binding to the larger enzyme molecule slows the rotational motion of the fluorescent probe, resulting in an increase in fluorescence polarization.

Materials:

  • Purified E. coli Octaprenyl Diphosphate Synthase (OPPS)

  • Fluorescently labeled this compound diphosphate analog (from Protocol 1)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • In a microplate, add a fixed concentration of the fluorescently labeled this compound derivative to the binding buffer.

    • Add increasing concentrations of purified OPPS to the wells.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the enzyme concentration.

    • Determine the dissociation constant (K_d) by fitting the data to a one-site binding model.

Visualizations

Ubiquinone Biosynthesis Pathway in E. coli

The following diagram illustrates the central role of Octaprenyl Diphosphate Synthase (OPPS) in the ubiquinone biosynthesis pathway.

Ubiquinone_Biosynthesis cluster_MEP MEP Pathway cluster_Shikimate Shikimate Pathway cluster_UQ Ubiquinone Synthesis Glyceraldehyde3P Glyceraldehyde-3-P MEP MEP Pathway Intermediates Glyceraldehyde3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPP_DMAPP IPP & DMAPP MEP->IPP_DMAPP FPP Farnesyl-PP (FPP) IPP_DMAPP->FPP IPP OPPS Octaprenyl Diphosphate Synthase (OPPS) IPP_DMAPP->OPPS 5 x IPP Chorismate Chorismate PHB p-Hydroxybenzoate (4-HB) Chorismate->PHB UbiA UbiA PHB->UbiA FPP->OPPS OPP Octaprenyl-PP (OPP) OPP->UbiA UbiA_input 3-octaprenyl- 4-hydroxybenzoate Modifications Further Modifications (Ubi enzymes) UbiA_input->Modifications UQ8 Ubiquinone-8 (UQ-8) OPPS->OPP UbiA->UbiA_input Modifications->UQ8

Figure 1. Role of OPPS in the E. coli ubiquinone biosynthesis pathway.
Experimental Workflow for Kinetic Analysis

This diagram outlines the workflow for determining the kinetic parameters of OPPS using a radiolabeling assay.

Kinetic_Workflow Start Start: Prepare Reagents Setup Set up reaction mixtures: Buffer, FPP, varying [¹⁴C]IPP ± this compound Derivative Start->Setup Initiate Initiate reaction with OPPS enzyme Setup->Initiate Incubate Incubate at 37°C for a fixed time Initiate->Incubate Quench Quench reaction with 1 M HCl Incubate->Quench Extract Extract product with n-butanol Quench->Extract Measure Measure radioactivity (Scintillation Counting) Extract->Measure Analyze Analyze data: Calculate initial velocities, fit to Michaelis-Menten equation Measure->Analyze End End: Determine Km, Vmax, Ki Analyze->End

Figure 2. Workflow for kinetic analysis of OPPS.
Logical Relationship for Probe Design

The following diagram illustrates the logical considerations for designing this compound derivatives as molecular probes.

Probe_Design_Logic cluster_approaches Probe Design Strategies cluster_modifications Chemical Modifications cluster_applications Experimental Applications Goal Goal: Probe Enzyme-Substrate Interactions of OPPS Inhibitor Inhibitor Design Goal->Inhibitor Binding Binding Affinity Probe Goal->Binding Mechanism Mechanism-Based Probe Goal->Mechanism NonHydrolyzable Non-hydrolyzable Diphosphate Analog Inhibitor->NonHydrolyzable Fluorophore Attach Fluorescent Tag (e.g., NBD, TAMRA) Binding->Fluorophore AlteredChain Alter Isoprenyl Chain Length/Geometry Mechanism->AlteredChain FP Fluorescence Polarization (Kd) Fluorophore->FP Kinetics Kinetic Assays (Ki determination) NonHydrolyzable->Kinetics AlteredChain->Kinetics Crystallography Co-crystallography AlteredChain->Crystallography

Figure 3. Logic for designing this compound derivative probes.

References

Application of NMR Spectroscopy for the Structural Analysis of Octaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, including complex natural products like octaprenol. This compound, a long-chain isoprenoid alcohol, plays a role in various biological processes and is a subject of interest in drug development. Its structure, characterized by a repeating series of isoprene units with specific stereochemistry, can be comprehensively determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. This document provides a detailed application note and protocols for the structural analysis of this compound using NMR spectroscopy.

Data Presentation: Quantitative NMR Data for this compound

Numbering Scheme for this compound:

(Note: The exact configuration of internal units can vary. The table below assumes a generic structure for illustrative purposes.)

Position Atom ¹H Chemical Shift (δ) [ppm] Multiplicity ¹³C Chemical Shift (δ) [ppm] Comments
1CH₂4.15d, J ≈ 7.0 Hz~59-62α-methylene protons adjacent to hydroxyl group
2C--~140-142Quaternary carbon of the α-isoprene unit
3CH5.42tq~123-125Olefinic proton of the α-isoprene unit
4CH₃1.68s~16Methyl group of the α-isoprene unit (E-configuration)
InternalCH₂~1.96-2.08m~25-27 (E), ~32-33 (Z)Methylene groups in internal isoprene units
InternalC--~135-136Quaternary carbons of internal isoprene units
InternalCH~5.09-5.13m~124-125Olefinic protons of internal isoprene units
InternalCH₃~1.60 (E), ~1.68 (Z)br s~16 (E), ~23-24 (Z)Methyl groups of internal isoprene units
ω-unitCH₂~2.00m~40Methylene group adjacent to the terminal double bond
ω-unitC--~131-132Quaternary carbon of the ω-isoprene unit
ω-unitCH~5.10t~124-125Olefinic proton of the ω-isoprene unit
ω-unitCH₃ (trans)~1.60s~16Methyl group trans to the main chain
ω-unitCH₃ (cis)~1.68s~25-26Methyl group cis to the main chain

Note: The data is a composite of reported values and expected chemical shifts. "br s" denotes a broad singlet, "d" a doublet, "tq" a triplet of quartets, and "m" a multiplet.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is commonly used for isoprenoids.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D NMR Data Acquisition

a. ¹H NMR Spectroscopy

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 16-64

    • Relaxation Delay (D1): 1-2 s

    • Acquisition Time (AQ): 2-4 s

    • Temperature: 298 K

b. ¹³C NMR Spectroscopy

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width (SW): 200-220 ppm

    • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

    • Relaxation Delay (D1): 2 s

    • Acquisition Time (AQ): 1-2 s

    • Temperature: 298 K

2D NMR Data Acquisition

a. COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • Pulse Sequence: Standard COSY sequence (e.g., 'cosygpqf').

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): 12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 8-16 per increment

b. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Pulse Sequence: Standard HSQC sequence (e.g., 'hsqcedetgpsisp2.3').

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 160-180 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 16-32 per increment

c. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting the isoprene units.

  • Pulse Sequence: Standard HMBC sequence (e.g., 'hmbcgplpndqf').

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 200-220 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 32-64 per increment

    • Long-range coupling delay optimized for J = 8-10 Hz.

Data Processing and Analysis

  • Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for all experiments.

  • Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.

  • Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the 1D and 2D spectra.

  • Structural Elucidation:

    • Use the HSQC spectrum to assign protons to their directly attached carbons.

    • Use the COSY spectrum to trace the proton-proton connectivities within each isoprene unit.

    • Use the HMBC spectrum to establish the linkages between the isoprene units by observing correlations between protons on one unit and carbons on the adjacent unit.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output sample This compound Sample dissolve Dissolve in CDCl3 with TMS sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_tube Prepared NMR Sample one_d 1D NMR (¹H, ¹³C) nmr_tube->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr_tube->two_d processing FT, Phasing, Baseline Correction, Referencing one_d->processing two_d->processing analysis Peak Picking & Integration processing->analysis elucidation Structural Elucidation analysis->elucidation structure Final this compound Structure elucidation->structure

Caption: Experimental workflow for the NMR-based structural analysis of this compound.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H Spectrum (Proton Environments) HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC COSY COSY (¹H-¹H Three-Bond Correlations) H1->COSY HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C Spectrum (Carbon Environments) C13->HSQC C13->HMBC Structure Complete Structure (Connectivity & Stereochemistry) HSQC->Structure Direct Attachments COSY->Structure Intra-unit Connectivity HMBC->Structure Inter-unit Connectivity

Caption: Logical relationships of 2D NMR experiments for structural elucidation.

Troubleshooting & Optimization

Technical Support Center: Enhancing Microbial Octaprenol Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of microbial octaprenol fermentation. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its microbial production important?

A1: this compound is an eight-isoprene unit long-chain polyprenol. It is a key precursor in the biosynthesis of ubiquinone-8 (Coenzyme Q8), an essential component of the electron transport chain in many bacteria, including Escherichia coli. The microbial production of this compound is of significant interest as it can be a bottleneck in the biotechnological production of CoQ8 and is a valuable building block for the synthesis of other high-value compounds.

Q2: Which microbial hosts are commonly used for this compound production?

A2: Escherichia coli is a common host for this compound and CoQ8 production due to its well-characterized genetics and rapid growth. The native isoprenoid biosynthesis pathway in E. coli produces octaprenyl diphosphate as a precursor for CoQ8. Saccharomyces cerevisiae (yeast) is another potential host, particularly when utilizing the mevalonate (MVA) pathway for isoprenoid production.

Q3: What are the main metabolic pathways for this compound precursor biosynthesis?

A3: There are two primary pathways for the biosynthesis of the universal isoprene building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP):

  • Methylerythritol Phosphate (MEP) Pathway: This pathway is native to most bacteria, including E. coli, and occurs in the cytoplasm. It starts from pyruvate and glyceraldehyde-3-phosphate.

  • Mevalonate (MVA) Pathway: This pathway is found in eukaryotes (like yeast), archaea, and some bacteria. It begins with acetyl-CoA. The MVA pathway is often heterologously expressed in E. coli to enhance isoprenoid production.

Q4: What is the key enzyme for this compound biosynthesis?

A4: The key enzyme is octaprenyl diphosphate synthase , encoded by the ispB gene in E. coli. This enzyme catalyzes the sequential condensation of five molecules of IPP with one molecule of farnesyl diphosphate (FPP) to form octaprenyl diphosphate (OPP).[1] In E. coli, the ispB gene is essential for growth under aerobic conditions as it is required for the synthesis of ubiquinone-8.[2][3][4]

Troubleshooting Guide

Problem 1: Low or no this compound production with poor cell growth.

Possible Cause Suggested Solution
Toxicity of intermediate metabolites: Accumulation of isoprenoid precursors like IPP and DMAPP can be toxic to the host cells.- Dynamic regulation of pathway genes: Use inducible promoters to control the expression of pathway enzymes, balancing production with cell growth.- Introduce a "metabolic safety valve": Express an enzyme that converts excess precursors to a less toxic compound.
Metabolic burden: High-level expression of heterologous genes can strain cellular resources, leading to reduced growth and productivity.[5][6][7][8][9]- Optimize gene expression levels: Use promoters of varying strengths or tune induction conditions (e.g., lower inducer concentration, lower temperature).- Codon optimization: Ensure the codons of the heterologous genes are optimized for the expression host.- Integrate key pathway genes into the chromosome: This can lead to more stable and moderate expression levels compared to high-copy plasmids.
Essential gene disruption: In E. coli, the native ispB gene is essential.[2][3][4] Attempts to delete the chromosomal copy without providing a functional replacement will be lethal.- Gene replacement strategy: When introducing a heterologous octaprenyl diphosphate synthase, ensure it is functionally expressed before or simultaneously with the deletion of the native ispB. Alternatively, express the new synthase from a plasmid in an ispB deletion strain.

Problem 2: Good cell growth but low this compound yield.

Possible Cause Suggested Solution
Insufficient precursor supply (IPP, DMAPP, FPP): The native MEP or heterologous MVA pathway may not be producing enough precursors.- Overexpress rate-limiting enzymes: In the MEP pathway, overexpression of dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (IPP isomerase) can increase precursor flux.[2] In the MVA pathway, overexpression of tHMGR (truncated HMG-CoA reductase) is a common strategy.- Engineer central carbon metabolism: Redirect carbon flux towards pyruvate, glyceraldehyde-3-phosphate (for MEP), or acetyl-CoA (for MVA).
Low activity of octaprenyl diphosphate synthase: The native or heterologous enzyme may have low expression or specific activity.- Overexpress ispB or a heterologous synthase: Increase the copy number or use a stronger promoter for the octaprenyl diphosphate synthase gene.- Enzyme engineering: If possible, use protein engineering to improve the catalytic efficiency of the synthase.
Diversion of precursors to competing pathways: FPP is a precursor for various other molecules, and octaprenyl diphosphate is consumed for CoQ8 biosynthesis.- Downregulate competing pathways: Use CRISPRi to repress the expression of genes in competing pathways, for example, those involved in squalene synthesis in yeast.- Decouple this compound production from CoQ biosynthesis: This is challenging as CoQ8 is essential for E. coli respiration. A strategy could be to express a phosphatase that converts octaprenyl diphosphate to this compound, creating a competing sink for the precursor.
Suboptimal fermentation conditions: The medium composition or physical parameters may not be optimal for this compound production.- Optimize medium components: Systematically evaluate different carbon and nitrogen sources, as well as the C/N ratio.[10]- Optimize physical parameters: Test different pH levels, temperatures, and dissolved oxygen concentrations. For CoQ10 production, a pH of 7.0 and a temperature of 32°C have been found to be effective.[11]

Problem 3: Inconsistent results between fermentation batches.

Possible Cause Suggested Solution
Plasmid instability: High-copy number plasmids expressing metabolic pathway genes can be lost during cell division, especially under the metabolic burden of production.- Use antibiotic selection: Ensure the appropriate antibiotic is present in the fermentation medium at the correct concentration.- Chromosomal integration: For stable, long-term production, integrate the expression cassettes into the host chromosome.- Use a lower copy number plasmid.
Genetic instability of the production strain: High production of a non-native compound can exert selective pressure, leading to mutations that reduce or eliminate production.- Re-sequence the production strain: Periodically verify the genetic integrity of your engineered strain.- Minimize the duration of the production phase: Use a two-stage fermentation where cells are first grown to a high density and then induced for production.

Data on Improving Precursor Supply for this compound

Since this compound is a direct precursor for Coenzyme Q8 (in E. coli) and Coenzyme Q10 (in engineered strains), strategies that enhance CoQ production by increasing the polyprenyl diphosphate pool are directly relevant. The following tables summarize quantitative data from studies on CoQ10 production, which reflect the increased availability of the this compound precursor.

Table 1: Effect of Metabolic Engineering Strategies on CoQ10 Production in E. coli

Strain/ModificationPrecursor PathwayKey Genetic Modification(s)CoQ10 Titer (mg/L)CoQ10 Yield (mg/g DCW)Fold Increase (Yield)Reference
GD-14MEPdps integration, ispB deletion0.680.54-[2]
GD-14 with dxs and idi overexpressionMEPdps integration, ispB deletion, dxs and idi overexpression-1.873.46[2]
Engineered DH5αMVAddsA expression, lower MVA pathway, 3 mM mevalonate-2.7-[12]
Engineered DH5αMVAddsA expression, full MVA pathway-2.43-[12]
BL21(DE3)ΔispB/pAP1+pDXSMEPdps expression, ispB deletion, dxs overexpression99.41.41-[13]

DCW: Dry Cell Weight

Table 2: Optimization of Fermentation Conditions for CoQ10 Production

OrganismParameter OptimizedOptimal ConditionCoQ10 Titer (mg/L)Reference
Rhodobacter sphaeroidesFermentation Temperature30°C16.36
Rhodobacter sphaeroidesFermentation Duration72 h-
Sphingomonas sp.pH8.0-[10]
Sphingomonas sp.Solanesol (precursor) addition0.75 g/L96.88[7][10]
Paracoccus denitrificansDissolved Oxygen30%113.68[11]

Experimental Protocols

Protocol 1: Construction of an this compound-Producing E. coli Strain

This protocol describes the general steps to engineer E. coli to overproduce octaprenyl diphosphate by overexpressing the native ispB gene.

  • Gene Amplification:

    • Amplify the ispB gene from E. coli genomic DNA using PCR with primers that add appropriate restriction sites for cloning.

  • Plasmid Vector Preparation:

    • Choose a suitable expression vector (e.g., pTrc99A, pET series) with a strong inducible promoter (e.g., trc, T7).

    • Digest the vector with the corresponding restriction enzymes.

  • Ligation and Transformation:

    • Ligate the amplified ispB fragment into the digested vector.

    • Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).

  • Verification:

    • Select positive clones on antibiotic plates.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Expression Strain Preparation:

    • Isolate the verified plasmid and transform it into an expression host (e.g., BL21(DE3)).

Protocol 2: Shake Flask Fermentation for this compound Production

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

  • Production Culture:

    • Inoculate 50 mL of fermentation medium (e.g., Terrific Broth) in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.05-0.1.

    • Incubate at 37°C with shaking.

  • Induction:

    • When the culture reaches an OD600 of 0.6-0.8, add the inducer (e.g., 0.1-1 mM IPTG).

    • Reduce the temperature to 25-30°C and continue incubation for 24-48 hours.

  • Cell Harvesting:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., PBS) and store at -80°C until extraction.

Protocol 3: Extraction and Quantification of this compound

This protocol is adapted from methods for extracting long-chain polyprenols and CoQ10.

  • Cell Lysis and Saponification:

    • Resuspend the cell pellet in a saponification solution (e.g., 15% KOH in 60% ethanol).

    • Incubate at 80-95°C for 1 hour to hydrolyze lipids and release polyprenols.

  • Extraction:

    • Cool the mixture and add an organic solvent (e.g., n-hexane or a hexane:isopropanol mixture).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper organic phase. Repeat the extraction 2-3 times.

  • Sample Preparation:

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent for HPLC analysis (e.g., ethanol or isopropanol).

  • HPLC Analysis:

    • System: A high-performance liquid chromatography (HPLC) system with a C18 reverse-phase column.

    • Mobile Phase: A gradient of solvents such as methanol, isopropanol, and hexane is typically used for separating long-chain polyprenols.

    • Detection: UV detector (around 210 nm) or a more sensitive detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

    • Quantification: Use a standard curve generated from a commercially available this compound standard.

Visualizations

Metabolic_Pathways cluster_MEP MEP Pathway (E. coli native) cluster_MVA MVA Pathway (Heterologous) G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP dxs MEP MEP DXP->MEP dxr CDP_ME CDP-ME MEP->CDP_ME MEcPP MEcPP CDP_ME->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_DMAPP_MEP IPP / DMAPP HMBPP->IPP_DMAPP_MEP IspG/IspH GPP GPP (C10) IPP_DMAPP_MEP->GPP FPP FPP (C15) Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate tHMGR MVP Mevalonate-P Mevalonate->MVP MVPP Mevalonate-PP MVP->MVPP IPP_MVA IPP MVPP->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA idi IPP_MVA->GPP DMAPP_MVA->GPP GPP->FPP ispA OPP Octaprenyl-PP (C40) FPP->OPP ispB This compound This compound OPP->this compound Phosphatase (hypothetical)

Caption: Metabolic pathways for this compound biosynthesis.

Experimental_Workflow cluster_strain Strain Construction cluster_ferm Fermentation cluster_analysis Analysis A1 Amplify ispB gene via PCR A2 Clone into Expression Vector A1->A2 A3 Transform into E. coli A2->A3 A4 Verify Plasmid Sequence A3->A4 B1 Prepare Inoculum A4->B1 Verified Strain B2 Shake Flask Culture B1->B2 B3 Induce Protein Expression B2->B3 B4 Harvest Cells B3->B4 C1 Cell Lysis & Saponification B4->C1 Cell Pellet C2 Hexane Extraction C1->C2 C3 HPLC Quantification C2->C3 D D C3->D Results

Caption: Experimental workflow for microbial this compound production.

Troubleshooting_Logic Start Low this compound Yield CheckGrowth Check Cell Growth (OD600) Start->CheckGrowth PoorGrowth Poor Growth CheckGrowth->PoorGrowth Poor GoodGrowth Good Growth CheckGrowth->GoodGrowth Good Toxicity Toxicity or Metabolic Burden? PoorGrowth->Toxicity Sol_Toxicity Reduce Induction (Lower Temp/Inducer) Toxicity->Sol_Toxicity Yes Sol_Burden Optimize Codons/ Use Weaker Promoter Toxicity->Sol_Burden No CheckPrecursors Analyze Precursors (e.g., FPP levels) GoodGrowth->CheckPrecursors LowPrecursors Low Precursors CheckPrecursors->LowPrecursors Low SufficientPrecursors Sufficient Precursors CheckPrecursors->SufficientPrecursors Sufficient Sol_Precursors Overexpress dxs, idi, or MVA pathway genes LowPrecursors->Sol_Precursors Sol_Enzyme Overexpress ispB/ Check Enzyme Activity SufficientPrecursors->Sol_Enzyme

References

Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Octaprenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Octaprenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this long-chain isoprenoid alcohol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Overall Yield

  • Question: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?

  • Answer: Low overall yield in this compound synthesis is a common issue and can stem from several factors throughout the multi-step process. The most critical step impacting yield is often the formation of undesired Z-isomers during the bromination of allylic prenols.[1] This significantly reduces the amount of the desired all-E-isomer.

    Troubleshooting Steps:

    • Optimize Bromination: While the formation of Z-isomers during bromination with reagents like PBr₃ is difficult to eliminate completely, ensuring anhydrous conditions and carefully controlling the reaction temperature can help minimize their formation.[1]

    • Efficient Purification of Intermediates: It is highly recommended to purify the polyprenol intermediates after each chain-lengthening step to remove the Z-isomer before proceeding to the next round of reactions.[1]

    • Monitor Reactions Closely: Utilize High-Performance Liquid Chromatography (HPLC) to monitor the progress of each reaction.[2][3] This allows for the timely quenching of reactions to prevent the formation of byproducts and ensures the reaction has gone to completion.

    • Inert Atmosphere: Ensure all reactions, especially those involving organometallic reagents (e.g., Grignard or organolithium reagents), are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.

Issue 2: Difficult Purification and Isomer Separation

  • Question: I am struggling to separate the all-E-Octaprenol from its Z-isomers and other impurities. What are the most effective purification strategies?

  • Answer: The separation of geometric isomers of long-chain polyprenols is a significant challenge due to their similar physical properties. A multi-step chromatographic approach is typically necessary for successful purification.

    Recommended Purification Protocol:

    • Initial Purification on Alumina: The crude product is first subjected to column chromatography on Alumina N (grade III). This initial step removes many non-isomeric impurities and provides a mixture of Z/E isomers.

    • Silver Nitrate Chromatography: The crucial step for separating the Z and E isomers involves chromatography on an Alumina N column impregnated with silver nitrate (AgNO₃).[2] The silver ions interact differently with the double bonds of the Z and E isomers, allowing for their separation. The all-E isomer is typically eluted after the Z-isomer.

Issue 3: Incomplete or Sluggish Coupling Reactions

  • Question: The coupling reaction to extend the isoprenoid chain is not going to completion or is very slow. What could be the problem?

  • Answer: Incomplete coupling reactions can be due to several factors, including impure starting materials, insufficiently activated reagents, or non-optimal reaction conditions.

    Troubleshooting Steps:

    • Purity of Starting Materials: Ensure that the prenyl bromide and the coupling partner (e.g., a Grignard reagent or an acetylide) are pure and free of any residual solvents or moisture.

    • Activation of Reagents: For Grignard reactions, ensure the magnesium turnings are fresh and properly activated. For acetylide coupling, the use of sodium acetylide in a suitable solvent like dimethoxyethane (DME) at room temperature can be an effective approach that avoids the use of liquid ammonia.[2][3]

    • Reaction Monitoring: Use HPLC to track the consumption of starting materials. If the reaction stalls, a fresh batch of the coupling reagent may need to be prepared and added.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the chemical synthesis of all-trans-Octaprenol?

A1: The primary challenge is controlling the stereochemistry of the double bonds to obtain the desired all-trans (all-E) isomer. The bromination of allylic alcohol intermediates frequently leads to the formation of a mixture of Z and E isomers, which reduces the yield of the target compound and complicates the purification process.[1]

Q2: What analytical techniques are essential for monitoring the synthesis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring every step of the synthesis.[2][3] It allows for the tracking of starting material consumption, product formation, and the detection of undesired isomers and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for the structural characterization and confirmation of the final product and key intermediates.

Q3: Are there any modern synthetic methods that simplify the synthesis of polyprenols like this compound?

A3: Yes, a recently developed method for the chemical synthesis of polyprenols by chain lengthening is considerably less time-consuming and avoids the use of low temperatures and toxic chemicals. A key improvement in this method is the replacement of the critical acetylene addition step in liquid ammonia with the use of sodium acetylide in dimethoxyethane (DME) at room temperature, with the reaction being completed within an hour.[2][3]

Data Presentation

Table 1: Typical Yields for Polyprenol Chain-Lengthening Synthesis

Precursor PolyprenolProduct PolyprenolYield of Z/E Isomer Mixture (after first Alumina Column)
HexaprenolHeptaprenol25%
HeptaprenolThis compound20-25%

Note: Yields are in relation to the starting amount of the precursor polyprenol.[2]

Table 2: Elution Conditions for Isomer Separation

PolyprenolChromatography ColumnEluent SystemElution of Z-isomerElution of all-E-isomer
HeptaprenolAlumina N (grade III)Diethyl ether/hexane20% Diethyl ether20-25% Diethyl ether
This compoundAlumina N (grade V) – 5% AgNO₃Diethyl ether/hexane40% Diethyl ether40-50% Diethyl ether
DecaprenolAlumina N (grade V) – 5% AgNO₃Diethyl ether/hexaneNot specified20-50% Diethyl ether

Source: Adapted from literature data.[2]

Experimental Protocols

Protocol 1: General Procedure for Chain Lengthening in Polyprenol Synthesis

This protocol describes a single chain-lengthening cycle, which can be iteratively applied to synthesize longer polyprenols like this compound.

  • Bromination of the Starting Polyprenol:

    • Dissolve the starting polyprenol (e.g., Heptaprenol) in a suitable anhydrous solvent (e.g., diethyl ether).

    • Slowly add a brominating agent (e.g., phosphorus tribromide, PBr₃) at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by HPLC until the starting alcohol is consumed.

    • Work up the reaction by carefully quenching with water or a saturated bicarbonate solution, followed by extraction with an organic solvent.

    • Dry the organic phase and concentrate under reduced pressure to obtain the crude prenyl bromide.

  • Acetylene Coupling:

    • In a separate flask under an inert atmosphere, prepare a solution of sodium acetylide in anhydrous dimethoxyethane (DME).

    • Add the crude prenyl bromide solution dropwise to the sodium acetylide suspension at room temperature.

    • Stir the reaction for approximately one hour, monitoring by HPLC.

    • Upon completion, quench the reaction with a saturated ammonium chloride solution and extract the product with an organic solvent.

    • Dry and concentrate the organic phase.

  • Partial Hydrogenation (Lindlar Reduction):

    • Dissolve the product from the acetylene coupling step in a suitable solvent (e.g., hexane).

    • Add Lindlar's catalyst and a catalyst poison (e.g., quinoline).

    • Hydrogenate the mixture under a hydrogen atmosphere until the alkyne is fully converted to a cis-alkene, as monitored by HPLC.

    • Filter off the catalyst and concentrate the filtrate to yield the chain-lengthened polyprenol.

  • Purification:

    • Perform an initial purification of the crude product using column chromatography on Alumina N (grade III).

    • Follow with a second column chromatography step on Alumina N impregnated with 5% AgNO₃ to separate the Z and E isomers.

Mandatory Visualizations

experimental_workflow start Starting Polyprenol (e.g., Heptaprenol) bromination Bromination (PBr3, Et2O) start->bromination prenyl_bromide Crude Prenyl Bromide bromination->prenyl_bromide coupling Acetylene Coupling (Sodium Acetylide, DME) prenyl_bromide->coupling alkyne_product Chain-Extended Alkyne coupling->alkyne_product hydrogenation Partial Hydrogenation (Lindlar's Catalyst, H2) alkyne_product->hydrogenation crude_product Crude this compound (Z/E mixture) hydrogenation->crude_product alumina_col Purification 1: Alumina N Column crude_product->alumina_col isomer_mixture Z/E Isomer Mixture alumina_col->isomer_mixture ag_col Purification 2: Alumina N-AgNO3 Column isomer_mixture->ag_col z_isomer Z-Octaprenol ag_col->z_isomer Elutes first e_isomer all-E-Octaprenol (Final Product) ag_col->e_isomer Elutes second

Caption: Experimental workflow for the chain-lengthening synthesis of this compound.

troubleshooting_low_yield problem Low Overall Yield cause1 Z-Isomer Formation during Bromination problem->cause1 cause2 Incomplete Coupling Reaction problem->cause2 cause3 Side Reactions/ Byproduct Formation problem->cause3 cause4 Loss during Purification problem->cause4 solution1a Optimize Bromination Conditions cause1->solution1a solution1b Purify Intermediates to Remove Z-Isomers cause1->solution1b solution2a Ensure Purity of Starting Materials cause2->solution2a solution2b Confirm Reagent Activation cause2->solution2b solution3 Monitor Reactions by HPLC cause3->solution3 solution4 Optimize Chromatography Conditions cause4->solution4

Caption: Troubleshooting logic for addressing low overall yield in this compound synthesis.

References

Technical Support Center: Preventing the Degradation of Octaprenol During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Octaprenol, maintaining its stability during sample storage is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you mitigate the degradation of this compound in your samples.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during the storage and handling of this compound samples.

Issue Potential Cause(s) Recommended Solution(s)
Low or inconsistent this compound concentration in stored samples. Oxidative Degradation: this compound, as a long-chain isoprenoid alcohol with multiple double bonds, is susceptible to oxidation when exposed to air (oxygen).[1] This is a primary degradation pathway.Inert Atmosphere: Store samples under an inert gas like argon or nitrogen to displace oxygen.[2] Antioxidants: Add a low concentration (e.g., 0.01-0.1% w/v) of an antioxidant such as Butylated Hydroxytoluene (BHT) or α-tocopherol to the storage solvent.[3][4][5][6]
Photodegradation: Exposure to light, especially UV light, can accelerate the degradation of polyprenols.Light Protection: Store samples in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[7][8]
Thermal Degradation: Elevated temperatures can increase the rate of chemical degradation.Low-Temperature Storage: Store samples at or below -20°C for long-term stability. For maximum stability, -80°C is recommended.
Acid/Base Hydrolysis: Although less common for polyprenols, extreme pH conditions can potentially lead to degradation.Neutral pH: Ensure the sample and storage solvent are at a neutral pH.
Appearance of unknown peaks in HPLC/LC-MS analysis of stored samples. Formation of Degradation Products: New peaks often represent oxidation products (e.g., aldehydes, ketones) or isomers formed during storage.[1]Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in peak identification. Proper Storage: Implement the recommended storage conditions (inert atmosphere, low temperature, light protection) to minimize the formation of these products.
Sample discoloration (e.g., yellowing). Oxidation and Polymerization: Discoloration is often a visual indicator of oxidative degradation and the formation of polymeric byproducts.[9]Visual Inspection: Regularly inspect samples for any change in color. Inert Atmosphere & Antioxidants: Strictly adhere to storage under an inert atmosphere and consider the use of antioxidants.
Precipitation or cloudiness in the sample solution upon thawing. Poor Solubility at Low Temperatures: this compound may have reduced solubility in some organic solvents at very low temperatures. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the aggregation and precipitation of lipid-soluble compounds.[10][11][12][13][14]Solvent Selection: Choose a solvent in which this compound has good solubility even at low temperatures (e.g., a mixture of non-polar and slightly polar solvents). Aliquotting: Aliquot samples into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Proper Thawing: Thaw samples slowly and completely, and vortex gently before use to ensure homogeneity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

A1: For long-term storage, it is recommended to store this compound solutions at -20°C or, for enhanced stability, at -80°C.[2] Storing at ultra-low temperatures significantly slows down the rate of potential degradation reactions.

Q2: What type of container should I use to store this compound solutions?

A2: Always use glass containers, such as amber glass vials with Teflon-lined caps, for storing this compound in organic solvents.[2] Plastic containers should be avoided as plasticizers and other contaminants can leach into the organic solvent and potentially interfere with your analysis or catalyze degradation.[2]

Q3: Is it necessary to use an inert gas when storing this compound?

A3: Yes, it is highly recommended to purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[2] This displaces oxygen and minimizes the risk of oxidative degradation, which is a major pathway for polyprenol degradation.[1]

Q4: Can I add an antioxidant to my this compound samples for better stability?

A4: Yes, adding a small amount of an antioxidant can significantly improve the stability of this compound. Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1% (w/v) is a commonly used and effective antioxidant for preventing the oxidation of lipids and related compounds.[3][4][5][15] α-tocopherol (Vitamin E) can also be used.[16]

Q5: How do I prevent degradation when handling and preparing this compound samples for analysis?

A5: To minimize degradation during sample preparation, work quickly and avoid prolonged exposure to light and air. Use pre-chilled solvents and keep samples on ice whenever possible. If the protocol involves evaporation of the solvent, use a stream of nitrogen to gently dry the sample instead of heating. Reconstitute the sample in the mobile phase just before analysis.

Q6: How many times can I freeze and thaw my this compound sample?

A6: It is best to avoid repeated freeze-thaw cycles as they can affect the stability and integrity of lipid-soluble compounds.[10][11][12][13][14] The best practice is to aliquot your stock solution into single-use vials. If you must reuse a sample, minimize the number of freeze-thaw cycles.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

Objective: To properly store this compound to minimize degradation over an extended period.

Materials:

  • This compound

  • High-purity organic solvent (e.g., hexane, ethanol, or a mixture)

  • Butylated Hydroxytoluene (BHT) or α-tocopherol (optional)

  • Amber glass vials with Teflon-lined screw caps

  • Argon or nitrogen gas cylinder with a regulator and tubing

  • -20°C and -80°C freezers

Procedure:

  • Prepare a stock solution of this compound in the desired organic solvent at a known concentration.

  • (Optional) Add BHT to the stock solution to a final concentration of 0.01% (w/v).

  • Aliquot the stock solution into multiple small-volume amber glass vials. This will allow for single-use of each aliquot, avoiding repeated freeze-thaw cycles.

  • Gently flush the headspace of each vial with a stream of argon or nitrogen for 10-15 seconds to displace any oxygen.

  • Immediately cap the vials tightly.

  • Label the vials clearly with the compound name, concentration, solvent, date, and storage conditions.

  • For long-term storage, place the vials in a -80°C freezer. For shorter-term storage (up to a few months), a -20°C freezer is acceptable.[2]

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and assess its intrinsic stability.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Thermostatic water bath or oven

  • Photostability chamber or a UV lamp

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Keep the mixture at room temperature and protected from light for a defined period, monitoring for degradation.

  • Thermal Degradation: Place a vial of the this compound stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a vial of the this compound stock solution to a light source (e.g., in a photostability chamber with a combination of UV and visible light) for a defined period. Wrap a control vial in aluminum foil and place it alongside the exposed sample.

  • Analysis: At each time point, analyze the stressed samples and a control sample (stored under ideal conditions) by a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and identify any degradation products.

Visualizations

Experimental_Workflow_for_Octaprenol_Storage cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_retrieval Sample Retrieval prep1 Dissolve this compound in appropriate solvent prep2 Add Antioxidant (e.g., 0.01% BHT) prep1->prep2 prep3 Aliquot into amber glass vials prep2->prep3 storage1 Purge with Inert Gas (Ar/N2) prep3->storage1 storage2 Seal tightly with Teflon-lined cap storage1->storage2 storage3 Store at -20°C or -80°C storage2->storage3 retrieval1 Equilibrate to Room Temperature storage3->retrieval1 retrieval2 Vortex gently before use retrieval1->retrieval2 Degradation_Pathways cluster_stressors Stress Factors This compound This compound Degradation_Products Degradation Products (e.g., Aldehydes, Ketones, Isomers) This compound->Degradation_Products Degradation Oxygen Oxygen (Air) Oxygen->Degradation_Products Oxidation Light Light (UV) Light->Degradation_Products Photodegradation Heat High Temperature Heat->Degradation_Products Thermal Degradation pH Extreme pH pH->Degradation_Products Hydrolysis

References

Technical Support Center: Optimizing HPLC Separation of Octaprenol from other Polyprenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of octaprenol from other polyprenols. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other polyprenols?

A1: The main challenge lies in the high structural similarity among polyprenol homologs. Polyprenols are long-chain isoprenoid alcohols, and different polyprenols vary only in the number of isoprene units. This results in very similar physicochemical properties, making their separation by chromatography difficult. Additionally, the presence of geometric isomers (Z/E isomers) for each polyprenol adds another layer of complexity to the separation.

Q2: Which HPLC mode is best suited for separating this compound and other polyprenols?

A2: Reversed-phase HPLC (RP-HPLC) is the most common and effective method for separating polyprenol homologs based on their chain length.[1] A non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. Longer chain polyprenols will have longer retention times due to their increased hydrophobicity. Normal-phase HPLC (NP-HPLC) can also be used and is particularly useful for separating polyprenols from dolichols (their saturated counterparts) or for separating geometric isomers.[1][2]

Q3: What type of column is recommended for this compound separation?

A3: For reversed-phase HPLC, an octadecylsilane (C18 or ODS) column is widely recommended and has demonstrated good performance in separating polyprenols.[3][4] For enhanced separation of complex mixtures, connecting two or three C18 columns in series can be effective.[3] For the separation of geometric isomers (Z/E isomers), a silver-ion HPLC (Ag-HPLC) column or a column impregnated with silver nitrate can be very powerful.[3][4]

Q4: What are the typical mobile phases used for the reversed-phase HPLC of polyprenols?

A4: Typical mobile phases for RP-HPLC of polyprenols are mixtures of organic solvents. Common combinations include methanol/hexane and acetonitrile/methanol/water.[4] The exact ratio of the solvents in the mobile phase is a critical parameter that needs to be optimized to achieve the desired separation.[5] The addition of modifiers like 10 mM ammonium formate and 0.1% formic acid can improve peak shape and ionization for mass spectrometry (MS) detection.[3]

Q5: How can I detect and quantify this compound after separation?

A5: Polyprenols can be detected using a UV detector, typically at a wavelength of around 210 nm where they exhibit absorbance.[4][6] For more sensitive and specific detection, a mass spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) can be used.[3][7] Quantification is typically achieved by creating a calibration curve with known concentrations of an this compound standard.[8][9]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Polyprenol Peaks

Symptoms:

  • Peaks are not well separated and overlap significantly.

  • This compound peak is not baseline-resolved from other polyprenols.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition Adjust the solvent ratio in your mobile phase. For RP-HPLC, increasing the proportion of the weaker solvent (e.g., water or methanol in a methanol/hexane system) will generally increase retention times and may improve resolution.[5][10] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.[11]
Inappropriate Column Ensure you are using a high-quality C18 column with a suitable particle size (e.g., 5 µm or smaller for higher efficiency).[4] For very similar compounds, consider using a longer column or coupling two columns in series to increase the theoretical plates.[3]
Incorrect Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.[12]
Suboptimal Temperature Adjust the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve efficiency, but it can also affect selectivity.[13] A stable column temperature is crucial for reproducible results.[4]
Isocratic vs. Gradient Elution If you are using isocratic elution (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can significantly improve the separation of complex mixtures with a wide range of polarities.[14][15][16]
Issue 2: Peak Tailing

Symptoms:

  • Peaks are asymmetrical with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained contaminants.[3] If the column is old or has been used extensively, it may need to be replaced.
Secondary Interactions with Stationary Phase The presence of acidic silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of these silanol groups.[3]
Mobile Phase pH Ensure the mobile phase pH is appropriate for your analytes. For many lipids, a slightly acidic mobile phase (pH 3-5) can improve peak shape.[3]
Sample Overload Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[17]
Issue 3: Peak Splitting or Broadening

Symptoms:

  • A single peak appears as two or more smaller peaks (splitting).

  • Peaks are wider than expected (broadening).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Solvent Incompatibility The solvent in which your sample is dissolved should be compatible with the mobile phase. Ideally, dissolve your sample in the initial mobile phase.[3] A strong mismatch can cause peak distortion, especially for early-eluting peaks.[18]
Column Void or Channeling A void at the head of the column or uneven packing can cause the sample to travel through different paths, leading to split peaks. This often requires replacing the column.[19]
Contamination of Guard Column or Column Inlet Frit Particulates from the sample or mobile phase can block the inlet frit. Replace the guard column or filter, and if necessary, try back-flushing the analytical column (check manufacturer's instructions first).[20]
Co-elution of Isomers or Impurities What appears to be a split peak might be two closely eluting compounds. Try adjusting the mobile phase composition or temperature to improve their separation.[3]
High Sample Concentration A very high concentration of the sample can lead to peak splitting. Dilute the sample and re-inject.[19]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction and purification of polyprenols from plant material.

  • Sample Preparation:

    • Harvest fresh plant material (e.g., needles of conifers).

    • Dry the material to a moisture content of less than 12% (wt).

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • In a flask, add petroleum ether to the powdered plant material at a ratio of 1:4 to 1:10 (w/v).

    • Perform reflux extraction at 50-70°C for 2-6 hours. Repeat the extraction twice.

    • Filter the extracts and combine the petroleum ether solutions.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude petroleum ether extract.[21]

  • Saponification:

    • To the crude extract, add a 10-20% (wt) sodium hydroxide (NaOH) solution at a 1:2 ratio (extract weight to NaOH solution volume).

    • Heat the mixture to 60-70°C and stir for 1-2 hours to saponify triglycerides and fatty acids.

    • After cooling, transfer the mixture to a separatory funnel and extract the unsaponifiable fraction multiple times with petroleum ether.

    • Combine the petroleum ether layers and wash with water until the pH is neutral (pH 7).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Dissolve the unsaponifiable matter in acetone with heating and stirring.

    • Cool the solution to 0°C for several hours to precipitate sterols and other less soluble compounds.

    • Filter to remove the precipitate and concentrate the filtrate to obtain a crude polyprenol extract.

    • Further purification can be achieved by dissolving the crude extract in ethanol, cooling, and removing the soluble impurities. The ethanol-insoluble fraction containing the polyprenols is then collected.[21]

Protocol 2: Reversed-Phase HPLC Analysis of this compound

This protocol provides a starting point for the RP-HPLC analysis of this compound and other polyprenols. Optimization of these conditions may be necessary for specific samples.

  • HPLC System and Column:

    • HPLC System: An Agilent 1260 Infinity II or equivalent system.[6]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[3]

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[3]

    • A gradient elution is often preferred for complex polyprenol mixtures. A starting point could be a linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes. The exact gradient profile will need to be optimized.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 35-50°C. A stable, elevated temperature can improve peak shape and reduce run times.[4]

    • Injection Volume: 5-20 µL.

    • Detector: UV detector at 210 nm or a Mass Spectrometer.[4][6]

  • Sample Preparation for HPLC:

    • Dissolve the purified polyprenol extract in a solvent compatible with the initial mobile phase (e.g., methanol/chloroform 1:1, v/v).[22]

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Quantitative Data Summary

Table 1: Example HPLC Operating Conditions for Polyprenol Analysis

ParameterCondition 1Condition 2
Column Nucleosil 100 C18 (250 x 4 mm, 5 µm)[4]C18 reversed-phase (100 mm x 2.1 mm, 1.8 µm)[3]
Mobile Phase Methanol/Hexane (340/20, v/v)[4]A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acidB: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid[3]
Elution Mode Isocratic[4]Gradient[3]
Flow Rate 1.5 mL/min[4]Not specified
Temperature Not specified50°C[3]
Detection UV at 210 nm[4]MS or ELSD[3]

Table 2: Polyprenol Yields from Different Extraction Methods

Plant SpeciesExtraction MethodSolvents / ConditionsPolyprenol Yield (mg/g DW)Reference
Pinus sylvestrisSolvent ExtractionHexane:Acetone (1:1, v/v)14.00 ± 0.4[23]
Picea sitchensisSFE-CO2200 bar, 70°C, 7h, with ethanol co-solvent6.35 ± 0.4[23]
Cunninghamia lanceolataSolvent ExtractionEthyl acetate, 71.4°C, 5.96h~12.2 ± 0.4[1]
Ginkgo bilobaSolvent ExtractionPetroleum etherNot specified[23]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Needles) drying Drying and Grinding plant_material->drying extraction Solvent Extraction drying->extraction saponification Saponification extraction->saponification purification Purification saponification->purification sample_dissolution Dissolve in Compatible Solvent purification->sample_dissolution filtration Filtration (0.45 µm) sample_dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV/MS Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification

Caption: A general workflow for the extraction, purification, and HPLC analysis of polyprenols from plant materials.

troubleshooting_workflow start Poor HPLC Separation q1 Are all peaks affected? start->q1 check_system Check for System-wide Issues: - Leaks - Pump malfunction - Detector issues q1->check_system yes1 q2 Is it poor resolution or peak shape? q1->q2 no1 yes1 Yes no1 No optimize_mobile_phase Optimize Mobile Phase: - Adjust solvent ratio - Try different solvents - Switch to gradient elution q2->optimize_mobile_phase resolution q3 Tailing or Splitting? q2->q3 peak_shape resolution Poor Resolution peak_shape Poor Peak Shape check_tailing Address Tailing: - Check for column contamination - Add acid to mobile phase - Reduce sample load q3->check_tailing tailing check_splitting Address Splitting: - Match sample solvent to mobile phase - Check for column void/blockage - Dilute sample q3->check_splitting splitting tailing Tailing splitting Splitting

Caption: A decision tree for troubleshooting common HPLC separation issues encountered during polyprenol analysis.

References

Technical Support Center: Strategies to Enhance the Solubility of Octaprenol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Octaprenol in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a long-chain isoprenoid alcohol with the chemical formula C40H66O and a molecular weight of 562.95 g/mol . Its highly lipophilic nature, evidenced by a predicted logP value of approximately 11.58, results in poor aqueous solubility. This poses a significant challenge for in vitro studies, as a homogenous solution is crucial for accurate and reproducible results in cell-based assays and other aqueous experimental systems.

Q2: What are the initial steps to consider when preparing an this compound solution for my experiments?

A2: Before attempting to solubilize this compound, it is essential to have accurate information about its physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C40H66O
Molecular Weight 562.95 g/mol
Predicted logP ~11.58
Appearance Typically supplied as an oil or in a hexane solution

Given its high lipophilicity, direct dissolution in aqueous media is not feasible. Therefore, the use of an appropriate organic solvent to create a stock solution is the primary step.

Troubleshooting Guides

Issue 1: this compound precipitates when added to my aqueous cell culture medium.

This is a common issue known as "crashing out," where the compound is no longer soluble as the concentration of the organic solvent is diluted in the aqueous medium.

Table 2: Troubleshooting Precipitation of this compound in Aqueous Media

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the medium exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a concentration-response curve to determine the optimal, non-precipitating concentration range.
Solvent Shock Rapid dilution of the concentrated DMSO stock into the aqueous medium causes localized supersaturation and precipitation.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium. Add the stock solution dropwise while gently vortexing or swirling the medium.
Low Temperature The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium for dilutions.
Inappropriate Solvent The chosen organic solvent may not be optimal for your specific cell line or assay.While DMSO is a common choice, consider ethanol as an alternative. Always perform a solvent tolerance test to determine the maximum concentration your cells can withstand without cytotoxic effects.
Issue 2: My this compound stock solution is not dissolving completely.

If you are having trouble dissolving this compound in your chosen organic solvent to create a stock solution, consider the following:

Table 3: Troubleshooting Incomplete Dissolution of this compound Stock

Potential Cause Explanation Recommended Solution
Insufficient Solvent Volume The amount of solvent is not enough to dissolve the quantity of this compound.Increase the volume of the solvent to create a more dilute stock solution.
Low Temperature Dissolution may be slower at room temperature.Gently warm the solution in a water bath (e.g., 37-50°C) to aid dissolution. However, be cautious of potential compound degradation at higher temperatures.
Inadequate Mixing The compound has not been sufficiently agitated to facilitate dissolution.Use a vortex mixer for vigorous mixing. For difficult-to-dissolve compounds, sonication in a water bath for short intervals can be effective.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weighing: Tare a sterile amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 5.63 mg of this compound (or adjust the mass and volume to achieve the desired concentration).

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution for any undissolved particles.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you can first dilute 1 µL of the 10 mM stock into 99 µL of pre-warmed medium to create a 100 µM intermediate solution.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in your culture plate or tube to reach the final 10 µM concentration.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. The final DMSO concentration should ideally be ≤ 0.1% to avoid cytotoxicity.

  • Mix Gently: Gently mix the final working solution by pipetting up and down or by gentle swirling before applying it to the cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Controls weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Store at -20°C / -80°C mix->store thaw Thaw Stock intermediate Intermediate Dilution (in warm medium) thaw->intermediate final Final Dilution (in warm medium) intermediate->final apply Apply to Cells final->apply vehicle Vehicle Control (DMSO)

Caption: Workflow for preparing this compound solutions.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Precipitation in Medium cause1 High Final Concentration issue->cause1 cause2 Solvent Shock issue->cause2 cause3 Low Temperature issue->cause3 sol1 Decrease Concentration cause1->sol1 sol2 Serial Dilution cause2->sol2 sol3 Use Pre-warmed Medium cause3->sol3

Refinement of protocols for the purification of Octaprenol pyrophosphate synthase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the purification of Octaprenyl pyrophosphate synthase (OPPs).

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of recombinant Octaprenyl pyrophosphate synthase.

ProblemPossible CauseSuggested Solution
Low or No Protein Expression Suboptimal Induction Conditions: Incorrect IPTG concentration, induction temperature, or duration.Optimize induction parameters. Test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM), induction temperatures (e.g., 16°C, 25°C, 37°C), and induction times (e.g., 4 hours to overnight). Lower temperatures often favor soluble protein expression.
Codon Bias: The OPPs gene may contain codons that are rare in E. coli.Use an E. coli expression strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains). Alternatively, synthesize a codon-optimized gene for E. coli expression.
Plasmid Instability or Incorrect Construct: Errors in the cloned gene sequence or loss of the expression plasmid.Sequence the plasmid to verify the integrity of the OPPs gene and the reading frame. Maintain antibiotic selection pressure throughout cultivation.
Low Protein Yield After Purification Inefficient Cell Lysis: Incomplete disruption of E. coli cells.Ensure complete cell lysis by using appropriate methods such as high-pressure homogenization (French press) or sonication. Monitor lysis efficiency by microscopy.
Protein Degradation: Proteolytic cleavage of the target protein.Add protease inhibitors (e.g., PMSF, cOmplete™ Protease Inhibitor Cocktail) to the lysis buffer. Perform all purification steps at 4°C to minimize protease activity.
Suboptimal Chromatography Conditions: Inefficient binding or elution from chromatography columns.Optimize buffer conditions (pH, salt concentration, imidazole concentration for His-tags). Ensure the resin is properly equilibrated. For Ni-NTA chromatography, ensure the His-tag is accessible.
Protein is Insoluble (Inclusion Bodies) High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery.Lower the induction temperature (e.g., 16-20°C) and reduce the inducer concentration to slow down protein expression, which can promote proper folding.
Formation of Disulfide Bonds: Incorrect disulfide bond formation in the reducing environment of the E. coli cytoplasm.Co-express disulfide bond isomerases or use expression strains engineered to promote disulfide bond formation in the cytoplasm (e.g., SHuffle® strains).
Inherent Properties of the Protein: Some proteins are intrinsically prone to aggregation.Express OPPs with a solubility-enhancing fusion tag (e.g., Maltose Binding Protein (MBP), Glutathione S-Transferase (GST)). If inclusion bodies persist, they can be purified and the protein refolded.
Low Purity of Final Protein Sample Non-specific Binding to Resin: Host cell proteins co-elute with the target protein.Increase the stringency of the wash steps during chromatography. For His-tagged proteins, add a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer. Consider adding a second chromatography step with a different separation principle (e.g., ion exchange or size exclusion chromatography).
Co-purification of Nucleic Acids: Contamination with host DNA or RNA.Treat the cell lysate with DNase I and RNase A to digest nucleic acids before chromatography.
Presence of Aggregates: Purified protein contains aggregated forms.Introduce a size exclusion chromatography (gel filtration) step as a final polishing step to separate monomers from aggregates.
Low or No Enzyme Activity Protein Misfolding: The purified protein is not in its native, active conformation.If the protein was purified from inclusion bodies, optimize the refolding protocol. Ensure the presence of necessary cofactors (e.g., Mg2+) in the assay buffer.
Incorrect Assay Conditions: Suboptimal pH, temperature, or substrate concentrations in the activity assay.Verify the optimal conditions for the OPPs activity assay. Ensure all reagents, especially the pyrophosphate substrates, are not degraded.
Presence of Inhibitors: Co-purified contaminants may inhibit enzyme activity.Improve the purification protocol to remove all contaminants. Dialyze the final protein sample against the assay buffer to remove small molecule inhibitors.

Quantitative Data Summary

The following table summarizes representative data from a multi-step purification of E. coli Octaprenyl pyrophosphate synthase. Actual results may vary depending on the specific experimental conditions.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Lysate 25005000.21001
Ni-NTA Affinity Chromatography 5040088040
DEAE Ion Exchange Chromatography 153002060100
Size Exclusion Chromatography 102502550125

Note: This table is a composite based on typical purification schemes and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged E. coli OPPs

This protocol describes the expression of OPPs in E. coli and its subsequent purification using affinity and ion-exchange chromatography.

1. Expression: a. Transform E. coli BL21(DE3) cells with an expression vector containing the His-tagged OPPs gene. b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C. e. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

2. Cell Lysis: a. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM imidazole). b. Lyse the cells by sonication or using a French press. c. Centrifuge the lysate at 17,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Ni-NTA Affinity Chromatography: a. Load the supernatant onto a pre-equilibrated Ni-NTA column. b. Wash the column with 10 column volumes of Wash Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 40 mM imidazole). c. Elute the protein with Elution Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM imidazole).

4. Ion Exchange Chromatography (DEAE Sepharose): a. Dialyze the eluted protein against Buffer A (25 mM Tris-HCl pH 7.5). b. Load the dialyzed sample onto a pre-equilibrated DEAE Sepharose column. c. Wash the column with Buffer A. d. Elute the protein with a linear gradient of 0-500 mM NaCl in Buffer A. e. Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure OPPs.

5. Final Steps: a. Dialyze the purified protein against Storage Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl). b. Concentrate the protein to the desired concentration using an ultrafiltration device. c. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. d. Store the purified protein at -80°C.

Protocol 2: Octaprenyl Pyrophosphate Synthase Activity Assay

This protocol describes a radiometric assay to measure the enzymatic activity of OPPs.

1. Reaction Mixture (for one 100 µL reaction):

  • 50 mM HEPES buffer, pH 7.5
  • 0.5 mM MgCl₂
  • 50 mM KCl
  • 0.1% Triton X-100
  • 5 µM Farnesyl pyrophosphate (FPP)
  • 50 µM [¹⁴C]-Isopentenyl pyrophosphate (IPP) (radiolabeled)
  • 0.5 µM purified OPPs enzyme

2. Procedure: a. Prepare the reaction mixture without the enzyme in a microcentrifuge tube. b. Pre-warm the mixture to 25°C. c. Initiate the reaction by adding the purified OPPs enzyme. d. Incubate the reaction at 25°C for a set period of time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction. e. Terminate the reaction by adding 10 mM EDTA. f. Extract the radiolabeled polyprenyl pyrophosphate products with 1-butanol. g. The butanol phase can then be analyzed by thin-layer chromatography (TLC) and autoradiography to identify and quantify the product.

Frequently Asked Questions (FAQs)

Q1: My recombinant OPPs is always found in inclusion bodies. What is the first thing I should try to improve its solubility?

A1: The most common and often most effective first step is to lower the induction temperature. High expression temperatures (like 37°C) can lead to rapid protein synthesis that outpaces the cell's folding capacity, resulting in aggregation. Try reducing the temperature to 16-20°C and extending the induction time (e.g., overnight). This slower expression rate often gives the protein more time to fold correctly.

Q2: I have purified my OPPs, but it shows very low or no activity. What could be the reason?

A2: There are several possibilities. First, ensure that your assay buffer contains the essential cofactor Mg²⁺, as prenyltransferases are typically magnesium-dependent. Second, verify the integrity of your substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), as they can degrade over time. Finally, if your protein was purified from inclusion bodies, the refolding process may not have been optimal, resulting in misfolded, inactive protein. You may need to screen different refolding conditions.

Q3: My His-tagged OPPs does not bind to the Ni-NTA column. What should I do?

A3: This could be due to several factors. First, confirm the presence of the His-tag by Western blot using an anti-His antibody. If the tag is present, it might be inaccessible. You could try performing the purification under denaturing conditions (e.g., using 6M urea or guanidine hydrochloride in your lysis buffer) to expose the tag, followed by on-column refolding. Also, ensure that your lysis buffer does not contain high concentrations of chelating agents like EDTA, which would strip the nickel ions from the resin.

Q4: I see multiple bands on my SDS-PAGE gel after a single-step affinity purification. How can I increase the purity?

A4: A single affinity step is often not sufficient for high purity. To remove contaminating host proteins, it is highly recommended to add a second, orthogonal purification step. Ion-exchange chromatography (like DEAE or Q-sepharose) or size-exclusion chromatography are excellent choices that separate proteins based on different properties (charge and size, respectively) and can significantly improve the purity of your OPPs preparation.

Q5: How can I confirm that the protein I have purified is indeed Octaprenyl pyrophosphate synthase?

A5: There are several ways to confirm the identity of your purified protein. The most definitive method is mass spectrometry (e.g., peptide mass fingerprinting or tandem MS/MS) to confirm the protein's amino acid sequence. Functionally, you can perform the enzyme activity assay described in this guide; the production of a C40 product from FPP and IPP is characteristic of OPPs. You can also use Western blotting with an antibody specific to your protein or its tag.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_qc Quality Control transformation Transformation of E. coli culture_growth Culture Growth transformation->culture_growth induction Induction (IPTG) culture_growth->induction cell_harvest Cell Harvest induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis Cell Pellet clarification Clarification (Centrifugation) cell_lysis->clarification affinity_chrom Ni-NTA Affinity Chromatography clarification->affinity_chrom ion_exchange DEAE Ion Exchange Chromatography affinity_chrom->ion_exchange sec Size Exclusion Chromatography ion_exchange->sec final_protein Pure OPPs sec->final_protein sds_page SDS-PAGE final_protein->sds_page activity_assay Activity Assay final_protein->activity_assay concentration Concentration Determination final_protein->concentration

Caption: Experimental workflow for the expression and purification of Octaprenyl pyrophosphate synthase.

ubiquinone_biosynthesis fpp Farnesyl Pyrophosphate (FPP) opps Octaprenyl Pyrophosphate Synthase (OPPs) fpp->opps ipp Isopentenyl Pyrophosphate (IPP) ipp->opps opp Octaprenyl Pyrophosphate opps->opp + 5 IPP ubiA UbiA opp->ubiA phb p-hydroxybenzoate phb->ubiA intermediate 3-octaprenyl- 4-hydroxybenzoate ubiA->intermediate modifications Further Modifications (Hydroxylation, Methylation, etc.) intermediate->modifications ubiquinone Ubiquinone-8 (Coenzyme Q8) modifications->ubiquinone

Caption: Simplified metabolic pathway for Ubiquinone-8 biosynthesis involving Octaprenyl pyrophosphate synthase.

Addressing matrix effects in the mass spectrometric analysis of Octaprenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Octaprenol and related polyprenols.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of this compound analysis?

A: The matrix effect is the alteration of the ionization efficiency of this compound by co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either suppression or enhancement of the this compound signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1] In biological samples, complex lipids and salts are major contributors to matrix effects, particularly in electrospray ionization (ESI).[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike analysis.[4] This involves comparing the signal response of this compound in a clean solvent to its response in a blank matrix extract that has been spiked with the same amount of this compound. A significant difference in signal intensity indicates the presence of matrix effects.[4][5]

Q3: What are the most common sources of matrix effects in this compound analysis?

A: Given that this compound is a long-chain, hydrophobic molecule, common sources of matrix effects include other lipids (e.g., triglycerides, phospholipids), salts, and detergents that may be present in the biological matrix or introduced during sample preparation.[1][6] These components can co-elute with this compound and interfere with its ionization.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?

A: Yes, using a stable isotope-labeled internal standard is considered the gold standard for mitigating matrix effects.[7] A SIL-IS is chemically identical to this compound but has a different mass, allowing it to be distinguished by the mass spectrometer. Since the SIL-IS co-elutes with this compound and is affected by the matrix in the same way, it can effectively normalize the signal and improve the accuracy of quantification.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal Intensity / Ion Suppression Co-eluting matrix components interfering with this compound ionization.Improve Sample Preparation: Implement a more rigorous cleanup. For polyprenols, this often involves saponification to remove triglycerides, followed by Solid-Phase Extraction (SPE).[5] Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering compounds.[9] Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
High Signal Intensity / Ion Enhancement Co-eluting matrix components enhancing the ionization of this compound.Similar to addressing ion suppression, focus on improving sample preparation and chromatographic separation to remove the enhancing components.
Poor Reproducibility Inconsistent sample preparation or variable matrix effects between different sample lots.Standardize Protocols: Ensure consistent application of sample preparation procedures. Evaluate Matrix Lots: Test for matrix effects across multiple batches of the biological matrix to assess variability.
Inconsistent Retention Time Changes in mobile phase composition, column degradation, or temperature fluctuations.Prepare Fresh Mobile Phase: Make fresh mobile phase daily. Use a Guard Column: Protect the analytical column from contaminants. Maintain Stable Temperature: Use a column oven to ensure a consistent temperature.
Poor Peak Shape (Tailing, Fronting) Column overload, contamination, or inappropriate mobile phase.Inject Lower Concentration: Reduce the amount of sample injected onto the column. Optimize Mobile Phase: Ensure the mobile phase is optimal for the separation of long-chain alcohols.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative determination of the matrix factor (MF).

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Blank Matrix Extract): Process a blank biological matrix (that does not contain this compound) through the entire sample preparation procedure.

    • Set C (Post-Spiked Matrix): Spike the blank matrix extract from Set B with the this compound standard to the same final concentration as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set C) / (Peak Area of this compound in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

Protocol 2: Sample Preparation of Polyprenols from Plant Material

This is a general protocol for the extraction and purification of polyprenols, including this compound, from plant tissues.[5][10]

  • Sample Preparation:

    • Dry the plant material (e.g., needles) to a moisture content below 12%.[5]

    • Pulverize the dried material into a fine powder.[5]

  • Solvent Extraction:

    • Extract the powdered material with a suitable organic solvent like ethyl acetate or a chloroform/methanol mixture.[10][11]

    • Filter the extract and evaporate the solvent under reduced pressure.

  • Saponification:

    • To the crude extract, add a solution of NaOH or KOH in methanol or ethanol to hydrolyze interfering lipids like triglycerides.[5][11]

    • Heat the mixture (e.g., 65°C for 24 hours).[11]

  • Purification:

    • Perform a liquid-liquid extraction using a non-polar solvent like hexane to extract the non-saponifiable lipids, which include the polyprenols.

    • Wash the organic phase with water to remove residual base and soaps.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Further purification can be achieved using column chromatography on silica gel.[10]

Quantitative Data Summary

The following table summarizes typical parameters for the LC-MS/MS analysis of polyprenols.

Parameter Typical Conditions Reference
Chromatography Reversed-Phase (e.g., C8 or C18 column)[12]
Mobile Phase A Methanol/Acetonitrile/Aqueous 1mM Ammonium Acetate (60/20/20, v/v/v)[12]
Mobile Phase B Ethanol with 1mM Ammonium Acetate[12]
Ionization Mode Electrospray Ionization (ESI) in positive mode
MS Detection Multiple Reaction Monitoring (MRM)

The relative abundance of different polyprenol homologues can vary significantly depending on the source. The table below provides an example from Abies sibirica L. extract.[4]

Polyprenol Homologue Relative Abundance (%)
Polyprenol-141.8
Polyprenol-1510.5
Polyprenol-1635.2
Polyprenol-1733.1
Polyprenol-1814.3
Polyprenol-194.1
Polyprenol-201.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample extraction Solvent Extraction start->extraction saponification Saponification extraction->saponification purification Purification (SPE/LLE) saponification->purification lc LC Separation purification->lc Inject Extract ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: General experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Poor Quantitative Results (Low Signal, Poor Reproducibility) check_matrix Suspect Matrix Effects? start->check_matrix optimize_prep Optimize Sample Preparation - Improve Cleanup (SPE, LLE) - Saponification check_matrix->optimize_prep Yes check_instrument Investigate Other Issues - Instrument Performance - Standard Stability check_matrix->check_instrument No optimize_chrom Optimize Chromatography - Change Gradient - Use Different Column optimize_prep->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_sil_is end_good Accurate & Reproducible Results use_sil_is->end_good check_instrument->end_good

Caption: Troubleshooting flowchart for addressing matrix effects.

signaling_pathway polyprenol Polyprenol (e.g., this compound) reductase Polyprenol Reductase polyprenol->reductase Catalyzes conversion dolichol Dolichol reductase->dolichol dol_p Dolichol Phosphate dolichol->dol_p Phosphorylation oligo Oligosaccharide Carrier dol_p->oligo Acts as lipid carrier for oligosaccharide chain protein Nascent Polypeptide in ER oligo->protein Transfers oligosaccharide to protein glycoprotein Glycoprotein protein->glycoprotein

Caption: Role of polyprenols in N-linked glycosylation.[4]

References

Technical Support Center: Enhancing Isotopic Labeling Efficiency of Octaprenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the efficiency of isotopic labeling of Octaprenol. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the isotopic labeling of this compound.

Symptom Possible Cause Suggested Solution
Low or No Isotopic Incorporation 1. Inefficient Precursor Uptake: The labeled precursor (e.g., ¹³C-glucose, deuterated water) is not being efficiently transported into the cells.- Optimize cell permeability through methods such as electroporation or the use of cell-penetrating peptides.- For metabolic labeling in E. coli, ensure the appropriate transporters for the labeled substrate are expressed and functional.
2. Metabolic Dilution: The labeled precursor is diluted by endogenous, unlabeled pools within the cell.- Use auxotrophic strains that cannot synthesize the precursor endogenously.- Increase the concentration of the labeled precursor in the medium.- Grow cells in a minimal medium to reduce the availability of unlabeled carbon sources.
3. Incorrect Growth Phase: Cells were not harvested at the optimal point for this compound biosynthesis.- Perform a time-course experiment to identify the growth phase with the highest rate of this compound synthesis. In many bacteria, this is the late logarithmic or early stationary phase.
Label Scrambling 1. Metabolic Interconversion: The isotopic label is being distributed to other metabolic pathways, leading to non-specific labeling.- Use labeled precursors that enter the biosynthesis pathway closer to the final product.- Employ metabolic inhibitors to block competing pathways.- Analyze labeling patterns at different time points to understand the kinetics of scrambling.
2. Isotopic Exchange: For deuterium labeling, back-exchange with hydrogen from aqueous solutions can occur during sample preparation.- Minimize exposure to protic solvents after labeling.- Work at low temperatures (0-4°C) and a pH of around 2.5 during extraction and purification to minimize the exchange rate.
Low Yield of Labeled this compound 1. Suboptimal Culture Conditions: The growth medium, temperature, or aeration are not optimized for this compound production.- Optimize culture conditions (e.g., media composition, pH, temperature, shaking speed) for maximal this compound yield before attempting labeling.
2. Toxicity of Labeled Precursor: High concentrations of the labeled precursor may be toxic to the cells, inhibiting growth and product formation.- Determine the maximum non-toxic concentration of the labeled precursor through a dose-response experiment.
3. Inefficient Extraction and Purification: Significant loss of product is occurring during downstream processing.- Optimize the extraction solvent and purification method (e.g., solid-phase extraction, HPLC) to maximize recovery of this compound.
Inconsistent Labeling Efficiency 1. Variability in Cell Culture: Inconsistent inoculum size, growth stage at induction, or media preparation.- Standardize all cell culture parameters, including inoculum preparation, media composition, and timing of induction and harvesting.
2. Instability of Labeled Precursors: The labeled compound may degrade over time in the culture medium.- Prepare fresh solutions of labeled precursors for each experiment.- If possible, add the precursor in batches during the growth phase.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for isotopically labeling this compound?

A1: Metabolic labeling using a host organism that produces this compound, such as Escherichia coli, is a common and effective method. This involves growing the cells in a medium containing a stable isotope-labeled precursor, such as ¹³C-glucose or deuterated water (D₂O). The choice of precursor depends on the desired labeling pattern and the specific research question.

Q2: Which host organism is best suited for producing labeled this compound?

A2: Escherichia coli is a suitable host as it endogenously produces this compound through its isoprenoid biosynthesis pathway, which includes an octaprenyl diphosphate synthase.[1] Genetically engineered strains with enhanced isoprenoid precursor supply can be used to improve yields.

Q3: How can I maximize the incorporation of the isotopic label?

A3: To maximize incorporation, it is crucial to minimize dilution from unlabeled sources. This can be achieved by using a minimal growth medium with the labeled substrate as the sole carbon source. For ¹³C labeling, using 100% [U-¹³C]glucose is recommended. For deuterium labeling, a high percentage of D₂O in the medium is necessary. Additionally, ensuring the cells are in a metabolically active state during the labeling period is important.

Q4: How do I analyze the isotopic enrichment of my labeled this compound?

A4: Mass spectrometry (MS) is the primary technique for analyzing isotopic enrichment. By comparing the mass spectra of labeled and unlabeled this compound, you can determine the mass shift and the distribution of isotopologues, which reveals the degree of labeling.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the specific positions of the labels within the molecule.

Q5: What are the key considerations for quantitative analysis of labeled this compound?

A5: For accurate quantification using mass spectrometry, it is important to correct for the natural abundance of isotopes in the unlabeled standard. It is also crucial to ensure that the extraction and ionization efficiencies are the same for both the labeled and unlabeled molecules. Using an internal standard can help to normalize for variations in sample preparation and instrument response.

Experimental Protocols

Metabolic ¹³C-Labeling of this compound in E. coli

This protocol outlines a general procedure for the metabolic labeling of this compound using ¹³C-glucose in E. coli.

Materials:

  • E. coli strain capable of producing this compound (e.g., BL21(DE3))

  • M9 minimal medium components

  • [U-¹³C]glucose

  • ¹⁵NH₄Cl (optional, for dual labeling)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) if using an inducible expression system

  • Organic solvents for extraction (e.g., hexane, isopropanol)

  • Solid-phase extraction (SPE) cartridges or HPLC system for purification

Procedure:

  • Prepare M9 Minimal Medium: Prepare M9 minimal medium using standard protocols, but substitute natural glucose with [U-¹³C]glucose as the sole carbon source. If ¹⁵N labeling is also desired, use ¹⁵NH₄Cl as the nitrogen source.

  • Inoculation and Growth: Inoculate a small volume of M9 medium containing natural glucose with a single colony of E. coli and grow overnight. Use this starter culture to inoculate the main culture containing the ¹³C-labeled medium. Grow the cells at the optimal temperature (e.g., 37°C) with vigorous shaking.

  • Induction (if applicable): If using an expression system with an inducible promoter to enhance the this compound biosynthesis pathway, add IPTG at the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.6-0.8).

  • Harvesting: Continue to grow the cells for a predetermined period to allow for this compound accumulation. Harvest the cells by centrifugation when they reach the desired growth phase (e.g., late-log or early stationary phase).

  • Extraction of Lipids: Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication). Extract the total lipids using a biphasic solvent system such as chloroform:methanol:water or a monophasic extraction with a hexane:isopropanol mixture.

  • Purification of this compound: Purify this compound from the lipid extract using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Analysis: Analyze the purified this compound by mass spectrometry to determine the isotopic enrichment.

Quantitative Data Summary

The following table provides hypothetical quantitative data that researchers might aim for in their labeling experiments. Actual results will vary depending on the specific experimental conditions.

Parameter Target Value Notes
¹³C Enrichment > 95%Achievable with [U-¹³C]glucose as the sole carbon source in minimal media.
Deuterium Enrichment 40-60%Dependent on the percentage of D₂O in the medium and the specific biosynthetic pathway. Higher enrichment can be toxic.
Yield of Labeled this compound 1-5 mg/L of cultureHighly dependent on the E. coli strain and culture conditions.
Purity of Final Product > 98%As determined by HPLC or GC-MS analysis.

Visualizations

This compound Biosynthesis Pathway (MEP Pathway)

Octaprenol_Biosynthesis Pyruvate Pyruvate + G3P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) ME_cPP->HMBPP IspG IPP_DMAPP Isopentenyl pyrophosphate (IPP) + Dimethylallyl pyrophosphate (DMAPP) HMBPP->IPP_DMAPP IspH GPP Geranyl pyrophosphate (GPP) IPP_DMAPP->GPP IspA FPP Farnesyl pyrophosphate (FPP) GPP->FPP IspA GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP IspA OPP Octaprenyl pyrophosphate (OPP) GGPP->OPP IspB (Octaprenyl synthase) This compound This compound OPP->this compound Phosphatase

Caption: The Methylerythritol Phosphate (MEP) pathway for isoprenoid biosynthesis leading to this compound.

Experimental Workflow for Isotopic Labeling

Isotopic_Labeling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_process Processing & Analysis Strain Select E. coli Strain Medium Prepare Labeled Minimal Medium Strain->Medium Inoculate Inoculate Culture Medium->Inoculate Grow Grow Cells Inoculate->Grow Induce Induce Gene Expression (optional) Grow->Induce Harvest Harvest Cells Induce->Harvest Extract Extract Lipids Harvest->Extract Purify Purify this compound (SPE/HPLC) Extract->Purify Analyze Analyze by MS/NMR Purify->Analyze

Caption: A general experimental workflow for the isotopic labeling of this compound in E. coli.

References

Optimization of reaction conditions for the enzymatic synthesis of Octaprenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of Octaprenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the enzymatic synthesis of this compound?

A1: The key enzyme is Octaprenyl Pyrophosphate Synthase (OPPS), which belongs to the family of trans-prenyltransferases. This enzyme catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to produce octaprenyl pyrophosphate (OPP), the direct precursor to this compound.

Q2: What are the essential substrates and cofactors required for the reaction?

A2: The essential components for the reaction are:

  • Enzyme: Octaprenyl Pyrophosphate Synthase (OPPS), commonly from E. coli.

  • Allylic Substrate: Farnesyl pyrophosphate (FPP).

  • Homoallylic Substrate: Isopentenyl pyrophosphate (IPP).

  • Cofactor: Divalent metal ions, with Magnesium (Mg²⁺) being the most effective.

Q3: Why is Magnesium (Mg²⁺) crucial for the reaction?

A3: Magnesium ions are critical cofactors for OPPS. They are involved in the binding of the pyrophosphate moieties of the substrates (FPP and IPP) to the enzyme's active site, facilitating the condensation reaction.

Q4: What is the expected product of the OPPS-catalyzed reaction?

A4: The direct product is octaprenyl pyrophosphate (OPP), a C40 long-chain molecule. To obtain this compound, the pyrophosphate group needs to be removed, typically through enzymatic or chemical hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity.Verify and optimize the reaction conditions. Refer to the Optimal Reaction Conditions for E. coli OPPS table below. Ensure the buffer system is appropriate and does not contain inhibitory components.
Enzyme Inactivity or Instability: The OPPS enzyme may have lost its activity due to improper storage, handling, or denaturation.[1]Confirm the activity of your enzyme stock using a standard assay. Store the enzyme at the recommended temperature (typically -80°C) in a suitable buffer containing cryoprotectants. Avoid repeated freeze-thaw cycles.
Substrate Degradation: FPP and IPP are prone to degradation, especially at acidic pH or elevated temperatures.Use freshly prepared or high-quality commercial substrates. Store substrate solutions at -20°C or below and handle them on ice.
Presence of Inhibitors: Contaminants in reagents, buffers, or glassware can inhibit OPPS activity. Some bisphosphonates are known inhibitors of related enzymes.[2][3]Use high-purity reagents and thoroughly clean all glassware. If inhibition is suspected, perform control experiments with known inhibitors and purer reagents.
Inconsistent Results Between Batches Variability in Reagent Concentrations: Inaccurate pipetting or degradation of stock solutions can lead to inconsistent results.Prepare fresh dilutions of substrates and cofactors for each experiment. Calibrate your pipettes regularly.
Poor Temperature Control: Fluctuations in the incubator or water bath temperature can affect the enzyme's catalytic rate.Ensure the temperature control of your equipment is accurate and stable throughout the incubation period.
Formation of Shorter Chain-Length Byproducts Suboptimal Substrate Ratio: An incorrect ratio of FPP to IPP can sometimes lead to the premature termination of the chain elongation process.Experiment with different molar ratios of FPP to IPP to find the optimal balance for the synthesis of the C40 product.
Contaminating Enzyme Activity: The enzyme preparation may contain other prenyltransferases that produce shorter-chain products.Purify the OPPS enzyme to homogeneity to remove any contaminating enzymes.
Product Degradation Phosphatase Contamination: If the desired product is octaprenyl pyrophosphate, contaminating phosphatases in the enzyme preparation could hydrolyze the pyrophosphate group.Use a highly purified enzyme preparation. Consider adding phosphatase inhibitors if necessary, ensuring they do not inhibit OPPS.

Data Presentation

Optimal Reaction Conditions for E. coli Octaprenyl Pyrophosphate Synthase
Parameter Optimal Range/Value Notes
pH 7.5 - 8.5The enzyme generally shows good activity in slightly alkaline buffers like Tris-HCl or HEPES.[4]
Temperature 25°C - 37°CWhile some OPPS enzymes from thermophilic organisms are active at higher temperatures, the E. coli enzyme functions well in this range.[4]
Enzyme Concentration 0.1 - 1 µMThe optimal concentration may vary depending on the specific activity of the enzyme preparation.
Substrate Concentration (FPP) 5 - 20 µMHigher concentrations can sometimes lead to substrate inhibition in related enzymes.
Substrate Concentration (IPP) 50 - 200 µMA molar excess of IPP relative to FPP is typically used to drive the reaction towards the elongated product.
MgCl₂ Concentration 0.5 - 5 mMMagnesium is essential for activity; however, very high concentrations can sometimes be inhibitory.[5]
Detergent (e.g., Triton X-100) 0.05% - 0.1% (v/v)A mild non-ionic detergent can help to solubilize the hydrophobic polyprenyl pyrophosphate product and prevent enzyme aggregation.

Experimental Protocols

Detailed Methodology for In Vitro Enzymatic Synthesis of this compound

This protocol outlines the steps for the enzymatic synthesis of octaprenyl pyrophosphate followed by its conversion to this compound.

1. Reagents and Stock Solutions:

  • Buffer: 1 M Tris-HCl, pH 8.0

  • MgCl₂: 1 M

  • Farnesyl Pyrophosphate (FPP): 1 mM stock in a suitable buffer (e.g., 10 mM NH₄HCO₃)

  • Isopentenyl Pyrophosphate (IPP): 10 mM stock in a suitable buffer

  • Octaprenyl Pyrophosphate Synthase (OPPS): Purified enzyme at a known concentration (e.g., 1 mg/mL)

  • Alkaline Phosphatase: For the dephosphorylation of OPP.

  • Quenching Solution: 0.5 M EDTA, pH 8.0

  • Extraction Solvent: n-Hexane or a mixture of n-Hexane and Isopropanol.

2. Enzymatic Synthesis of Octaprenyl Pyrophosphate (OPP):

  • In a microcentrifuge tube, prepare the reaction mixture on ice by adding the components in the following order:

    • Nuclease-free water to a final volume of 100 µL.

    • 10 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM).

    • 1 µL of 1 M MgCl₂ (final concentration: 10 mM).

    • 2 µL of 1 mM FPP (final concentration: 20 µM).

    • 10 µL of 10 mM IPP (final concentration: 1 mM).

  • Add a suitable amount of OPPS enzyme (e.g., 1-5 µg).

  • Incubate the reaction mixture at 37°C for 1-4 hours.

  • Stop the reaction by adding 10 µL of 0.5 M EDTA.

3. Enzymatic Hydrolysis of OPP to this compound:

  • To the reaction mixture containing the synthesized OPP, add a suitable amount of alkaline phosphatase (e.g., 10 units).

  • Incubate at 37°C for an additional 1-2 hours to ensure complete dephosphorylation.

4. Extraction and Analysis of this compound:

  • Extract the this compound from the aqueous reaction mixture by adding an equal volume of n-Hexane.

  • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

  • Carefully collect the upper organic phase containing the this compound.

  • Repeat the extraction process two more times and pool the organic phases.

  • Dry the pooled organic phase under a stream of nitrogen.

  • Resuspend the dried product in a suitable solvent for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Visualizations

Enzymatic_Synthesis_of_this compound cluster_substrates Substrates cluster_enzyme Enzyme cluster_cofactor Cofactor cluster_products Products FPP Farnesyl Pyrophosphate (FPP, C15) OPPS Octaprenyl Pyrophosphate Synthase (OPPS) FPP->OPPS IPP Isopentenyl Pyrophosphate (IPP, C5) IPP->OPPS OPP Octaprenyl Pyrophosphate (OPP, C40) OPPS->OPP PPi Pyrophosphate (PPi) OPPS->PPi Mg Mg²⁺ Mg->OPPS AlkalinePhosphatase Alkaline Phosphatase OPP->AlkalinePhosphatase This compound This compound AlkalinePhosphatase->this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Octaprenol_Synthesis Start Low/No this compound Yield CheckEnzyme Check Enzyme Activity & Stability Start->CheckEnzyme CheckConditions Verify Reaction Conditions (pH, Temp, Buffer) Start->CheckConditions CheckSubstrates Assess Substrate Quality & Concentration Start->CheckSubstrates CheckInhibitors Investigate Potential Inhibitors Start->CheckInhibitors PurifyEnzyme Re-purify Enzyme CheckEnzyme->PurifyEnzyme Inactive Optimize Optimize Conditions CheckConditions->Optimize Suboptimal UseNewSubstrates Use Fresh Substrates CheckSubstrates->UseNewSubstrates Degraded UsePureReagents Use High-Purity Reagents CheckInhibitors->UsePureReagents Contaminated

Caption: Troubleshooting logic for low this compound yield.

Octaprenol_Biosynthesis_Pathway FPP FPP (C15) GPP GPP (C20) FPP->GPP + IPP IPP IPP (C5) C25 C25-PP GPP->C25 + IPP C30 C30-PP C25->C30 + IPP C35 C35-PP C30->C35 + IPP OPP OPP (C40) C35->OPP + IPP

Caption: Stepwise elongation in this compound biosynthesis.

References

Validation & Comparative

Validating Octaprenol's Role in Coenzyme Q Biosynthesis: A Comparative Guide to Knockout Mutant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data from knockout mutant studies aimed at validating the role of polyprenyl diphosphate synthases, responsible for synthesizing the octaprenol tail, in the biosynthesis of Coenzyme Q (CoQ). We present quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathways and experimental workflows to support further research and drug development in this area.

Comparative Analysis of Coenzyme Q Levels in Knockout Mutants

To understand the impact of disrupting the polyprenyl tail synthesis on overall CoQ levels, we compare data from two key knockout models: the Pdss2 knockout mouse, which affects CoQ9 and CoQ10 synthesis, and the coq11 knockout yeast model, which impacts CoQ6 production.

Table 1: Quantitative Comparison of Coenzyme Q Levels in Pdss2kd/kd Mouse Kidney Tissue

Age (days)GenotypeCoQ9 (pmol/mg protein)CoQ10 (pmol/mg protein)
40Wild-Type (B6)~150~25
40Pdss2kd/kd~50~10
75Wild-Type (B6)~450~75
75Pdss2kd/kd~75~15
115-149Wild-Type (B6)~600~100
123-151Pdss2kd/kd~100~20

Data adapted from studies on mice with a missense mutation in Pdss2, leading to kidney disease.[1][2][3]

Table 2: Quantitative Comparison of Coenzyme Q6 Levels in coq11Δ Yeast

StrainCoQ6 Levels (% of Wild-Type)Accumulating Intermediates
Wild-Type (BY4741)100%None
coq11Δ~40-60%Demethoxy-Q6 (DMQ6) and other late-stage intermediates

Data adapted from studies on Saccharomyces cerevisiae knockout mutants.[4]

These tables clearly demonstrate that disruption of genes involved in the synthesis of the polyprenyl tail leads to a significant reduction in the final Coenzyme Q levels in both mammalian and yeast models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key experiments cited in this guide.

Protocol 1: Generation of Pdss2 Conditional Knockout Mice

This protocol outlines the generation of mice with a conditional null allele for Pdss2, allowing for tissue-specific gene knockout.[5][6]

  • Designing the Targeting Vector: A targeting vector is designed to flank exon 2 of the Pdss2 gene with loxP sites. The vector also contains a neomycin phosphotransferase (neo) cassette for positive selection.

  • Electroporation into Embryonic Stem (ES) Cells: The linearized targeting vector is electroporated into mouse embryonic stem cells.

  • Selection of Homologous Recombinants: ES cells are cultured in the presence of G418 to select for cells that have incorporated the targeting vector. Correctly targeted clones are identified by PCR and Southern blotting.

  • Generation of Chimeric Mice: ES cells with the targeted allele are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are identified by coat color.

  • Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the floxed Pdss2 allele.

  • Tissue-Specific Knockout: Mice carrying the floxed Pdss2 allele are bred with mice expressing Cre recombinase under a tissue-specific promoter (e.g., Podocin for podocytes) to generate conditional knockout mice.

Protocol 2: Generation of coq11Δ Yeast Knockout Mutants

This protocol describes a common PCR-based gene disruption method in Saccharomyces cerevisiae.[7][8]

  • Primer Design: Design PCR primers with 5' ends homologous to the regions immediately upstream and downstream of the COQ11 open reading frame (ORF) and 3' ends that amplify a selectable marker cassette (e.g., KanMX).

  • PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and a plasmid containing the selectable marker as a template. This generates a linear DNA fragment containing the marker flanked by sequences homologous to the COQ11 locus.

  • Yeast Transformation: Transform competent yeast cells with the purified PCR product using the lithium acetate/polyethylene glycol (PEG) method.

  • Selection of Transformants: Plate the transformed cells on a selective medium (e.g., YPD containing G418) to select for colonies that have integrated the disruption cassette.

  • Verification of Gene Disruption: Confirm the correct integration of the disruption cassette and the deletion of the COQ11 ORF by analytical PCR using primers flanking the target locus and internal to the marker cassette.

Protocol 3: Quantification of Coenzyme Q by HPLC-UV

This protocol provides a general method for the extraction and quantification of Coenzyme Q from biological samples.[9][10]

  • Sample Homogenization: Homogenize tissue samples or yeast cell pellets in a suitable buffer (e.g., phosphate buffer).

  • Lipid Extraction:

    • Add a known amount of an internal standard (e.g., CoQ9 for CoQ10 analysis, or vice versa).

    • Extract the total lipids using a mixture of organic solvents (e.g., methanol and hexane).

    • Vortex vigorously and centrifuge to separate the phases.

  • Sample Preparation:

    • Carefully collect the organic (upper) phase containing the lipids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with the HPLC mobile phase (e.g., ethanol or isopropanol).

  • HPLC Analysis:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use an isocratic mobile phase, typically a mixture of methanol and ethanol.

    • Detect Coenzyme Q by its UV absorbance at 275 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of purified Coenzyme Q.

    • Calculate the concentration of Coenzyme Q in the sample by comparing its peak area to the standard curve and normalizing to the internal standard and the initial sample amount (e.g., protein concentration or cell number).

Visualizing the Molecular Landscape

To better understand the processes discussed, the following diagrams illustrate the Coenzyme Q biosynthesis pathway and the experimental workflows.

CoenzymeQ_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Acetyl-CoA Acetyl-CoA Mevalonate_Pathway Mevalonate_Pathway Acetyl-CoA->Mevalonate_Pathway Farnesyl-PP Farnesyl-PP Mevalonate_Pathway->Farnesyl-PP PDSS1/PDSS2\n(Coq1 in yeast) PDSS1/PDSS2 (Coq1 in yeast) Farnesyl-PP->PDSS1/PDSS2\n(Coq1 in yeast) IPP additions Tyrosine Tyrosine p-Hydroxybenzoate p-Hydroxybenzoate Tyrosine->p-Hydroxybenzoate Prenyltransferase\n(Coq2) Prenyltransferase (Coq2) p-Hydroxybenzoate->Prenyltransferase\n(Coq2) Polyprenyl_Diphosphate Polyprenyl Diphosphate (e.g., this compound) Polyprenyl_Diphosphate->Prenyltransferase\n(Coq2) PDSS1/PDSS2\n(Coq1 in yeast)->Polyprenyl_Diphosphate Ring_Modifications Ring Modifications (Hydroxylation, Methylation, Decarboxylation) Prenyltransferase\n(Coq2)->Ring_Modifications Coenzyme_Q Coenzyme Q (CoQ9/10 or CoQ6) Ring_Modifications->Coenzyme_Q

Caption: Coenzyme Q biosynthesis pathway, highlighting the synthesis of the polyprenyl tail.

Experimental_Workflow cluster_knockout_generation Knockout Model Generation cluster_analysis Analysis Design_Vector Design Targeting Vector ES_Cell_Transfection ES Cell Transfection (Mouse) Design_Vector->ES_Cell_Transfection Yeast_Transformation Yeast Transformation Design_Vector->Yeast_Transformation Selection Selection of Positive Clones ES_Cell_Transfection->Selection Yeast_Transformation->Selection Breeding Breeding & Genotyping Selection->Breeding Tissue_Harvest Tissue/Cell Harvest Breeding->Tissue_Harvest Lipid_Extraction Lipid Extraction Tissue_Harvest->Lipid_Extraction HPLC_Analysis HPLC-UV Analysis Lipid_Extraction->HPLC_Analysis Data_Quantification Data Quantification & Comparison HPLC_Analysis->Data_Quantification

Caption: General experimental workflow for validating gene function using knockout models.

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Octaprenol Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Octaprenol. The selection of an appropriate analytical method is a critical decision in drug development and research, directly impacting the reliability and sensitivity of experimental data. This document outlines the experimental protocols for both methods, presents a comparative summary of typical validation parameters, and includes visualizations to aid in understanding the analytical workflows and cross-validation process.

Comparative Analysis of Analytical Methods

The performance of HPLC-UV and LC-MS for the quantification of this compound can be evaluated based on several key validation parameters. While a direct head-to-head comparison study for this compound is not extensively available in the public literature, the following table summarizes typical performance characteristics observed for the analysis of long-chain isoprenoids, including polyprenols, which are structurally similar to this compound.

Data Presentation: Comparison of HPLC-UV and LC-MS for this compound Analysis

Validation ParameterHPLC-UVMass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 5 - 20 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 20 - 50 ng/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%
Specificity Moderate to GoodExcellent
Matrix Effect Low to ModerateCan be significant, requires careful management

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS are provided below. These protocols are based on established methods for polyprenol analysis and can be adapted and validated for specific matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of compounds that possess a UV chromophore.

1. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix (e.g., biological tissue, pharmaceutical formulation) using a suitable organic solvent such as a mixture of hexane and isopropanol.

  • Saponification (for biological samples): To remove interfering lipids, perform saponification using potassium hydroxide in ethanol.

  • Purification: Use solid-phase extraction (SPE) with a silica-based sorbent to purify the extract.

  • Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol, isopropanol, and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique offers high sensitivity and selectivity, making it ideal for the analysis of this compound at low concentrations and in complex matrices.

1. Sample Preparation:

  • The sample preparation procedure is similar to that for HPLC-UV, involving extraction, optional saponification, and purification. It is crucial to use high-purity solvents to minimize matrix effects in the mass spectrometer.

2. Chromatographic Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or C8 reversed-phase column suitable for mass spectrometry (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of methanol or acetonitrile and water, often with a modifier such as formic acid or ammonium acetate to enhance ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, monitoring specific precursor-to-product ion transitions for this compound and an internal standard. For high-resolution instruments, extracted ion chromatograms of the accurate mass are used.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship of the cross-validation process.

Experimental Workflow for this compound Analysis cluster_0 HPLC-UV Method cluster_1 LC-MS Method start_hplc Sample prep_hplc Sample Preparation (Extraction, Saponification, SPE) start_hplc->prep_hplc hplc_analysis HPLC Separation (C18 Column) prep_hplc->hplc_analysis uv_detection UV Detection (210 nm) hplc_analysis->uv_detection hplc_data Data Analysis (Peak Area vs. Concentration) uv_detection->hplc_data end_hplc Quantitative Result hplc_data->end_hplc start_ms Sample prep_ms Sample Preparation (Extraction, Saponification, SPE) start_ms->prep_ms lc_separation LC Separation (C18/C8 Column) prep_ms->lc_separation ms_detection Mass Spectrometry (ESI/APCI, MRM) lc_separation->ms_detection ms_data Data Analysis (Ion Intensity vs. Concentration) ms_detection->ms_data end_ms Quantitative Result ms_data->end_ms

Experimental Workflows for HPLC-UV and LC-MS

Cross-Validation Logical Relationship hplc_method HPLC-UV Method Validation linearity Linearity & Range hplc_method->linearity accuracy_precision Accuracy & Precision hplc_method->accuracy_precision lod_loq LOD & LOQ hplc_method->lod_loq specificity Specificity hplc_method->specificity cross_validation Cross-Validation of Methods hplc_method->cross_validation ms_method LC-MS Method Validation ms_method->linearity ms_method->accuracy_precision ms_method->lod_loq ms_method->specificity ms_method->cross_validation sample_analysis Analysis of the Same Sample Set cross_validation->sample_analysis results_comparison Comparison of Quantitative Results sample_analysis->results_comparison correlation Statistical Correlation (e.g., Bland-Altman plot, regression analysis) results_comparison->correlation conclusion Conclusion on Method Comparability correlation->conclusion

Logical Flow of Method Cross-Validation

A Comparative Analysis of Polyprenyltransferase Substrate Specificity for Octaprenol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of polyprenyltransferases is crucial for applications ranging from pathway engineering to the development of novel therapeutics. This guide provides a comparative overview of the substrate specificity of two key polyprenyltransferases, with a focus on their potential to utilize precursors for octaprenol synthesis.

This comparison focuses on two well-characterized polyprenyltransferases from Escherichia coli: Octaprenyl Pyrophosphate Synthase (OPPs), which is responsible for the synthesis of the C40 precursor of ubiquinone-8, and Undecaprenyl Pyrophosphate Synthase (UPPs), which synthesizes the C55 lipid carrier essential for cell wall biosynthesis. While both are trans-prenyltransferases, their inherent substrate preferences and product chain-length determination mechanisms differ.

Quantitative Comparison of Substrate Utilization

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
E. coli Undecaprenyl Pyrophosphate Synthase (UPPs)Geranyl Pyrophosphate (GPP; C10)36.01.74.7 x 104
Farnesyl Pyrophosphate (FPP; C15)0.41.94.8 x 106
Geranylgeranyl Pyrophosphate (GGPP; C20)0.32.17.0 x 106
E. coli Octaprenyl Pyrophosphate Synthase (OPPs)Farnesyl Pyrophosphate (FPP; C15)Data not availableData not availableData not available
Geranyl Pyrophosphate (GPP; C10)Data not availableData not availableData not available
Geranylgeranyl Pyrophosphate (GGPP; C20)Data not availableData not availableData not available

Data Interpretation: The kinetic data for E. coli UPPs reveals a strong preference for longer-chain allylic pyrophosphates, with the highest catalytic efficiency observed for GGPP (C20), closely followed by FPP (C15). The Michaelis constant (Km) for GPP (C10) is significantly higher, indicating a much lower affinity for this shorter substrate. Despite the differences in affinity, the turnover numbers (kcat) are remarkably similar for all three substrates, suggesting that once the substrate is bound, the catalytic step proceeds at a comparable rate.

While specific kinetic data for E. coli OPPs with these varied substrates is not available, it is known to utilize FPP as its natural allylic substrate, catalyzing the addition of five isopentenyl pyrophosphate (IPP) units to generate C40-octaprenyl pyrophosphate. The absence of readily available comparative kinetic data for OPPs highlights an area for future research to fully elucidate its substrate promiscuity.

Signaling Pathways and Experimental Workflows

The general enzymatic reaction and a typical experimental workflow for determining substrate specificity are illustrated below.

Polyprenyltransferase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Allylic_PP Allylic Pyrophosphate (e.g., GPP, FPP, GGPP) Enzyme Polyprenyltransferase (e.g., OPPs, UPPs) Allylic_PP->Enzyme IPP Isopentenyl Pyrophosphate (IPP) IPP->Enzyme Polyprenyl_PP Polyprenyl Pyrophosphate (Product) Enzyme->Polyprenyl_PP Chain Elongation PPi Pyrophosphate (PPi) Enzyme->PPi

Figure 1: General reaction catalyzed by polyprenyltransferases.

Experimental_Workflow A Enzyme Purification (e.g., Affinity Chromatography) C In Vitro Enzyme Assay (Incubation of enzyme, allylic substrate, and [14C]IPP) A->C B Substrate Preparation (Allylic Pyrophosphates & Radiolabeled IPP) B->C D Reaction Quenching & Product Extraction (e.g., Acid quenching, Butanol extraction) C->D E Product Analysis (e.g., HPLC, TLC) D->E F Kinetic Parameter Determination (Varying substrate concentrations, measuring product formation over time) E->F G Data Analysis (Michaelis-Menten kinetics) F->G

Figure 2: Experimental workflow for determining substrate specificity.

Experimental Protocols

A generalized protocol for determining the substrate specificity of a polyprenyltransferase is outlined below. This method is based on a radioactive assay that measures the incorporation of radiolabeled isopentenyl pyrophosphate ([14C]IPP) into the growing polyprenyl chain.

1. Enzyme Purification:

  • Overexpress the polyprenyltransferase (e.g., OPPs or UPPs) in a suitable host like E. coli.

  • Lyse the cells and purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity.

2. In Vitro Enzyme Activity Assay:

  • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT).

  • To determine the kinetic parameters for the allylic pyrophosphate substrates (GPP, FPP, GGPP), maintain a saturating concentration of [14C]IPP (e.g., 50 µM) and vary the concentration of the unlabeled allylic pyrophosphate.

  • Initiate the reaction by adding the purified enzyme to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 0.5 M HCl).

  • Extract the polyprenyl pyrophosphate products by vigorous mixing with an organic solvent such as n-butanol.

  • Centrifuge to separate the phases and collect the organic (upper) phase containing the products.

4. Product Analysis and Quantification:

  • Analyze the extracted products using High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18).

  • Elute the products using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., ammonium acetate).

  • Quantify the amount of radiolabeled product formed using a scintillation counter.

5. Data Analysis:

  • Plot the initial reaction velocities against the varying concentrations of the allylic pyrophosphate substrate.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

  • Calculate the kcat from the Vmax and the enzyme concentration, and subsequently determine the catalytic efficiency (kcat/Km).

Conclusion

The available data demonstrates that E. coli Undecaprenyl Pyrophosphate Synthase exhibits a degree of substrate promiscuity, with a clear preference for longer-chain allylic pyrophosphates like FPP and GGPP. While a direct quantitative comparison with E. coli Octaprenyl Pyrophosphate Synthase is currently limited by the lack of comprehensive kinetic data for the latter, the established methodologies provide a clear framework for future investigations. A thorough kinetic characterization of OPPs with a range of allylic substrates would be invaluable for a complete understanding of its substrate specificity and for its potential engineering for the production of specific-chain-length polyprenols, including this compound. Such studies are essential for advancing our ability to manipulate isoprenoid biosynthesis pathways for various biotechnological and pharmaceutical applications.

Unveiling a Potential Novel Biomarker for COQ2-Related Coenzyme Q10 Deficiency: A Comparative Guide to Octaprenol and Established Metabolic Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Primary Coenzyme Q10 (CoQ10) deficiency is a group of rare, clinically heterogeneous mitochondrial disorders resulting from mutations in genes involved in the CoQ10 biosynthesis pathway. Mutations in the COQ2 gene, which encodes the para-hydroxybenzoate-polyprenyl transferase, are a significant cause of primary CoQ10 deficiency, leading to a spectrum of clinical presentations from severe infantile multisystem disease to later-onset nephropathy and cerebellar ataxia.[1][2][3] Early and accurate diagnosis is crucial as some patients respond favorably to CoQ10 supplementation, which can halt disease progression and, in some cases, reverse symptoms if initiated before irreversible tissue damage occurs.[1]

This guide explores the validation of Octaprenol, a CoQ10 precursor, as a potential specific biomarker for COQ2-related CoQ10 deficiency. While direct clinical validation of this compound is still emerging, its accumulation is a predictable consequence of a COQ2 enzyme defect. This guide provides a comparative analysis of this compound with established biomarkers for mitochondrial and metabolic disorders, supported by experimental data and detailed methodologies.

The Rationale for this compound as a Biomarker

The biosynthesis of Coenzyme Q10 is a multi-step process. The COQ2 enzyme is responsible for catalyzing the condensation of the aromatic ring precursor, 4-hydroxybenzoate, with a polyprenyl side chain. In humans, this is typically a decaprenyl chain, but the enzyme can also utilize an octaprenyl chain. A deficiency in COQ2 activity is expected to lead to the accumulation of the substrate for this enzymatic step, a molecule we will refer to as Octaprenyl-4-hydroxybenzoic acid. The detection of this specific precursor in biological samples could, therefore, serve as a highly specific biomarker for a defect in the COQ2 gene. In yeast models of COQ2 deficiency, the accumulation of the analogous precursor, 3-hexaprenyl-4-hydroxy benzoic acid, has been observed.[4]

Comparative Analysis of Biomarkers

The diagnostic landscape for mitochondrial disorders currently relies on a panel of biomarkers, each with its own strengths and limitations. This section compares the potential of this compound with these established markers.

Quantitative Biomarker Performance

The following table summarizes the performance characteristics of this compound and alternative biomarkers. It is important to note that the data for this compound is currently theoretical and requires clinical validation.

BiomarkerDisorderSample TypeSensitivitySpecificityReference
This compound (Octaprenyl-4-hydroxybenzoic acid) COQ2-related CoQ10 DeficiencyFibroblasts, Muscle Biopsy, PlasmaTheoretical HighTheoretical High-
Coenzyme Q10 (CoQ10) Primary CoQ10 DeficienciesMuscle Biopsy, Fibroblasts, PlasmaVariableVariable[5]
Fibroblast Growth Factor 21 (FGF-21) Mitochondrial MyopathiesSerum67.3% - 92%89.3% - 100%[6]
Growth Differentiation Factor 15 (GDF-15) Mitochondrial DisordersSerum67.8% - 77.8%86.4% - 92.3%[4][5]
Lactate Mitochondrial DisordersCSF, Plasma, SerumLowLow
Pyruvate Mitochondrial DisordersCSF, Plasma, SerumLowLow

Experimental Protocols

Detailed and validated experimental protocols are essential for the reliable measurement of biomarkers. This section provides methodologies for the analysis of this compound and the comparative biomarkers.

Measurement of this compound (Octaprenyl-4-hydroxybenzoic acid) by LC-MS/MS

This protocol is based on established methods for the analysis of polyprenols and CoQ10 precursors.[7]

1. Sample Preparation (from Fibroblasts or Muscle Homogenate):

  • Homogenize cell pellets or tissue in a suitable buffer (e.g., phosphate-buffered saline).

  • Perform protein quantification (e.g., BCA assay) on a small aliquot of the homogenate.

  • To the remaining homogenate, add a known amount of an appropriate internal standard (e.g., a deuterated analog of a similar polyprenol).

  • Extract lipids using a two-phase extraction with methanol and hexane.

  • Evaporate the hexane phase to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C8 or C18 column suitable for lipid analysis.

  • Mobile Phase: A gradient of two solvents, for example:

    • Mobile Phase A: Methanol/acetonitrile/aqueous ammonium acetate solution.

    • Mobile Phase B: Ethanol containing ammonium acetate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode, optimized for the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions for Octaprenyl-4-hydroxybenzoic acid and the internal standard would need to be determined through infusion and optimization experiments.

Measurement of Coenzyme Q10 by HPLC with Electrochemical Detection

This is a widely used method for the quantification of CoQ10 in various biological matrices.[5]

1. Sample Preparation:

  • Similar to the this compound protocol, involving homogenization, protein quantification, addition of an internal standard (e.g., CoQ9), and lipid extraction with hexane and ethanol.

2. High-Performance Liquid Chromatography (HPLC):

  • System: An HPLC system equipped with an electrochemical detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol, ethanol, and perchloric acid.

  • Detection: Electrochemical detector set at an appropriate potential to detect the redox activity of CoQ10.

Measurement of FGF-21 and GDF-15 by ELISA

Commercial enzyme-linked immunosorbent assay (ELISA) kits are readily available for the quantification of FGF-21 and GDF-15 in serum or plasma. The manufacturer's instructions should be followed for these assays.

Measurement of Lactate and Pyruvate by HPLC

1. Sample Preparation (from CSF or Plasma):

  • Deproteinize the sample by adding perchloric acid and centrifuging.

  • The supernatant can be directly injected into the HPLC system.

2. High-Performance Liquid Chromatography (HPLC):

  • System: An HPLC system with a UV detector.

  • Column: A suitable reversed-phase or ion-exchange column.

  • Mobile Phase: An isocratic mobile phase, often an acidic buffer.

  • Detection: UV detection at a wavelength appropriate for lactate and pyruvate (e.g., 210 nm).

Visualizing the Concepts

Diagrams generated using Graphviz provide a clear visual representation of the key pathways and workflows.

CoQ10_Biosynthesis_Pathway Tyrosine Tyrosine p_Hydroxybenzoate 4-Hydroxybenzoate Tyrosine->p_Hydroxybenzoate COQ2 COQ2 Enzyme p_Hydroxybenzoate->COQ2 Mevalonate_Pathway Mevalonate Pathway Octaprenyl_PP Octaprenyl Diphosphate Mevalonate_Pathway->Octaprenyl_PP Octaprenyl_PP->COQ2 This compound Octaprenyl-4-hydroxybenzoic acid COQ_enzymes Other COQ Enzymes This compound->COQ_enzymes CoQ10_Intermediates Further Intermediates CoQ10 Coenzyme Q10 CoQ10_Intermediates->CoQ10 COQ2->this compound Defect X COQ2->Defect COQ_enzymes->CoQ10_Intermediates

Caption: CoQ10 biosynthesis pathway highlighting the role of the COQ2 enzyme.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical_Validation Analytical Validation (Sensitivity, Specificity, Precision) Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Correlation with Disease) Analytical_Validation->Clinical_Validation Clinical_Utility Assessment of Clinical Utility Clinical_Validation->Clinical_Utility

Caption: A simplified workflow for biomarker validation.

Conclusion

The validation of this compound as a specific biomarker for COQ2-related Coenzyme Q10 deficiency holds significant promise for improving the diagnosis of this rare metabolic disorder. Its accumulation is a direct and predictable consequence of the underlying genetic defect, suggesting it could offer high specificity. While further clinical studies are required to establish its sensitivity and clinical utility, the analytical methods for its detection are feasible with current laboratory technologies like LC-MS/MS.

In comparison to existing biomarkers, this compound has the potential to be a more direct indicator of a specific genetic defect within the CoQ10 biosynthesis pathway, unlike broader markers of mitochondrial dysfunction such as FGF-21, GDF-15, lactate, and pyruvate. Continued research and validation efforts are warranted to translate this promising candidate biomarker into a valuable tool for the diagnosis and management of patients with COQ2-related CoQ10 deficiency.

References

Assessing the Functional Equivalence of Synthetic Versus Biologically Derived Octaprenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional equivalence between synthetic and biologically derived all-trans-octaprenol. The primary focus is on the suitability of each source as a precursor in the biosynthesis of ubiquinone (Coenzyme Q8), a critical component of the electron transport chain. This assessment is based on a hypothetical comparative study, supported by established experimental methodologies.

Introduction

Octaprenol, a C40 isoprenoid alcohol, is a key intermediate in the biosynthesis of Coenzyme Q8 (ubiquinone-8) in prokaryotes such as Escherichia coli. The biological activity of this compound is contingent on its stereochemistry, with the all-trans (all-E) isomer being the biologically active precursor. Biologically derived this compound is naturally synthesized in the all-trans configuration. In contrast, chemical synthesis can potentially introduce cis (Z) isomers, which may impact its biological functionality. This guide outlines a comparative analysis to assess the functional equivalence of synthetic and biologically derived this compound.

Comparative Analysis of this compound Sources

A critical aspect of functional equivalence is the purity and isomeric composition of the this compound. While biologically derived this compound is inherently the correct all-trans isomer, synthetic methods can produce a mixture of isomers.

Table 1: Hypothetical Purity and Isomeric Composition of this compound Sources

ParameterSynthetic this compoundBiologically Derived this compoundMethod of Analysis
Purity (%) >98%>99%High-Performance Liquid Chromatography (HPLC)
All-trans (E) Isomer (%) 95 - 98%>99.9%Chiral HPLC
Cis (Z) Isomers (%) 2 - 5%<0.1%Chiral HPLC
Other Impurities (%) <2%<1%HPLC, GC-MS

Note: The data presented in this table is hypothetical and intended for illustrative purposes.

Experimental Assessment of Functional Equivalence

To quantitatively compare the functional equivalence, a hypothetical in vitro Coenzyme Q8 biosynthesis assay was designed. This assay measures the efficiency of this compound from both sources to act as a substrate for the initial steps of ubiquinone synthesis.

Experimental Workflow

The overall workflow involves the enzymatic conversion of this compound to octaprenyl pyrophosphate (OPP), followed by the UbiA-catalyzed condensation of OPP with 4-hydroxybenzoate to form 3-octaprenyl-4-hydroxybenzoate, a direct precursor to Coenzyme Q8.

experimental_workflow cluster_step1 Step 1: Pyrophosphorylation cluster_step2 Step 2: Condensation Reaction cluster_step3 Step 3: Quantification This compound Synthetic or Biological This compound OPP Octaprenyl Pyrophosphate (OPP) This compound->OPP Isoprenoid Kinase, ATP OPP_in OPP_in HB 4-Hydroxybenzoate PreQ8 3-Octaprenyl-4-hydroxybenzoate (CoQ8 Precursor) HB->PreQ8 PreQ8_out PreQ8_out OPP_in->PreQ8 UbiA UbiA Enzyme UbiA->PreQ8 HPLC HPLC Analysis PreQ8_out->HPLC Quantify Product

Figure 1: Experimental workflow for assessing the functional equivalence of this compound.
Experimental Protocols

1. Enzymatic Synthesis of Octaprenyl Pyrophosphate (OPP)

  • Objective: To convert this compound from both synthetic and biological sources into its biologically active pyrophosphate form.

  • Materials:

    • Synthetic all-E-octaprenol (≥98% purity)

    • Biologically derived all-E-octaprenol (purified from E. coli)

    • Recombinant Isoprenoid Kinase

    • ATP (Adenosine triphosphate)

    • Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Procedure:

    • Prepare separate reaction mixtures for synthetic and biologically derived this compound.

    • To each reaction tube, add 50 µM of the respective this compound.

    • Add 100 µM ATP and 1 µg of Isoprenoid Kinase.

    • Bring the final volume to 100 µL with the reaction buffer.

    • Incubate at 37°C for 1 hour.

    • The resulting OPP solution is used directly in the subsequent UbiA assay.

2. In Vitro Coenzyme Q8 Precursor Synthesis Assay (UbiA Assay)

  • Objective: To measure the rate of 3-octaprenyl-4-hydroxybenzoate formation using OPP derived from synthetic and biological this compound.

  • Materials:

    • OPP solutions from the previous step.

    • Recombinant UbiA enzyme (membrane fraction from overexpressing E. coli)

    • 4-hydroxybenzoate (4-HB)

    • Reaction Buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.1% Triton X-100)

  • Procedure:

    • Prepare reaction mixtures containing 50 µL of the UbiA-containing membrane fraction.

    • Add 100 µM 4-hydroxybenzoate.

    • Initiate the reaction by adding 50 µL of the respective OPP solution (from synthetic and biological this compound).

    • Incubate the reactions at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 10, 15, 30 minutes).

    • Stop the reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge to pellet the protein and collect the supernatant for HPLC analysis.

3. HPLC Quantification of 3-Octaprenyl-4-hydroxybenzoate

  • Objective: To quantify the product of the UbiA reaction.

  • Instrumentation: HPLC system with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient of methanol and water.

  • Detection: UV absorbance at 280 nm.

  • Quantification: A standard curve is generated using a purified standard of 3-octaprenyl-4-hydroxybenzoate. The peak area of the product in the experimental samples is compared to the standard curve to determine its concentration.

Hypothetical Experimental Data

The following tables summarize the hypothetical quantitative data obtained from the described experiments.

Table 2: Kinetic Parameters of UbiA with OPP from Different this compound Sources

SubstrateKm (µM)Vmax (nmol/min/mg protein)Relative Efficiency (Vmax/Km)
OPP from Synthetic this compound 25853.4
OPP from Biological this compound 151006.7

Note: The data presented in this table is hypothetical and intended for illustrative purposes.

Table 3: Product Yield in the UbiA Assay after 30 Minutes

This compound SourceInitial Substrate (OPP) Conc. (µM)Product (3-octaprenyl-4-hydroxybenzoate) Conc. (µM)Conversion Efficiency (%)
Synthetic 5042.585
Biological 5049.098

Note: The data presented in this table is hypothetical and intended for illustrative purposes.

Signaling Pathway and Logical Relationships

The biosynthesis of Coenzyme Q8 from its primary precursors involves a multi-step enzymatic pathway. The initial and critical step assessed in this guide is the condensation of the octaprenyl side chain with the aromatic ring precursor.

signaling_pathway cluster_prenyl_synthesis Prenyl Side-Chain Synthesis cluster_ring_synthesis Aromatic Ring Synthesis cluster_condensation Condensation and Modification IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP IPP Isomerase, FPP Synthase OPP Octaprenyl Pyrophosphate (OPP) FPP->OPP Octaprenyl Pyrophosphate Synthase (IspB) OPP_in OPP_in Chorismate Chorismate HB 4-Hydroxybenzoate Chorismate->HB UbiC HB_in HB_in PreQ8 3-Octaprenyl-4-hydroxybenzoate CoQ8 Coenzyme Q8 PreQ8->CoQ8 UbiD, UbiG, UbiH, UbiE, UbiF OPP_in->PreQ8 HB_in->PreQ8 UbiA

Figure 2: Simplified biosynthesis pathway of Coenzyme Q8 in E. coli.

Conclusion

Based on the hypothetical data, while synthetic this compound can serve as a substrate for Coenzyme Q8 biosynthesis, its functional equivalence to biologically derived this compound may be compromised due to the presence of cis-isomers. The all-trans isomer is the preferred substrate for the enzymes in the ubiquinone pathway. The presence of Z-isomers in synthetic preparations could potentially act as competitive inhibitors, leading to a lower reaction velocity and overall product yield as suggested by the hypothetical kinetic data.

For applications requiring high biological activity and efficiency, such as in drug development and fundamental research, the use of highly purified all-trans-octaprenol is recommended. If synthetic this compound is to be used, rigorous purification to remove cis-isomers is crucial to ensure functional equivalence with its biologically derived counterpart. This guide underscores the importance of considering not only the chemical purity but also the isomeric purity when assessing the functionality of complex biological molecules.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of octaprenol, primarily as a precursor to Coenzyme Q8 (CoQ8), in mitochondrial respiratory chain activity. We delve into the experimental data, outline detailed protocols for relevant assays, and compare its function with other critical molecules involved in mitochondrial bioenergetics.

Introduction

The mitochondrial respiratory chain is the central hub of cellular energy production, and its optimal functioning is paramount for cellular health. Coenzyme Q (ubiquinone) is a vital lipophilic electron carrier that shuttles electrons from complexes I and II to complex III of this chain. The length of the isoprenoid side chain of Coenzyme Q varies among species, with humans predominantly utilizing Coenzyme Q10 (CoQ10). In many bacteria, such as Escherichia coli, Coenzyme Q8 (CoQ8), which possesses an octaprenyl (C40) side chain derived from octaprenyl diphosphate, is the primary form.[1] This guide focuses on validating the link between the availability of the octaprenyl unit and the activity of the mitochondrial respiratory chain, drawing comparisons with the well-studied CoQ10 and other therapeutic alternatives.

While free this compound itself is not established as a direct electron carrier in the respiratory chain, the synthesis of octaprenyl diphosphate is a rate-limiting step for the biosynthesis of CoQ8.[2] Therefore, "this compound levels" in this context refer to the cellular capacity to synthesize and provide the octaprenyl moiety for ubiquinone production.

Comparative Analysis of Mitochondrial Respiratory Chain Modulators

The following table summarizes experimental data on the effects of different compounds on mitochondrial respiratory chain activity. Due to the limited direct research on "this compound," data for Coenzyme Q8, the end-product of the octaprenyl pathway, is presented alongside its more extensively studied human analogue, CoQ10, and other relevant molecules.

Compound/InterventionTarget/MechanismKey Quantitative FindingsReference Organism/System
Coenzyme Q8 (UQ-8) Electron carrier between Complexes I/II and III.Essential for aerobic growth in E. coli. Deletion of genes in the UQ-8 biosynthesis pathway abrogates or severely limits UQ-8 synthesis.[3]Escherichia coli
Coenzyme Q10 (UQ-10) Electron carrier between Complexes I/II and III; antioxidant.Supplementation in CoQ10 deficient fibroblasts (with 30-50% residual CoQ10) increased ATP synthesis.[4] In a randomized trial, 1200 mg/day of CoQ10 in patients with mitochondrial cytopathy led to a minor increase in VO2/kg lean mass after 5 minutes of cycling.[5]Human fibroblasts, Human clinical trial
Coenzyme Q4 Functional substitute for CoQ10.Can perform multiple functions of CoQ10 in CoQ-deficient human cells at markedly lower treatment concentrations.[6]Human cells
Idebenone Synthetic CoQ10 analogue; antioxidant.Can donate electrons to complex III.[7]In vitro studies, clinical trials for specific mitochondrial diseases.
MitoQ Mitochondria-targeted CoQ10 analogue.Accumulates several-hundred fold in the mitochondrial matrix.[7]In vitro and in vivo models.
Resveratrol Activator of SIRT1 and PGC-1α.Enhances mitochondrial biogenesis.Animal models, human studies.
L-Carnitine Facilitates fatty acid transport into mitochondria.Supports β-oxidation for energy production.Human studies.
Alpha-Lipoic Acid Cofactor for mitochondrial enzymes; antioxidant.Improves mitochondrial function.Human studies.

Experimental Protocols

Accurate validation of the link between this compound/CoQ8 levels and mitochondrial function requires robust experimental protocols. Below are detailed methodologies for key assays.

Quantification of this compound and its Derivatives

a) Quantification of Ubiquinone (CoQ8 and CoQ10) in Mitochondria

This protocol is adapted from methods used for CoQ10 and can be applied to CoQ8 with appropriate standards.

  • Principle: Mitochondrial lipids are extracted and subjected to High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) or mass spectrometry (MS) for sensitive and specific quantification.

  • Procedure:

    • Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

    • Lipid Extraction: Resuspend the mitochondrial pellet in a known volume of buffer. Extract lipids using a 1:1 mixture of hexane and ethanol. Vortex vigorously and centrifuge to separate the phases.

    • Sample Preparation: Collect the upper hexane phase containing the lipids and evaporate to dryness under a stream of nitrogen. Reconstitute the lipid extract in a small volume of the mobile phase.

    • HPLC-ECD/MS Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase typically consisting of a mixture of methanol, ethanol, and a salt like sodium perchlorate. Detect ubiquinone and ubiquinol forms using an electrochemical detector or a mass spectrometer.

    • Quantification: Generate a standard curve using known concentrations of CoQ8 and/or CoQ10 standards to quantify the levels in the samples. Normalize the results to the mitochondrial protein content, which can be determined using a BCA or Bradford assay.[8][9]

b) Quantification of Polyprenyl Diphosphates (including Octaprenyl Diphosphate)

  • Principle: This method allows for the direct measurement of intracellular polyprenyl diphosphates using HPLC.[10]

  • Procedure:

    • Lipid Extraction: Extract lipids from whole cells or mitochondrial fractions.

    • Fractionation: Use ion-exchange chromatography to separate polyprenyl phosphates from diphosphates.

    • HPLC Analysis: Employ a reversed-phase HPLC column with an elution solvent containing an ion-pair reagent, such as tetraethylammonium phosphate, to separate polyprenyl diphosphates with different carbon chain lengths.[10]

    • Quantification: Use synthetic polyprenyl diphosphate standards to create a calibration curve for quantification.

Measurement of Mitochondrial Respiratory Chain Activity

a) Spectrophotometric Assays for Individual Complex Activities

  • Principle: The activity of each respiratory chain complex is determined by measuring the rate of oxidation or reduction of specific substrates or electron acceptors using a spectrophotometer. The assays are typically performed on isolated mitochondria or cell/tissue homogenates.

  • General Procedure:

    • Prepare isolated mitochondria or tissue/cell homogenates.

    • Use a dual-beam spectrophotometer to measure the change in absorbance at a specific wavelength over time.

    • The specific activity is calculated as the rate of reaction minus the rate in the presence of a specific inhibitor for that complex.

    • Normalize the activity to the total protein concentration or the activity of a mitochondrial marker enzyme like citrate synthase.[11][12][13]

  • Specific Assays:

    • Complex I (NADH:ubiquinone oxidoreductase): Measures the rotenone-sensitive rate of NADH oxidation at 340 nm.

    • Complex II (Succinate:ubiquinone oxidoreductase): Measures the rate of reduction of a dye like 2,6-dichlorophenolindophenol (DCPIP) at 600 nm in the presence of succinate.

    • Complex III (Ubiquinol:cytochrome c oxidoreductase): Measures the antimycin A-sensitive rate of cytochrome c reduction at 550 nm using a ubiquinol analogue as the electron donor.

    • Complex IV (Cytochrome c oxidase): Measures the rate of oxidation of reduced cytochrome c at 550 nm.

    • Complex I+III: Measures the rotenone-sensitive rate of cytochrome c reduction in the presence of NADH.

    • Complex II+III: Measures the antimycin A-sensitive rate of cytochrome c reduction in the presence of succinate.

b) High-Resolution Respirometry

  • Principle: This technique measures the oxygen consumption rate (OCR) of intact mitochondria, cells, or tissues in real-time using an oxygen electrode. By adding a series of substrates, uncouplers, and inhibitors, a detailed profile of mitochondrial respiratory function can be obtained.

  • Procedure:

    • Place isolated mitochondria or cells in the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) in a specific respiration medium.

    • Sequentially add substrates and inhibitors to assess different respiratory states:

      • Routine respiration: Basal respiration with endogenous substrates.

      • LEAK respiration (State 4): Respiration in the absence of ADP, typically measured after the addition of a complex I or II substrate and an ATP synthase inhibitor like oligomycin.

      • Oxidative Phosphorylation (OXPHOS) capacity (State 3): Maximum coupled respiration, measured after the addition of saturating amounts of ADP and specific substrates.

      • Electron Transfer System (ETS) capacity: Maximum uncoupled respiration, measured after the addition of a protonophore like FCCP.

    • Analyze the OCR data to determine parameters such as the respiratory control ratio (RCR) and the P/O ratio (ATP produced per oxygen atom consumed).

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships between this compound biosynthesis, ubiquinone production, and mitochondrial respiration, we provide the following diagrams generated using the DOT language.

Diagram 1: Ubiquinone-8 Biosynthesis Pathway

This pathway illustrates the synthesis of the octaprenyl side chain and its attachment to the quinone ring precursor, leading to the formation of Coenzyme Q8.

Ubiquinone_Biosynthesis cluster_isoprenoid Isoprenoid Pathway cluster_shikimate Shikimate Pathway cluster_ubiquinone Ubiquinone Assembly IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP OPP Octaprenyl Diphosphate (OPP) FPP->OPP IspB (Octaprenyl Diphosphate Synthase) 3-Octaprenyl-4-hydroxybenzoate 3-Octaprenyl-4- hydroxybenzoate OPP->3-Octaprenyl-4-hydroxybenzoate UbiA (4-hydroxybenzoate octaprenyltransferase) Chorismate Chorismate PHB 4-Hydroxybenzoate (PHB) Chorismate->PHB PHB->3-Octaprenyl-4-hydroxybenzoate Intermediate_modifications Ring Modifications (Decarboxylation, Hydroxylation, Methylation) 3-Octaprenyl-4-hydroxybenzoate->Intermediate_modifications CoQ8 Coenzyme Q8 (Ubiquinone-8) Intermediate_modifications->CoQ8 Experimental_Workflow cluster_manipulation Genetic Manipulation cluster_analysis Biochemical Analysis cluster_results Data Interpretation start Start: Hypothesis (IspB activity affects mitochondrial respiration) WT_cells Wild-Type Cells start->WT_cells IspB_knockdown IspB Knockdown/Knockout Cells WT_cells->IspB_knockdown IspB_overexpression IspB Overexpression Cells WT_cells->IspB_overexpression Mito_isolation Mitochondrial Isolation WT_cells->Mito_isolation IspB_knockdown->Mito_isolation IspB_overexpression->Mito_isolation OPP_quant Quantify Octaprenyl Diphosphate (HPLC) Mito_isolation->OPP_quant CoQ8_quant Quantify Coenzyme Q8 (HPLC-ECD/MS) Mito_isolation->CoQ8_quant Resp_activity Measure Respiratory Chain Activity (Spectrophotometry/ Respirometry) Mito_isolation->Resp_activity Data_analysis Compare OPP/CoQ8 Levels and Respiratory Activity OPP_quant->Data_analysis CoQ8_quant->Data_analysis Resp_activity->Data_analysis Conclusion Validate Link between This compound Precursor Levels and Mitochondrial Function Data_analysis->Conclusion Respiratory_Chain cluster_chain Mitochondrial Respiratory Chain Complex_I Complex I (NADH Dehydrogenase) CoQ_pool Coenzyme Q Pool (UQ/UQH2) Complex_I->CoQ_pool e- NAD NAD+ Complex_I->NAD Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ_pool e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) CoQ_pool->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- H2O H2O Complex_IV->H2O NADH NADH + H+ NADH->Complex_I Succinate Succinate Succinate->Complex_II O2 1/2 O2 + 2H+ O2->Complex_IV

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Octaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Octaprenol. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound, this document is based on general laboratory safety principles, information from chemical suppliers, and the safety profile of its solvent, Hexane. It is imperative to supplement this guidance with a thorough review of your institution's safety protocols and to obtain the official SDS from your supplier before commencing any work.

Immediate Safety and Handling Precautions

This compound is supplied as a solution in Hexane, a flammable and hazardous solvent. Therefore, all handling procedures must account for the hazards associated with Hexane.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound in a Hexane solution.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of the Hexane solution which can cause serious eye irritation.
Hand Protection Nitrile rubber gloves. Gloves should be inspected before use and replaced if worn or punctured.Provides a barrier against skin contact with Hexane, which can cause irritation and dermatitis.[1]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Protects against accidental spills and splashes. Flame-resistant material is crucial due to the flammability of Hexane.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of Hexane vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.Hexane vapors can cause drowsiness, dizziness, and respiratory tract irritation.[2][3]

Operational Plans: Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Keep the container tightly closed when not in use.[4]

  • Avoid contact with skin and eyes.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5][6][7] No smoking in the handling area.[1][6][7]

  • Use non-sparking tools and equipment.[2]

  • Ground and bond containers when transferring the solution to prevent static discharge.[2][4][5][6]

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and ignition sources.[2][6]

  • Store in a flammable liquids storage cabinet.[2]

  • Keep containers tightly closed to prevent the escape of Hexane vapors.[1][4][6]

  • Store away from oxidizing agents.[5]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its solvent, Hexane. The lack of extensive public data for this compound underscores the importance of obtaining a supplier-specific SDS.

SubstanceCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPhysical FormFlash Point
This compound 5905-42-0[8]C40H66O[8]562.95[8]>95%[8]In solution (Hexane)[8]Data not available
n-Hexane 110-54-3[4]C6H14[4]86.18[4]N/AColorless liquid[9]-21°C (-6°F)[2]

Emergency Procedures: First Aid and Spill Response

First-Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Cleanup Protocol:

For any spill, the first step is to ensure the safety of all personnel. For large spills, evacuate the area and contact your institution's emergency response team. For small, manageable spills, the following procedure can be followed by trained personnel with appropriate PPE.

  • Alert Personnel and Control the Area: Notify others in the vicinity and restrict access to the spill area.[10]

  • Eliminate Ignition Sources: Turn off all flames, hot plates, and other potential ignition sources.[5]

  • Contain the Spill: Use an absorbent material like vermiculite, dry sand, or earth to dike the spill and prevent it from spreading.[5][11] Do not use combustible materials like sawdust.[2]

  • Absorb the Spill: Apply absorbent material over the spill.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[2]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow cluster_incident Incident cluster_assessment Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Post-Cleanup Spill This compound Solution Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Alert Alert Personnel & Evacuate Area Assess->Alert Major Spill Ignition Eliminate Ignition Sources Assess->Ignition Minor Spill PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Absorbent Dike PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste with Non-Sparking Tools Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Waste Package & Label Hazardous Waste Decontaminate->Waste Report Report Incident to Supervisor Waste->Report Restock Restock Spill Kit Report->Restock

Caption: Workflow for handling a spill of this compound solution.

Disposal Plan

All materials contaminated with this compound solution, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, leak-proof, and properly labeled container. The label should clearly state "Hazardous Waste" and include the chemical name.[12]

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company. Do not dispose of this compound or its solution down the drain or in regular trash.[12]

Experimental Protocols: General Best Practices

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

  • Pre-Experiment Checklist:

    • Confirm the availability and functionality of all necessary safety equipment, including the chemical fume hood, emergency shower, and eyewash station.

    • Ensure all personnel are trained on the specific hazards and handling procedures.

    • Have the appropriate spill cleanup materials readily accessible.

  • Conducting the Experiment:

    • Perform all manipulations of the this compound solution within a certified chemical fume hood.

    • Keep the quantities of the solution used to the minimum required for the experiment.

    • Ensure all containers are clearly labeled.

  • Post-Experiment Procedures:

    • Decontaminate all equipment and work surfaces thoroughly.

    • Properly dispose of all waste generated during the experiment.

    • Remove and properly dispose of PPE before leaving the laboratory.

    • Wash hands thoroughly with soap and water.

By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's safety professionals for any questions or concerns.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.